molecular formula C19H18ClF2N3O3 B610854 Sitafloxacin CAS No. 163253-35-8

Sitafloxacin

Numéro de catalogue: B610854
Numéro CAS: 163253-35-8
Poids moléculaire: 409.8 g/mol
Clé InChI: PNUZDKCDAWUEGK-CYZMBNFOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sitafloxacin is a member of quinolines, a quinolone antibiotic and a fluoroquinolone antibiotic.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127254-12-0
Record name Sitafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127254-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Purification of Sitafloxacin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification protocols for Sitafloxacin hydrate, a potent fluoroquinolone antibiotic. The following sections detail the primary synthetic routes, purification methodologies, and analytical considerations for this compound, with a focus on providing actionable experimental protocols and comparative data.

Synthesis of this compound

Two primary synthetic routes for this compound have been prominently described in the literature. The first route commences with ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, while a second, more recent approach utilizes 2,4,5-trifluoro-3-chlorobenzoic acid as the starting material, reportedly offering advantages for industrial-scale production.[1]

Route 1: Synthesis from Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

This synthetic pathway involves a multi-step process including condensation, cyclization, hydrolysis, and coupling reactions.[2][3] A general overview of this synthesis is presented below.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate

  • To a mixture of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (15 g, 56.3 mmol), add triethylorthoformate (60 mL) and anhydrous acetic anhydride (100 mL).[2]

  • Stir the mixture at 110-120 °C for 1.5 hours.[2]

  • Evaporate the solvents under reduced pressure to obtain the crude product.[2]

Step 2: Synthesis of Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Dissolve the crude product from Step 1 in methylene dichloride (50 mL).[2]

  • In a separate flask, dissolve (1R, 2S)-(-)-cis-1-amino-2-fluorocyclopropane p-toluenesulfonate in a suitable solvent and neutralize to obtain the free amine.

  • The subsequent reaction involves condensation with the product from Step 1, followed by cyclization. One method describes dissolving the intermediate in anhydrous 1,4-dioxane (70 mL) and adding NaH (2 g, 60%).[2]

  • After stirring for 1 hour, the mixture is worked up by extraction with ethyl acetate, washing with hydrochloric acid and water, and drying over sodium sulfate.[2]

  • The product is precipitated with n-hexane to yield the desired compound (12.49 g, 78% yield).[2]

Step 3: Synthesis of 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Add the product from Step 2 (12.4 g, 34.3 mmol) to a mixture of concentrated hydrochloric acid (125 mL) and acetic acid (125 mL).[2]

  • Stir the mixture at 120-130 °C for 2 hours.[2]

  • Dilute the reaction with water (500 mL) to precipitate the product.[2]

  • Filter the precipitate, wash with water and ether, and dry under reduced pressure to afford the carboxylic acid (8.72 g, 76.2% yield).[2]

Step 4: Synthesis of this compound

  • The carboxylic acid from Step 3 is then condensed with (S)-N-((oxoboryl)methylene)-5-azaspiro[3][4]heptan-7-amine.[2][3] This is followed by a deprotection step to yield this compound.[2]

  • One protocol describes dissolving the protected intermediate (8.5 g, 18.3 mmol) in phenyl methyl ether (80 mL) and adding trifluoroacetic acid (200 mL) in an ice bath.[2]

  • After stirring, the solvent is evaporated, and the residue is treated with water. The pH is adjusted to 11-12 with NaOH solution, washed with chloroform, and then the aqueous layer's pH is adjusted to 7 with concentrated hydrochloric acid.[2]

  • The product is extracted with chloroform, washed with water, dried, and evaporated. Recrystallization from ethanol and concentrated ammonia gives the final product (6.7 g, 86% yield).[2]

Overall Yield: The total conversion for this synthesis route is reported to be between 52-65%.[2][3]

Route 2: Synthesis from 2,4,5-Trifluoro-3-chlorobenzoic Acid

This alternative route is presented as a more cost-effective and operationally simple method suitable for large-scale production.[1]

Experimental Protocol:

Step 1: Acylation

  • 2,4,5-trifluoro-3-chlorobenzoic acid is reacted with oxalyl chloride in the presence of DMF to form the corresponding acyl chloride.[1] For example, 168g of the starting acid is dissolved in 550mL of DMF, and 111.6g of oxalyl chloride is added, reacting at 40°C for 2.5 hours.[1]

Step 2: Esterification and Subsequent Reactions

  • The resulting acyl chloride is then reacted with N,N-dimethylamino ethyl propenoate in the presence of triethylamine.[1]

  • This is followed by a series of substitution, cyclization, another substitution, and finally deprotection steps to yield this compound.[1]

Quantitative Data Summary for Synthesis

StepStarting MaterialKey ReagentsReaction ConditionsProductYieldReference
Route 1, Step 2 Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate(1R, 2S)-(-)-cis-1-amino-2-fluorocyclopropane, NaH1,4-dioxane, 1h stirringEthyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate78%[2]
Route 1, Step 3 Product from Step 2conc. HCl, Acetic acid120-130 °C, 2h8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid76.2%[2]
Route 1, Step 4 Protected this compound intermediateTrifluoroacetic acidIce bath to room temperatureThis compound86%[2]
Route 1, Overall Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate--This compound52-65%[2][3]

Purification of this compound Hydrate

Crude this compound requires purification to meet pharmaceutical standards. The final product is typically isolated as a hydrate, often as a sesquihydrate (1.5 water molecules).[1][2]

Purification via pH Adjustment and Precipitation

This method involves dissolving the crude product in a basic aqueous solution, followed by purification steps and precipitation.[4]

Experimental Protocol:

  • Add 30-40g of crude this compound to 500ml of water.[4]

  • Slowly add 0.1mol/L sodium hydroxide solution while stirring until the precipitate is completely dissolved.[4]

  • Decolorize the solution with activated carbon and filter to remove physical impurities.[4]

  • To the filtrate, add a mixture of ethanol and acetone to induce crystallization. A specific example uses 100ml of ethanol and 350ml of acetone.[4]

  • Stir for 45-60 minutes to allow for crystallization.[4]

  • Filter the resulting solid, wash, and dry to obtain purified this compound hydrate.[4]

Recrystallization from a Solvent/Anti-Solvent System

This method utilizes a solvent system to dissolve the crude product followed by the addition of an anti-solvent to induce crystallization.[1]

Experimental Protocol:

  • Dissolve the crude this compound product in a mixture of dehydrated alcohol and ammoniacal liquor (e.g., 2:1 v/v) at 35-40 °C.[1] The amount of solvent mixture used is about 8-9 times the weight of the crude product.[1]

  • Add activated carbon for decolorization and filter the solution.[1]

  • To the filtrate, add an anti-solvent such as acetone (0.6 times the volume of the mixed solvent) or methyl ethyl ketone (0.5 times the volume).[1]

  • Cool the mixture to 0-5 °C to promote crystallization.[1]

  • Filter the crystals and dry them under reduced pressure at 40-45 °C for over 12 hours to obtain the high-purity this compound 1.5 hydrate.[1]

Quantitative Data for Purification

Purification MethodCrude this compound (g)Solvent SystemKey StepsFinal ProductReference
pH Adjustment and Precipitation30-40Water, 0.1M NaOH, Ethanol, AcetoneDissolution in base, decolorization, precipitation with organic solventsPurified this compound Hydrate[4]
Recrystallization from Solvent/Anti-Solvent System-Dehydrated alcohol, Ammoniacal liquor, Acetone/MEKDissolution, decolorization, anti-solvent precipitation, coolingHigh-purity this compound 1.5 Hydrate[1]

Analytical Methods for Purity Assessment

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[5][6] Reversed-phase HPLC methods are common, often utilizing a C18 column.[6] Detection is commonly performed using a PDA detector at around 300 nm.[6] The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with trifluoroacetic acid) and an organic solvent like acetonitrile.[7]

Common impurities that may be encountered during the synthesis of this compound include starting materials, intermediates, and by-products of side reactions.[][9][10]

Visualizations

Synthesis_Pathway_Route1 A Ethyl 3-(3-chloro-2,4,5- trifluorophenyl)-3-oxopropanoate B Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl) -3-ethoxyacrylate A->B Triethylorthoformate, Acetic anhydride C Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2- fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline -3-carboxylate B->C (1R,2S)-(-)-cis-1-amino-2- fluorocyclopropane, NaH D 8-chloro-6,7-difluoro-1-((1R,2S)-2- fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline -3-carboxylic acid C->D Hydrolysis (HCl) E Protected this compound D->E Condensation with (S)-N-((oxoboryl)methylene)-5- azaspiro[2,4]heptan-7-amine F This compound E->F Deprotection (TFA)

Caption: Synthesis Pathway of this compound (Route 1).

Purification_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Add Solvent (e.g., aq. NaOH or Alcohol/Ammonia) A->B C Decolorize with Activated Carbon B->C D Filter C->D E Add Anti-solvent (e.g., Acetone/Ethanol) D->E F Cool to 0-5 °C E->F G Filter Crystals F->G H Dry under Vacuum G->H I Purified this compound Hydrate H->I

Caption: General Workflow for the Purification of this compound Hydrate.

References

The Potent Activity of Sitafloxacin Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitafloxacin, a fourth-generation fluoroquinolone, exhibits a broad spectrum of antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] A distinguishing feature of this compound is its potent efficacy against anaerobic bacteria, a critical attribute for treating polymicrobial infections, particularly those of intra-abdominal, gynecological, and odontogenic origin.[3][4] This technical guide provides an in-depth analysis of this compound's spectrum of activity against key anaerobic pathogens, supported by quantitative data, detailed experimental methodologies, and a visualization of the core experimental workflow.

This compound's mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[2][5][6] This dual-targeting mechanism is believed to contribute to its potent activity and potentially a lower propensity for resistance development.[7][8] Compared to older fluoroquinolones like ciprofloxacin and ofloxacin, this compound consistently demonstrates lower minimum inhibitory concentrations (MICs) against a variety of anaerobic bacteria.[1][2]

In Vitro Susceptibility of Anaerobic Bacteria to this compound

The following tables summarize the in vitro activity of this compound against a range of clinically significant anaerobic bacteria, as determined by various studies. The data is presented as the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Activity of this compound against Bacteroides fragilis Group
OrganismNumber of IsolatesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Comparator MIC90 (µg/mL)
Bacteroides fragilis406 (pooled)0.250.5Ciprofloxacin: >128, Clinafloxacin: 0.5, Gatifloxacin: 2, Levofloxacin: 4, Moxifloxacin: 2, Trovafloxacin: 1
Bacteroides fragilis group387Not ReportedNot ReportedMoxifloxacin: Susceptibility 55.6%

Data synthesized from multiple sources.[9][10][11][12]

Table 2: Activity of this compound against Clostridium difficile
OrganismNumber of IsolatesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Comparator MIC90 (µg/mL)
Clostridium difficile8012Moxifloxacin: ≥16
Moxifloxacin-resistant C. difficile1912Clinafloxacin: 2

Data from a study on clinical isolates of Clostridium difficile.[7][13]

Table 3: Activity of this compound against Other Clinically Important Anaerobes
OrganismNumber of IsolatesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Peptostreptococcus spp.Not SpecifiedNot Specified0.03 - 0.25
Prevotella spp.Not SpecifiedNot Specified0.03 - 0.25
Porphyromonas spp.Not SpecifiedNot Specified0.03 - 0.25
Fusobacterium spp.Not SpecifiedNot Specified0.03 - 0.25

Data from a 2012 study on clinical isolates in Japan.[14]

Experimental Protocols

The determination of this compound's in vitro activity against anaerobic bacteria is predominantly conducted using the agar dilution or broth microdilution methods, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method
  • Bacterial Isolate Preparation: Anaerobic bacterial isolates are cultured from clinical specimens and subcultured on appropriate agar plates to ensure purity and viability. A standardized inoculum is prepared by suspending colonies in a suitable broth, such as Brucella broth supplemented with hemin and vitamin K1, to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations to be tested. These dilutions are then added to the wells of a microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions. The plates are then incubated under anaerobic conditions (e.g., in an anaerobic chamber with a gas mixture of 5% CO2, 10% H2, and 85% N2) at 35-37°C for 48 hours.

  • MIC Determination: Following incubation, the microtiter plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Agar Dilution Method
  • Media Preparation: A series of agar plates (e.g., Brucella agar supplemented with laked sheep blood, hemin, and vitamin K1) are prepared, each containing a specific concentration of this compound.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated under anaerobic conditions at 35-37°C for 48 hours.

  • MIC Determination: The plates are examined for bacterial growth, and the MIC is recorded as the lowest concentration of this compound that prevents the growth of the bacterial isolate.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against anaerobic bacteria.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Anaerobic Bacterial Isolate Inoculum Standardized Inoculum (e.g., 0.5 McFarland) Isolate->Inoculum MicrotiterPlate Inoculation of Microtiter Plate Inoculum->MicrotiterPlate Antibiotic This compound Stock Solution SerialDilution Serial Dilutions Antibiotic->SerialDilution SerialDilution->MicrotiterPlate Incubation Anaerobic Incubation (48 hours, 35-37°C) MicrotiterPlate->Incubation Observation Visual Observation of Growth Incubation->Observation MIC_Determination MIC Determination Observation->MIC_Determination Result Result MIC_Determination->Result Lowest concentration with no visible growth

Caption: Workflow for MIC determination against anaerobic bacteria.

Conclusion

This compound demonstrates excellent in vitro activity against a broad range of anaerobic bacteria, including clinically important species such as Bacteroides fragilis and Clostridium difficile. Its low MIC values, often superior to those of other fluoroquinolones, underscore its potential as a valuable therapeutic option for the management of anaerobic and mixed bacterial infections. The standardized methodologies for susceptibility testing are crucial for the accurate assessment of its efficacy and for guiding appropriate clinical use. Further research into the specific interactions of this compound with the DNA gyrase and topoisomerase IV of various anaerobic species will continue to enhance our understanding of its potent antimicrobial action.

References

Sitafloxacin's Dual Inhibition of DNA Gyrase and Topoisomerase IV: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sitafloxacin, a fourth-generation fluoroquinolone, exhibits potent broad-spectrum antibacterial activity by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a key factor in its enhanced efficacy and a potentially lower propensity for resistance development compared to earlier-generation fluoroquinolones. This technical guide provides an in-depth analysis of the molecular interactions, inhibitory kinetics, and experimental methodologies used to characterize this compound's mechanism of action. Quantitative data are presented to facilitate comparative analysis, and key experimental workflows are visualized to provide a clear understanding of the underlying research techniques.

Introduction: The Dual-Targeting Advantage of this compound

Fluoroquinolone antibiotics exert their bactericidal effects by inhibiting the function of DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3] DNA gyrase introduces negative supercoils into DNA, a process vital for DNA replication, while topoisomerase IV is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes.[3]

This compound distinguishes itself through its balanced and potent inhibition of both enzymes.[1][2] Unlike many other fluoroquinolones that show a preference for either DNA gyrase or topoisomerase IV, this compound's dual action ensures that both critical cellular processes are effectively disrupted.[1][2] This balanced activity is believed to contribute to its broad spectrum of activity and its efficacy against some fluoroquinolone-resistant strains.[4]

Mechanism of Inhibition: Trapping the Cleavage Complex

The bactericidal action of this compound stems from its ability to stabilize the covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand.[1][5] This "cleavage complex" is a transient intermediate in the normal catalytic cycle of the enzyme. By binding to this complex, this compound prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[1][5] These breaks trigger a cascade of events, including the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.[1][5] The formation of this ternary drug-enzyme-DNA complex is a hallmark of fluoroquinolone action.[6]

cluster_0 Bacterial Cell cluster_1 DNA Replication & Segregation This compound This compound CellWall Cell Wall/ Membrane This compound->CellWall Penetrates Gyrase DNA Gyrase (GyrA, GyrB) This compound->Gyrase Inhibits TopoIV Topoisomerase IV (ParC, ParE) This compound->TopoIV Inhibits DNA Bacterial DNA DNA->Gyrase DNA->TopoIV CleavageComplex Ternary Cleavage Complex (Enzyme-DNA-Sitafloxacin) Gyrase->CleavageComplex Forms TopoIV->CleavageComplex Forms DSBs Double-Strand Breaks CleavageComplex->DSBs Accumulation of CellDeath Bacterial Cell Death DSBs->CellDeath Leads to

Figure 1: Mechanism of this compound Action.

Quantitative Analysis of Enzyme Inhibition

The potency of this compound against DNA gyrase and topoisomerase IV is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. A lower IC50 value indicates greater potency.

Table 1: IC50 Values of this compound and Comparators against DNA Gyrase
Bacterial SpeciesThis compound (µg/mL)Levofloxacin (µg/mL)Ciprofloxacin (µg/mL)Sparfloxacin (µg/mL)Tosufloxacin (µg/mL)Gatifloxacin (µg/mL)
Enterococcus faecalis1.38[7]28.1[7]27.8[7]25.7[7]11.6[7]5.60[7]
Escherichia coli0.13[8]0.39[8]0.32[8]---
Streptococcus pneumoniae-3-12 times higher than Topo IV IC50[9]3-12 times higher than Topo IV IC50[9]3-12 times higher than Topo IV IC50[9]3-12 times higher than Topo IV IC50[9]-
Table 2: IC50 Values of this compound and Comparators against Topoisomerase IV
Bacterial SpeciesThis compound (µg/mL)Levofloxacin (µg/mL)Ciprofloxacin (µg/mL)Sparfloxacin (µg/mL)Tosufloxacin (µg/mL)Gatifloxacin (µg/mL)
Enterococcus faecalis1.42[7]8.49[7]9.30[7]19.1[7]3.89[7]4.24[7]
Staphylococcus aureus0.39[8]2.36[8]2.83[8]---
Streptococcus pneumoniaeLowest among tested quinolones[9]-----

Experimental Protocols

The characterization of this compound's inhibitory activity relies on a series of well-defined in vitro assays. The following sections detail the methodologies for key experiments.

Purification of Recombinant DNA Gyrase and Topoisomerase IV

Objective: To obtain pure and active enzymes for in vitro inhibition assays.

Methodology:

  • Gene Cloning and Expression: The genes encoding the subunits of DNA gyrase (GyrA and GyrB) and topoisomerase IV (ParC and ParE) from the target bacterial species are cloned into expression vectors. These vectors are then transformed into a suitable host, typically Escherichia coli, for overexpression of the recombinant proteins.

  • Cell Lysis: The bacterial cells overexpressing the target proteins are harvested and lysed to release the cellular contents.

  • Purification: The recombinant protein subunits are purified from the cell lysate using a series of chromatographic techniques. Affinity chromatography, such as with a nickel-nitrilotriacetic acid (Ni-NTA) resin for His-tagged proteins, is a common and effective method.

  • Enzyme Reconstitution: The purified subunits (GyrA and GyrB for DNA gyrase; ParC and ParE for topoisomerase IV) are mixed in appropriate ratios to reconstitute the active heterotetrameric enzyme complex.

Start Start: Target Gene (gyrA, gyrB, parC, or parE) Cloning Cloning into Expression Vector Start->Cloning Transformation Transformation into E. coli Cloning->Transformation Overexpression Induction of Protein Overexpression Transformation->Overexpression Harvesting Cell Harvesting (Centrifugation) Overexpression->Harvesting Lysis Cell Lysis (e.g., Sonication) Harvesting->Lysis Purification Chromatographic Purification (e.g., Affinity Chromatography) Lysis->Purification Reconstitution Reconstitution of Active Enzyme (Mixing Subunits) Purification->Reconstitution End Purified, Active Enzyme Reconstitution->End

Figure 2: Enzyme Purification Workflow.
DNA Gyrase Supercoiling Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing relaxed circular plasmid DNA (e.g., pBR322), purified DNA gyrase, ATP, and an appropriate buffer system.

  • Inhibitor Addition: Varying concentrations of this compound (or other test compounds) are added to the reaction mixtures. A control reaction without any inhibitor is also included.

  • Incubation: The reactions are incubated at 37°C to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and EDTA).

  • Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Data Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the percentage of inhibition at each drug concentration. The IC50 value is then calculated from the dose-response curve.

Start Start: Relaxed Plasmid DNA + DNA Gyrase + ATP Inhibitor Add this compound (Varying Concentrations) Start->Inhibitor Incubation Incubate at 37°C Inhibitor->Incubation Termination Stop Reaction (SDS/EDTA) Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Stain and Visualize (e.g., Ethidium Bromide) Electrophoresis->Visualization Analysis Quantify Bands and Calculate IC50 Visualization->Analysis End IC50 Value Determined Analysis->End

Figure 3: Gyrase Supercoiling Assay.
Topoisomerase IV Decatenation Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the decatenation activity of topoisomerase IV.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), purified topoisomerase IV, ATP, and a suitable buffer.

  • Inhibitor Addition: Different concentrations of this compound are added to the reaction mixtures, along with a no-inhibitor control.

  • Incubation: The reactions are incubated at 37°C to allow for the decatenation of the kDNA into individual minicircles.

  • Reaction Termination: The reaction is stopped.

  • Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. The large, catenated kDNA network remains in the well, while the decatenated minicircles migrate into the gel.

  • Data Analysis: The gel is stained and visualized. The amount of released minicircles is quantified to determine the extent of inhibition at each this compound concentration. The IC50 is calculated from the resulting dose-response curve.

Start Start: Catenated kDNA + Topoisomerase IV + ATP Inhibitor Add this compound (Varying Concentrations) Start->Inhibitor Incubation Incubate at 37°C Inhibitor->Incubation Termination Stop Reaction Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Stain and Visualize Electrophoresis->Visualization Analysis Quantify Decatenated Minicircles and Calculate IC50 Visualization->Analysis End IC50 Value Determined Analysis->End

Figure 4: Topoisomerase IV Decatenation Assay.

Conclusion and Future Directions

This compound's potent and balanced dual inhibition of DNA gyrase and topoisomerase IV underscores its significance as a powerful antibacterial agent. The quantitative data clearly demonstrate its superiority over several other fluoroquinolones against key bacterial pathogens. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced mechanisms of fluoroquinolone action and the development of novel inhibitors.

Future research should continue to explore the structure-activity relationships of this compound and its analogs to further optimize their inhibitory profiles. Investigating the impact of this compound on the topoisomerases of a wider range of clinically relevant and emerging resistant pathogens will be crucial. Furthermore, detailed structural studies of the this compound-enzyme-DNA ternary complex will provide invaluable insights for the rational design of next-generation antibiotics that can overcome existing resistance mechanisms.

References

Discovery and developmental history of Sitafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Developmental History of Sitafloxacin

Executive Summary

This compound (formerly DU-6859a) is a fourth-generation fluoroquinolone antibiotic distinguished by its broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical pathogens, including many multi-drug resistant (MDR) strains.[1][2][3] Developed by Daiichi Sankyo Co., Ltd., the same company that pioneered ofloxacin and levofloxacin, this compound emerged from extensive lead optimization efforts to enhance potency and expand its antibacterial spectrum.[4][5][6] Its mechanism of action involves the potent and balanced inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which disrupts DNA replication and repair, leading to rapid bactericidal effects.[4][7][8] Preclinical studies demonstrated superior in vitro activity compared to earlier fluoroquinolones against a wide array of clinical isolates.[9][10] this compound exhibits favorable pharmacokinetics, including good oral bioavailability and wide tissue distribution.[11][12] Clinical trials have confirmed its efficacy and safety in treating respiratory and urinary tract infections, leading to its approval in Japan in 2008 and subsequently in other countries like Thailand.[4][10][13][14] This guide provides a detailed overview of the discovery, mechanism, preclinical and clinical development, and regulatory journey of this compound for researchers and drug development professionals.

Discovery and Lead Optimization

The development of this compound represents a significant milestone in the evolution of quinolone antibiotics, a journey that began with the discovery of nalidixic acid in the 1960s.[4] The progression to second-generation fluoroquinolones, such as ciprofloxacin, involved the addition of a fluorine atom at position 6 and a piperazine ring at position 7, which enhanced activity against Gram-negative bacteria.[4] The development of fourth-generation agents like this compound focused on improving potency against Gram-positive bacteria and anaerobes while retaining robust Gram-negative coverage.

Lead Optimization Pathway

The molecular architecture of this compound (DU-6859a) was rationally designed through extensive structure-activity relationship (SAR) studies. The key structural modifications that differentiate this compound from its predecessors include a unique 7-amino-5-azaspiro[4][7]heptane ring at the C-7 position and a cis-2-fluorocyclopropyl group at the N-1 position.[9][15] These modifications contribute to its enhanced binding affinity for both DNA gyrase and topoisomerase IV and its potent activity against resistant pathogens.[4][16]

G Nalidixic_Acid Nalidixic Acid (1st Gen) - Limited spectrum Norfloxacin Norfloxacin (2nd Gen) - Added Fluorine (C6) & Piperazine (C7) - Improved Gram-negative activity Nalidixic_Acid->Norfloxacin Structural Evolution Ciprofloxacin Ciprofloxacin (2nd Gen) - Further modification - Broad Gram-negative coverage Norfloxacin->Ciprofloxacin Refinement This compound This compound (4th Gen) - Unique C7 side chain (azaspiro[2,4]heptane) - N1-fluorocyclopropyl group - Enhanced Gram-positive & anaerobic activity Ciprofloxacin->this compound Lead Optimization for Broad-Spectrum Potency

Caption: Evolutionary path from nalidixic acid to this compound.

Mechanism of Action

Like all fluoroquinolones, this compound's bactericidal activity stems from its interaction with bacterial type II topoisomerases.[4] These enzymes, DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits), are critical for managing DNA topology during replication, transcription, and repair.[4][7]

Inhibition of DNA Gyrase and Topoisomerase IV

This compound stabilizes the covalent complex formed between the topoisomerase enzymes and bacterial DNA after the DNA strands have been cleaved.[7] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[4][7] This process halts essential cellular functions like DNA replication and transcription, ultimately triggering bacterial cell death.[4]

A key feature of this compound is its balanced and potent inhibitory activity against both DNA gyrase and topoisomerase IV.[4] This dual-targeting mechanism is believed to contribute to its high potency and a lower propensity for the development of resistance.[4] In Gram-negative bacteria like E. coli, DNA gyrase is the primary target, whereas in Gram-positive bacteria like S. aureus, topoisomerase IV is often the more sensitive target.[9]

G cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Inhibits Cleaved_Complex Stabilized DNA-Enzyme Cleavage Complex This compound->Cleaved_Complex Stabilizes DNA Bacterial DNA DNA_Gyrase->DNA Act on Topo_IV->DNA Act on DNA->Cleaved_Complex Forms during replication DS_Breaks Double-Strand Breaks Cleaved_Complex->DS_Breaks Prevents re-ligation, leads to Replication_Halt DNA Replication & Transcription Blocked DS_Breaks->Replication_Halt Causes Cell_Death Bacterial Cell Death Replication_Halt->Cell_Death Results in

Caption: Mechanism of action of this compound.

Quantitative Inhibitory Activity

In vitro assays quantifying the 50% inhibitory concentration (IC₅₀) demonstrate this compound's potent activity against purified bacterial enzymes, often exceeding that of comparators like ciprofloxacin and levofloxacin.[9]

Table 1: Inhibitory Activity of this compound and Comparators against Bacterial Topoisomerases | Compound | IC₅₀ (µg/mL) | | :--- | :---: | | | E. coli DNA Gyrase | S. aureus Topoisomerase IV | | This compound | 0.13[9] | 0.42 (vs. decatenation)[9] | | Ciprofloxacin | 0.29[9] | 3.1[9] | | Levofloxacin | 0.48[9] | 3.1[9] |

Note: IC₅₀ values can vary based on specific assay conditions.

Preclinical Development

In Vitro Antimicrobial Activity

This compound exhibits potent in vitro activity against a broad range of clinically relevant pathogens. Its minimum inhibitory concentrations (MICs) are consistently lower than those of many other fluoroquinolones, particularly against Gram-positive cocci and resistant Gram-negative bacilli.[13][17][18]

Table 2: Comparative Minimum Inhibitory Concentrations (MIC₉₀) of this compound against Key Pathogens (µg/mL)

Organism This compound Levofloxacin Ciprofloxacin Moxifloxacin
Streptococcus pneumoniae 0.03[18] 1[18] 1[18] 0.12[18]
Staphylococcus aureus (MSSA) 0.5[18] 8[18] 2[18] 2[18]
Haemophilus influenzae ≤0.004[18] 0.03[18] 0.03[18] 0.06[18]
Escherichia coli 2[18] >64[18] >64[18] 16[18]
Pseudomonas aeruginosa 4[18] 32[18] >64[18] 32[18]

| Acinetobacter baumannii | 0.5-1[17] | 8-16[17] | 8-16[17] | 4-8[17] |

MIC₉₀: The concentration required to inhibit the growth of 90% of isolates.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values cited are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight. Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: this compound and comparator agents are serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotics is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.

G Start Start: Bacterial Isolate Prep_Inoculum Prepare Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plates Prepare Microtiter Plates (Serial dilutions of this compound) Prep_Plates->Inoculate Incubate Incubate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read Results: Lowest concentration with no visible growth Incubate->Read_MIC End Result: MIC Value Read_MIC->End

Caption: Experimental workflow for MIC determination.

Pharmacokinetics and Pharmacodynamics (PK/PD)

This compound demonstrates pharmacokinetic properties suitable for clinical use.[12] For fluoroquinolones, bactericidal efficacy is best correlated with the ratio of the 24-hour area under the serum concentration-time curve to the MIC (AUC₂₄/MIC).[3][4] Studies show that an AUC/MIC ratio of 30 to 40 is typically required for successful bacterial eradication.[3] The standard dosage of 50 mg twice daily achieves an AUC/MIC ratio greater than 100 for 90% of susceptible respiratory pathogens.[3]

Table 3: Key Pharmacokinetic Parameters of this compound in Healthy Adults

Parameter Value Reference
Bioavailability (BA) 89% [12][19]
Half-life (t₁/₂) 6.6 hours [19]
Volume of Distribution (Vd) 1.50 L/kg [19]
Clearance (CL) 3.70 mL/min/kg [19]
Fraction Unbound in Plasma (fu) 51% [19]

| Fraction Excreted Unchanged in Urine | ~70% |[12][19] |

Clinical Development

This compound has been evaluated in numerous clinical trials for various infectious diseases. A meta-analysis of five randomized controlled trials (RCTs) involving 756 patients confirmed its noninferiority to comparator antibiotics for treating acute bacterial infections.[20]

Clinical Efficacy

Table 4: Summary of Clinical Efficacy of this compound from a Meta-Analysis

Indication Population This compound Clinical Response Comparator Clinical Response Odds Ratio (95% CI)
Acute Bacterial Infections (Overall) 375 Sitafloxacin381 Comparator 94.6%[20] 92.5%[20] 1.01 (0.24–4.32)[20]
Complicated UTI / Pyelonephritis N/A 96.9%[13][20] 91.3%[13][20] 2.08 (0.35–12.44)[13][20]

| Pneumonia | N/A | 88.6%[20] | N/A | 0.36 (0.11–1.21)[20] |

A separate multicenter trial comparing this compound to moxifloxacin for community-acquired pneumonia (CAP) found that this compound (100 mg once or twice daily) was not inferior to moxifloxacin (400 mg once daily).[21] The clinical cure rate at the test-of-cure visit was 94.8% for this compound 100 mg once daily and 95.0% for moxifloxacin.[21]

Clinical Development Workflow

The clinical development of an antibiotic like this compound follows a structured, multi-phase process regulated by health authorities.

G Preclinical Preclinical Studies (In vitro & Animal models) IND Investigational New Drug (IND) Application Submission Preclinical->IND Phase1 Phase I Trials (Safety, PK in healthy volunteers) IND->Phase1 Phase2 Phase II Trials (Efficacy, Dosing in patients) Phase1->Phase2 Phase3 Phase III Trials (Large-scale efficacy & safety vs. standard care) Phase2->Phase3 NDA New Drug Application (NDA) Submission to Regulatory Authority Phase3->NDA Approval Regulatory Review & Approval NDA->Approval PostMarket Phase IV / Post-Marketing Surveillance (Long-term safety & efficacy) Approval->PostMarket

References

Physicochemical Characteristics of Sitafloxacin: An In-depth Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Sitafloxacin, a fourth-generation fluoroquinolone antibiotic. The information herein is intended to support laboratory research, formulation development, and quality control activities. This document details key properties, provides standardized experimental protocols for their determination, and illustrates the compound's mechanism of action.

Core Physicochemical Properties

This compound, with the chemical name 7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, is a broad-spectrum antibiotic.[1][2] Its chemical structure and fundamental properties are summarized below.

Table 1: General Physicochemical Data for this compound

PropertyValueReference
Chemical Formula C₁₉H₁₈ClF₂N₃O₃[1]
Molecular Weight 409.81 g/mol [1]
Appearance White to beige or faint yellow solid/powder[3]
CAS Number 127254-12-0 (anhydrous)[1]
163253-35-8 (sesquihydrate)[1]
Melting Point 225 °C (with decomposition) for the sesquhydrate form.[4]

Table 2: Solubility Profile of this compound

SolventSolubilityReference
Water 1.0 mg/mL (1.14 mM)[5]
131 mg/mL (for sesquihydrate)[4]
DMSO 6.45 mg/mL (7.38 mM)[5]
15 mg/mL (34.33 mM)[6]
Ethanol Insoluble[6]
Methanol Slightly soluble[7]
DMF Slightly soluble[7]

Note: Solubility can be influenced by factors such as the crystalline form (polymorphism), temperature, and the use of fresh versus hygroscopic solvents.[6][8]

Table 3: Lipophilicity and Ionization Constant of this compound

PropertyValueReference
LogP (Octanol/Water Partition Coefficient) Data not available in the searched literature. A higher value indicates greater lipophilicity.
pKa (Acid Dissociation Constant) Data not available in the searched literature. Fluoroquinolones typically have two pKa values, one for the carboxylic acid group and one for the basic amine group. Reduced activity has been noted at low pH.[9]

Crystalline Structure and Stability

This compound can exist in various crystalline forms, including two anhydrates (α-form and β-form) and three hydrates (hemihydrate, monohydrate, and sesquihydrate).[10] These different solid-state forms, known as polymorphs and hydrates, can significantly impact the drug's physicochemical properties.

  • Photostability: The β-anhydrate form of this compound has been shown to have the lowest photostability.[10] This is attributed to intramolecular hydrogen bonding that results in a greater absorption of photoenergy and subsequent degradation.[10] this compound is known to be photo-labile in aqueous solutions, with dechlorination being a key step in its photodegradation.[11]

  • Hygroscopicity: The sesquihydrate form displays a more significant weight change in response to varying relative humidity compared to other crystalline forms.[10]

  • Solubility: The specific crystalline structure affects the solubility of this compound.[10]

Mechanism of Action: Dual Inhibition of Bacterial DNA Enzymes

This compound exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12] This dual-targeting mechanism contributes to its broad spectrum of activity and potency against resistant strains.[9][13] The process involves the formation of a stable ternary complex with the enzyme and bacterial DNA, which ultimately leads to the arrest of DNA replication and transcription, triggering cell death.[12]

Sitafloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC & ParE subunits) This compound->Topo_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relaxes DNA supercoils for Topo_IV->Replication_Fork Decatenates daughter chromosomes after DNA_Damage DNA Double-Strand Breaks Replication_Fork->DNA_Damage Stalling leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Induces

This compound's dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed methodologies for determining the key physicochemical properties of this compound in a laboratory setting.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This method provides a precise melting point and information on polymorphic transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program to heat from ambient temperature to 250 °C at a constant rate of 10 °C/minute.

    • Maintain a constant inert gas (e.g., nitrogen) flow rate of 50 mL/minute.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis: The melting point is determined as the onset temperature of the endothermic peak corresponding to the melting of the substance. Any other thermal events, such as polymorphic transitions, will also be observed.

Determination of Aqueous Solubility (Shake-Flask Method)

This equilibrium solubility method is considered the gold standard.

Methodology:

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.

  • Sample Addition: Add an excess amount of this compound powder to a known volume of each buffer in a sealed container (e.g., glass vial).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the suspension to settle. Withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (LogP)

This method assesses the lipophilicity of the compound.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer at a pH where this compound is predominantly in its unionized form (e.g., pH 7.4). Saturate the buffer with n-octanol and, separately, saturate n-octanol with the buffer.

  • Partitioning: Dissolve a known amount of this compound in the pre-saturated buffer. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) and then allow the two phases to separate completely.

  • Sample Analysis: Carefully separate the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Experimental_Workflow_LogP Start Start Prep_Phases Prepare Buffer and n-Octanol Phases Start->Prep_Phases Dissolve Dissolve this compound in Buffered Aqueous Phase Prep_Phases->Dissolve Mix Mix with n-Octanol and Equilibrate Dissolve->Mix Separate Separate Aqueous and Octanol Phases Mix->Separate Analyze Analyze this compound Concentration in Each Phase (HPLC-UV) Separate->Analyze Calculate Calculate LogP Analyze->Calculate End End Calculate->End

Workflow for the determination of the LogP value.
Photostability and Forced Degradation Studies

These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of this compound. The protocols should follow ICH Q1B guidelines.

4.4.1. Photostability Testing

  • Sample Preparation: Expose the solid drug substance and a solution of the drug to a light source. A control sample should be protected from light.

  • Exposure Conditions: The light source should provide a combined visible and UV output. The overall illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.

  • Analysis: After exposure, analyze the samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a stability-indicating HPLC method.

4.4.2. Forced Degradation Studies

  • Stress Conditions: Subject this compound to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 80 °C).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Conclusion

This guide provides essential physicochemical data and standardized laboratory protocols for this compound. A thorough understanding of these properties is fundamental for researchers and developers working with this potent antibiotic. The provided methodologies offer a framework for consistent and reliable characterization, ensuring data quality in research and development settings.

References

Sitafloxacin's activity against atypical pathogens like Mycoplasma and Chlamydia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sitafloxacin, a fourth-generation fluoroquinolone, demonstrates broad-spectrum and potent activity against a variety of bacterial pathogens, including the atypical organisms Mycoplasma and Chlamydia. These intracellular bacteria are common causes of respiratory and urogenital tract infections, and the emergence of resistance to other antimicrobial agents has necessitated the exploration of alternative therapeutic options. This technical guide provides an in-depth analysis of this compound's efficacy against Mycoplasma and Chlamydia species, detailing its in vitro activity, mechanism of action, and the experimental protocols used for its evaluation.

In Vitro Activity of this compound

This compound exhibits robust in vitro activity against various species of Mycoplasma and Chlamydia, often surpassing the potency of other fluoroquinolones and macrolides. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from multiple studies.

Table 1: In Vitro Activity of this compound against Mycoplasma Species

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Mycoplasma pneumoniae14--0.03[1][2]
Mycoplasma genitalium (parent strain)10.125--[3]
Mycoplasma genitalium (ciprofloxacin-selected mutants)30.125 - 0.25--[3]

Table 2: In Vitro Activity of this compound against Chlamydia Species

OrganismNo. of StrainsMIC Range (µg/mL)MCC Range (µg/mL)Reference
Chlamydia pneumoniae150.031 - 0.1250.031 - 0.125[4][5]
Chlamydia trachomatis70.031 - 0.1250.031 - 0.125[4][5]
Chlamydia psittaci50.031 - 0.1250.031 - 0.125[4][5]
Chlamydia trachomatis50.015 - 0.03-[1][2]
Chlamydophila pneumoniae50.03 - 0.06-[1][2]

Mechanism of Action

This compound's bactericidal activity is a result of its inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are critical for bacterial DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, this compound introduces double-strand breaks in the bacterial DNA, ultimately leading to cell death.[6][8] this compound exhibits a balanced inhibitory profile against both enzymes, which is believed to contribute to its potent activity and a lower propensity for resistance development.[7]

cluster_mechanism This compound Mechanism of Action This compound This compound StableComplex This compound-Enzyme-DNA Stable Complex This compound->StableComplex Binds to EnzymeComplex DNA Gyrase / Topoisomerase IV EnzymeComplex->StableComplex DNA Bacterial DNA DNA->StableComplex DSB Double-Strand DNA Breaks StableComplex->DSB Induces CellDeath Bacterial Cell Death DSB->CellDeath Leads to cluster_workflow Mycoplasma MIC Determination Workflow Prep Prepare PPLO Broth and this compound Dilutions Inoculate Inoculate Microtiter Plate Prep->Inoculate Inoculum Prepare Standardized Mycoplasma Inoculum Inoculum->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Read Results for Visible Growth Incubate->Read MIC Determine MIC Read->MIC cluster_workflow Chlamydia MIC & MCC Determination Workflow cluster_mcc MCC Determination CellCulture Culture Host Cells (e.g., HEp-2) Infect Infect Cells with Chlamydia CellCulture->Infect AddAbx Add this compound Dilutions Infect->AddAbx Incubate1 Incubate (48-72h) AddAbx->Incubate1 Stain Fix and Stain for Inclusions Incubate1->Stain ReadMIC Read Inclusions (Microscopy) Determine MIC Stain->ReadMIC Wash Wash Cells to Remove Antibiotic ReadMIC->Wash For MCC Incubate2 Incubate in Antibiotic-Free Medium Wash->Incubate2 ReadMCC Assess for Viable Inclusions Determine MCC Incubate2->ReadMCC

References

Understanding the pharmacokinetics and bioavailability of Sitafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Sitafloxacin

Introduction

This compound is a fourth-generation fluoroquinolone antibiotic characterized by a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many resistant strains.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for optimizing dosage regimens and ensuring therapeutic success. This guide provides a comprehensive technical overview of the pharmacokinetics and bioavailability of this compound, tailored for researchers, scientists, and drug development professionals.

Absorption

Following oral administration, this compound is absorbed rapidly and completely.[1][3] Pharmacokinetic studies consistently show that peak plasma concentrations (Cmax) are reached relatively quickly.

  • Rate of Absorption: The time to reach Cmax (Tmax) is typically observed between 0.85 and 1.25 hours under fasting conditions.[1][4]

  • Effect of Food: The presence of food can delay the rate of absorption, resulting in a prolonged Tmax.[1] This is likely due to a delay in gastric emptying. However, food does not appear to significantly impact the overall extent of absorption.[1][5] For optimal absorption kinetics, administration under fasting conditions is often recommended.[1]

Distribution

This compound exhibits wide distribution throughout the body, a key characteristic for treating systemic and deep-tissue infections.

  • Volume of Distribution (Vd): The mean volume of distribution has been reported to be approximately 180 liters after oral administration and 150 liters following intravenous administration, indicating extensive tissue penetration.[4]

  • Protein Binding: this compound demonstrates moderate binding to serum proteins, with approximately 50% of the drug being bound.[1]

  • Tissue Penetration: The drug effectively penetrates various tissues and fluids. Notably, it achieves high concentrations in the epithelial lining fluid (ELF) of the lungs, with penetration ratios based on the area under the curve (AUC) reported to be between 0.85 and 1.0.[3][6] Studies in animal models (rats) show the highest concentrations of drug-related radioactivity in the kidneys and liver.[7] Conversely, concentrations in the cerebrum and spinal cord are considerably lower than serum levels.[7][8]

Metabolism

This compound undergoes limited metabolism in the body.

  • Metabolic Pathways: The primary metabolic pathway for this compound is glucuronide conjugation.[1] In vitro studies have identified UGT1A1 and UGT1A9 as the key enzymes involved in this process.[9]

  • Cytochrome P450 (CYP) Interactions: this compound shows a moderate inhibitory effect on the CYP1A enzyme but does not significantly affect other CYP450 isoenzymes.[1][9] This suggests a relatively low potential for drug-drug interactions mediated by the major CYP pathways.

Excretion

The primary route of elimination for this compound and its metabolites is through the kidneys.

  • Renal Excretion: A significant portion of the administered dose is excreted unchanged in the urine.[1] Studies have shown that within 48 hours, approximately 61% of an oral dose and 75% of an intravenous dose are recovered in the urine as the parent drug.[4][10]

  • Renal Clearance: The renal clearance of this compound is high, with mean values around 181-198 mL/min.[4][10] This rate exceeds typical glomerular filtration rates, implying that active tubular secretion is a key mechanism in its renal elimination.[2][10]

  • Biliary Excretion: In animal models, the route of excretion can vary by species. While renal excretion is the major pathway in monkeys (and humans), both renal and biliary excretion are significant routes in rats and possibly dogs.[7][11]

Bioavailability

This compound exhibits high oral bioavailability, making the oral formulation a highly effective option for clinical use.

  • Absolute Bioavailability: The absolute bioavailability of oral this compound is consistently reported to be high, at approximately 89%.[1][2][4][10] This indicates that the vast majority of an orally administered dose reaches systemic circulation.

  • Dose Proportionality: The pharmacokinetics of this compound are linear, with both Cmax and AUC increasing in proportion to the administered dose across ranges of 50 mg to 200 mg.[1][12]

Summary of Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for this compound derived from studies in healthy adult volunteers.

Table 1: Single-Dose Pharmacokinetics of Oral this compound in Healthy Adults

Dose Population Cmax (μg/mL) Tmax (h) AUC (μg·h/mL) t½ (h) Reference(s)
50 mg Chinese 0.72 0.85 - 1.21 3.97 (AUClast) 5.19 - 6.28 [1][12]
100 mg Chinese 1.62 0.85 - 1.21 8.71 (AUClast) 5.19 - 6.28 [12]
200 mg Chinese 2.73 0.85 - 1.21 18.03 (AUClast) 5.19 - 6.28 [12]

| 500 mg | Caucasian | 4.65 | 1.25 | 28.1 (AUC0-∞) | 7.0 |[4][10] |

Table 2: Pharmacokinetics of Intravenous this compound in Healthy Adults

Dose Population Cmax (μg/mL) AUC (μg·h/mL) t½ (h) Reference(s)

| 400 mg (1h infusion) | Caucasian | 5.53 | 25.4 (AUC0-∞) | 6.6 |[4][10] |

Experimental Protocols & Methodologies

The data presented in this guide are derived from rigorous clinical pharmacology studies. The following sections outline the typical methodologies employed.

Absolute Bioavailability Study Protocol

A common design to determine the absolute bioavailability of an oral drug is a randomized, open-label, two-period crossover study.

  • Subject Recruitment: Healthy male and female volunteers are enrolled after screening for inclusion/exclusion criteria.

  • Study Periods: The study consists of two treatment periods separated by a washout period (e.g., 7 days) to ensure complete elimination of the drug from the previous period.

  • Drug Administration:

    • Period 1: Subjects are randomized to receive either a single oral dose (e.g., 500 mg this compound capsule) or a single intravenous infusion (e.g., 400 mg this compound over 1 hour).[4][10]

    • Period 2: After the washout period, subjects receive the alternate formulation.

  • Pharmacokinetic Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose). Urine is also collected over specified intervals to determine renal clearance.[4]

  • Data Analysis: Plasma and urine concentrations of this compound are determined using a validated analytical method. Pharmacokinetic parameters (AUC, Cmax, t½, etc.) are calculated using non-compartmental analysis.[1] Absolute bioavailability (F) is calculated as:

    • F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Analytical Quantification Method: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a standard method for the accurate quantification of this compound in biological matrices.[1][13]

  • Sample Preparation: Plasma samples are typically prepared via protein precipitation.[1] An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the drug is collected.

  • Chromatographic Separation: The extract is injected into an HPLC system. Separation is achieved on a reverse-phase column (e.g., C18) using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., water and acetonitrile).[14][15]

  • Mass Spectrometric Detection: The column eluent is introduced into a mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.[16]

  • Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.[1] A typical linear range for this compound is 2.0 to 1000 ng/mL, with a lower limit of quantification (LLOQ) of around 2.0 ng/mL.[1]

Visualizations

Experimental Workflow and Mechanism of Action

The following diagrams illustrate a typical experimental workflow for a bioavailability study and the molecular mechanism of action for this compound.

G cluster_screening Phase 1: Screening & Enrollment cluster_period1 Phase 2: Treatment Period 1 cluster_washout Phase 3: Washout cluster_period2 Phase 4: Treatment Period 2 (Crossover) cluster_analysis Phase 5: Analysis S1 Healthy Volunteers S2 Inclusion/Exclusion Criteria Check S1->S2 S3 Informed Consent S2->S3 P1_Start Randomization S3->P1_Start GroupA Group A: Oral Dose (e.g., 500 mg Capsule) P1_Start->GroupA GroupB Group B: IV Dose (e.g., 400 mg Infusion) P1_Start->GroupB P1_Sample Serial Blood/Urine Sampling (0-48h) GroupA->P1_Sample GroupB->P1_Sample W Washout Period (e.g., 7 Days) P1_Sample->W GroupA2 Group A: IV Dose (e.g., 400 mg Infusion) W->GroupA2 GroupB2 Group B: Oral Dose (e.g., 500 mg Capsule) W->GroupB2 P2_Sample Serial Blood/Urine Sampling (0-48h) GroupA2->P2_Sample GroupB2->P2_Sample A1 Sample Analysis (HPLC-MS/MS) P2_Sample->A1 A2 PK Parameter Calculation (Non-compartmental) A1->A2 A3 Bioavailability Calculation A2->A3

Caption: Workflow for a two-period crossover absolute bioavailability study.

G cluster_bacterial_cell Bacterial Cell cluster_enzymes Target Enzymes cluster_process DNA Replication & Transcription This compound This compound Gyrase DNA Gyrase (GyrA, GyrB) This compound->Gyrase Inhibits TopoIV Topoisomerase IV (ParC, ParE) This compound->TopoIV Inhibits DNA_Relax DNA Relaxation & Supercoiling Gyrase->DNA_Relax DNA_Breaks Double-Strand DNA Breaks Gyrase->DNA_Breaks Stabilizes Cleavage Complex Leading to TopoIV->DNA_Relax TopoIV->DNA_Breaks Stabilizes Cleavage Complex Leading to DNA_Replication DNA Replication & Transcription DNA_Relax->DNA_Replication Enables CellDeath Bacterial Cell Death DNA_Replication->CellDeath Blocked DNA_Breaks->CellDeath Induces

Caption: Mechanism of action of this compound via inhibition of bacterial enzymes.

References

The Chemical Blueprint of a Potent Antibacterial: Unraveling Sitafloxacin's Structure-Efficacy Relationship

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sitafloxacin, a fourth-generation fluoroquinolone, stands as a formidable agent in the ongoing battle against bacterial infections. Its broad spectrum of activity, encompassing Gram-positive, Gram-negative, anaerobic, and atypical bacteria, is intrinsically linked to its unique chemical architecture.[1][2] This technical guide delves into the core principles of this compound's antibacterial efficacy, focusing on the intricate relationship between its chemical structure and its potent bactericidal action. Through a detailed examination of its mechanism of action, structure-activity relationships (SAR), quantitative efficacy data, and the experimental protocols used for its evaluation, this document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Assault on Bacterial Replication

The bactericidal activity of this compound stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair.[4] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is predominantly inhibited.[5]

This compound exerts its effect by binding to the enzyme-DNA complex, stabilizing it in a state where the DNA strands are cleaved.[4][6] This action prevents the subsequent re-ligation of the DNA, leading to an accumulation of double-strand breaks.[6] These breaks are lethal to the bacterium as they halt DNA replication and trigger a cascade of events culminating in cell death.[6]

A key feature of this compound is its balanced, dual-targeting activity. Unlike many other fluoroquinolones that show a preference for either DNA gyrase or topoisomerase IV, this compound inhibits both enzymes with high and comparable affinity.[5][7] This dual inhibition is significant as it is believed to contribute to a lower incidence of resistance development. For a bacterium to develop resistance, it would need to acquire mutations in the genes encoding both target enzymes.[5]

The Role of Chemical Structure in Antibacterial Efficacy

The potent and broad-spectrum antibacterial activity of this compound is a direct consequence of the specific chemical moieties attached to its core quinolone structure. The following diagram and analysis detail the contribution of each key functional group to its overall efficacy.

G cluster_this compound This compound Structure-Activity Relationship cluster_activity Contribution to Antibacterial Efficacy sitafloxacin_structure C7 C7-Substituent (Aminopyrrolidinyl) Gram_Positive Enhanced Gram-Positive Activity C7->Gram_Positive Key for potent activity C8 C8-Substituent (Chlorine) Broad_Spectrum Broad Spectrum Activity C8->Broad_Spectrum Contributes to broad spectrum N1 N1-Substituent (Fluorocyclopropyl) Enzyme_Potency Increased Enzyme Potency N1->Enzyme_Potency Enhances enzyme inhibition C6 C6-Substituent (Fluorine) Penetration Improved Cell Penetration C6->Penetration Improves cellular uptake Core Quinolone Core (Carboxylic Acid & Ketone) Dual_Targeting Balanced Dual Targeting Core->Dual_Targeting Essential for enzyme binding G cluster_discovery Drug Discovery & Characterization cluster_mechanism Mechanism of Action Studies cluster_sar Structure-Activity Relationship (SAR) Analysis A Chemical Synthesis of this compound Analogs B Structural Elucidation (NMR, Mass Spec, X-ray Crystallography) A->B C In Vitro Antibacterial Screening (MIC Determination) A->C B->C D Identification of Lead Compound (this compound) C->D E Purification of DNA Gyrase & Topoisomerase IV D->E I Comparative Analysis of Analog Efficacy (MIC & IC50) D->I F Enzyme Inhibition Assays (IC50 Determination) E->F H Confirmation of Dual-Targeting Mechanism F->H G Analysis of Quinolone Resistance Determining Regions (QRDRs) G->H J Identification of Key Pharmacophores I->J K Computational Modeling of Drug-Target Interactions J->K L Refinement of Chemical Structure for Optimal Activity K->L

References

Methodological & Application

In Vitro Susceptibility Testing Methods for Sitafloxacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Sitafloxacin, a fluoroquinolone antibiotic. The described methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), supplemented with findings from published research on this compound.

Disclaimer: As of the latest updates, neither CLSI nor EUCAST has established official clinical breakpoints or quality control ranges for this compound. The interpretive criteria and quality control ranges provided herein are based on published research and should be considered tentative. Individual laboratories should validate these methods for their own use.

Data Presentation

Table 1: Proposed Minimum Inhibitory Concentration (MIC) Breakpoints for this compound
Bacterial Species/GroupMIC Breakpoint (mg/L) - SusceptibleReference(s)
Haemophilus influenzae≤ 1 or ≤ 2[1]
Neisseria gonorrhoeae≤ 0.12[1]
Gram-Negative Bacilli (Urinary Isolates)≤ 2[1]
Gram-Negative Bacilli (Blood Isolates)≤ 1[1]
Table 2: Proposed Zone Diameter Breakpoints for this compound (5 µg disk)
Bacterial Species/GroupZone Diameter (mm) - SusceptibleReference(s)
Haemophilus influenzae≥ 19 (for MIC ≤ 1 mg/L) or ≥ 16 (for MIC ≤ 2 mg/L)[1]
Neisseria gonorrhoeae≥ 34 (for MIC ≤ 0.12 mg/L)[1]
Gram-Negative Bacilli (Urinary Isolates)≥ 16 (for MIC ≤ 2 mg/L)[1]
Gram-Negative Bacilli (Blood Isolates)≥ 18 (for MIC ≤ 1 mg/L)[1]
General Breakpoint Proposal≥ 19 (for MIC ≤ 1 mg/L) or ≥ 16 (for MIC ≤ 2 mg/L)[1]
Table 3: Epidemiological Cut-off Values (ECOFFs) for this compound
Bacterial SpeciesMIC ECOFF (mg/L)Zone Diameter ECOFF (mm)Reference(s)
Escherichia coli0.03226[2]
Klebsiella pneumoniae0.06425[2]
Proteus mirabilis (tentative)0.12524[2]
Pseudomonas aeruginosa0.524[2]
Acinetobacter baumannii0.06425[2]
Staphylococcus aureus0.12526[2]
Enterococcus faecalis0.521[2]
Enterococcus faecium0.2522[2]
Streptococcus pneumoniae0.125Not Applicable[2]
Table 4: Quality Control (QC) Reference Strains
QC StrainMethodProposed Acceptable RangeReference(s)
Escherichia coli ATCC 25922Broth Microdilution (MIC)Validate internally[2]
Disk Diffusion (Zone Diameter)Validate internally[2]
Pseudomonas aeruginosa ATCC 27853Broth Microdilution (MIC)Validate internally[2]
Disk Diffusion (Zone Diameter)Validate internally[2]
Staphylococcus aureus ATCC 29213Broth Microdilution (MIC)Validate internally[2]
Disk Diffusion (Zone Diameter)Validate internally[2]
Streptococcus pneumoniae ATCC 49619Broth Microdilution (MIC)Validate internally[2]
Disk Diffusion (Zone Diameter)Validate internally[2]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Materials:

  • This compound analytical standard

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Multichannel pipette

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 mg/L in a suitable solvent (e.g., sterile deionized water with minimal NaOH to dissolve).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add an additional 50 µL of the this compound stock solution to the wells in the first column.

    • Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, and so on, typically up to column 10. Discard the final 50 µL from column 10. Column 11 serves as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

    • This will result in a this compound concentration range of 0.002 to 64 mg/L in the final test volume.[2]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification (absorbance at 625 nm).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Within 15 minutes of preparation, inoculate each well (columns 1-11) with 50 µL of the final bacterial inoculum.

    • The final volume in each well will be 100 µL.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • The sterility control well should remain clear, and the growth control well should show distinct turbidity.

    • Compare the results for QC strains with the established acceptable ranges.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sita Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-well Plates prep_sita->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic qc_check Validate with QC Strains read_mic->qc_check

Broth Microdilution Workflow for MIC Determination.
Agar Dilution Method for MIC Determination

This method involves incorporating this compound into an agar medium to determine the MIC.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing and QC strains

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., multipoint inoculator)

Protocol:

  • Preparation of this compound-Agar Plates:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 1 part of each this compound solution to 9 parts of molten MHA to achieve the final desired concentrations (e.g., 2 mL of drug solution to 18 mL of agar).

    • Mix gently to avoid bubbles and pour into sterile petri dishes. Allow the agar to solidify.

    • Prepare a drug-free control plate.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute the suspension if necessary to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, apply a standardized volume of each bacterial suspension to the surface of the this compound-containing and control plates.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, disregarding a single colony or a faint haze.

    • Growth should be evident on the drug-free control plate.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sita_agar Prepare this compound-Agar Plates (Serial Dilutions) inoculate Spot Inoculate Plates with Bacterial Suspensions prep_sita_agar->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic qc_check Validate with QC Strains read_mic->qc_check

Agar Dilution Workflow for MIC Determination.
Disk Diffusion (Kirby-Bauer) Method

This method assesses bacterial susceptibility to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • This compound disks (5 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial strains for testing and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Metric ruler or caliper

Protocol:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as previously described.

  • Inoculation of MHA Plates:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disks:

    • Aseptically apply a 5 µg this compound disk to the center of the inoculated plate.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

    • Interpret the results based on the established zone diameter breakpoints (see Table 2).

    • Check the zone diameters for the QC strains to ensure they are within the acceptable ranges.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum prep_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->prep_plate apply_disk Apply 5 µg this compound Disk to Agar Surface prep_plate->apply_disk incubate Incubate Plate (35°C, 16-20h) apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone interpret Interpret as S, I, or R based on Breakpoints measure_zone->interpret

Disk Diffusion (Kirby-Bauer) Workflow.

References

Application Notes and Protocols for Establishing a Murine Model for Sitafloxacin Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murine models are fundamental tools for the preclinical evaluation of antimicrobial agents. Sitafloxacin, a fourth-generation fluoroquinolone, exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant pathogens.[1][2][3][4] Its potent activity, including against biofilm-forming bacteria, makes it a compound of significant interest.[1][3] These application notes provide a detailed framework and standardized protocols for establishing a robust and reproducible murine infection model to assess the in vivo efficacy of this compound. The described models are critical for determining pharmacokinetic/pharmacodynamic (PK/PD) parameters and guiding clinical trial design.[1][5][6]

Key Considerations for Model Selection

The choice of a specific murine infection model depends on the clinical indication being studied. Common models include:

  • Systemic Infection/Peritonitis Model: Useful for evaluating efficacy against bloodstream infections and sepsis.[3][7]

  • Thigh Infection Model: A localized infection model extensively used to study the pharmacodynamics of antimicrobial agents under conditions of neutropenia.[5][8]

  • Pneumonia/Lung Infection Model: Essential for assessing treatments for respiratory tract infections.[9][10][11][12]

  • Osteomyelitis Model: A specialized model for studying bone infections, particularly those involving biofilms.[1][13]

The immune status of the animal (immunocompetent vs. neutropenic) is a critical variable. Neutropenic models are often used to assess the direct bactericidal activity of a compound with minimal interference from the host immune system.[5][11]

Experimental Workflow

The overall workflow for conducting a this compound efficacy study in a murine model involves several key stages, from animal preparation to data analysis.

G Experimental Workflow for this compound Murine Efficacy Study cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization (5-7 days) immunosuppression Immunosuppression (e.g., Cyclophosphamide) (Optional) acclimatization->immunosuppression If neutropenic model inoculum_prep Bacterial Inoculum Preparation infection Bacterial Infection (e.g., Intranasal, IP) immunosuppression->infection inoculum_prep->infection treatment Treatment Initiation (Vehicle vs. This compound) infection->treatment ~2h post-infection monitoring Daily Monitoring (Weight, Clinical Score) treatment->monitoring euthanasia Euthanasia & Sample Collection (Lungs, Spleen) monitoring->euthanasia At defined endpoint (e.g., 24h, 48h) cfu_count Bacterial Load Quantification (CFU) euthanasia->cfu_count data_analysis Data & Statistical Analysis cfu_count->data_analysis

Workflow for murine model of this compound efficacy testing.

Detailed Experimental Protocols

Protocol 1: Preparation of Bacterial Inoculum

This protocol describes the preparation of a standardized bacterial suspension for inducing infection. Pseudomonas aeruginosa is used as an example, as it is a pathogen against which this compound shows potent activity.[1][14]

  • Strain Selection: Use a well-characterized strain of P. aeruginosa (e.g., PAO1) with a known Minimum Inhibitory Concentration (MIC) for this compound.

  • Culture Preparation: From a frozen stock, streak the bacteria onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.

  • Inoculum Growth: Select several morphologically similar colonies and inoculate them into a flask containing Tryptic Soy Broth (TSB).[15]

  • Incubation: Incubate the broth culture at 37°C in a shaking incubator until it reaches the mid-logarithmic phase of growth (typically 3-4 hours).

  • Harvesting and Washing: Centrifuge the bacterial suspension (e.g., at 3000 x g for 10 minutes). Discard the supernatant and wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).

  • Standardization: Resuspend the final pellet in sterile PBS. Adjust the bacterial density to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] This can be done using a spectrophotometer (OD₆₀₀) or by visual comparison to a McFarland standard.

  • Final Dilution: Perform serial dilutions in sterile PBS to achieve the final desired inoculum concentration for the chosen infection model (e.g., 1-5 x 10⁷ CFU/mL for a pneumonia model).[11] The inoculum should be used within 60 minutes of preparation.[16]

Protocol 2: Murine Pneumonia Model (Intranasal Inoculation)

This non-invasive method is commonly used to establish a lung infection.[11]

  • Animals: Use specific-pathogen-free mice (e.g., BALB/c or C57BL/6), aged 6-8 weeks.

  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane inhalation).

  • Inoculation: Gently restrain the anesthetized mouse in a supine position. Using a micropipette, dispense 25 µL of the prepared bacterial inoculum into each nostril (total volume of 50 µL). The mouse will inhale the droplets into the lungs.

  • Recovery: Place the mice on a heating pad to maintain body temperature and monitor them until they have fully recovered from anesthesia.[15]

Protocol 3: this compound Administration and Dosing
  • Preparation of this compound: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or 5% dextrose solution). Further dilutions should be made to achieve the final desired concentration for injection.

  • Route of Administration: Administration can be oral (gavage), subcutaneous (SC), or intraperitoneal (IP). The route should be chosen based on the desired pharmacokinetic profile and clinical relevance.

  • Dosing Regimen: Treatment is typically initiated 1-2 hours post-infection.[17] Dosing for this compound in murine models can range based on the infection severity and pathogen. A common starting point could be 10 mg/kg administered twice daily.[12] Dose-response studies are recommended to determine the optimal therapeutic dose. For fluoroquinolones, efficacy often correlates with the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC).[1][9]

Protocol 4: Assessment of Bacterial Load
  • Euthanasia and Sample Collection: At predetermined endpoints (e.g., 24 or 48 hours post-infection), euthanize the mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Organ Harvest: Aseptically remove the target organs (e.g., lungs, spleen, liver).

  • Homogenization: Place each organ in a pre-weighed sterile tube containing a known volume of sterile PBS (e.g., 1 mL). Homogenize the tissue using a mechanical homogenizer.

  • Serial Dilution and Plating: Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS.[15]

  • Enumeration: Plate 100 µL of each appropriate dilution onto TSA plates. Incubate the plates at 37°C for 18-24 hours.[15] Count the colonies on plates containing between 30 and 300 colonies to calculate the number of Colony Forming Units (CFU) per gram of tissue.[15]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound, like other fluoroquinolones, targets two essential bacterial type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and Topoisomerase IV (composed of ParC and ParE subunits).[2][3][18] These enzymes are crucial for managing DNA topology during replication and transcription.[3] this compound stabilizes the complex formed between these enzymes and bacterial DNA, which leads to double-strand breaks in the DNA, halting replication and ultimately causing bacterial cell death.[2][19]

G This compound Mechanism of Action cluster_process Bacterial DNA Replication & Transcription cluster_inhibition Inhibition by this compound DNA Bacterial DNA Gyrase DNA Gyrase (GyrA, GyrB) DNA->Gyrase Removes supercoils TopoIV Topoisomerase IV (ParC, ParE) DNA->TopoIV Decatenates daughter chromosomes RelaxedDNA Relaxed/Decatenated DNA Gyrase->RelaxedDNA CleavageComplex Stabilized DNA-Enzyme Cleavage Complex Gyrase->CleavageComplex TopoIV->RelaxedDNA TopoIV->CleavageComplex Replication Successful Replication & Cell Division RelaxedDNA->Replication This compound This compound This compound->Gyrase Inhibits This compound->TopoIV Inhibits This compound->CleavageComplex DSB DNA Double-Strand Breaks CleavageComplex->DSB Blocks re-ligation Death Bacterial Cell Death DSB->Death

This compound inhibits DNA gyrase and topoisomerase IV.

Data Presentation

Quantitative results should be presented clearly to allow for straightforward interpretation and comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in a Murine Pneumonia Model (H. influenzae)

This table presents representative data on the bacteriological efficacy of this compound compared to an untreated control group in a murine model of Haemophilus influenzae pneumonia.

Treatment GroupDosing Regimen (Oral)Mean Bacterial Load in Lungs (log₁₀ CFU/mL) ± SDLog Reduction vs. Control
Untreated Control Vehicle, twice daily7.3 ± 0.4-
This compound 10 mg/kg, twice daily1.8 ± 0.45.5

Data adapted from a study evaluating this compound in a murine H. influenzae pneumonia model, with endpoints measured at 3 days post-treatment initiation.[12]

Table 2: Comparative Efficacy of Fluoroquinolones in a Murine Pyelonephritis Model (S. aureus)

This table shows example data comparing the efficacy of different fluoroquinolones in reducing bacterial burden in a kidney infection model.

Treatment GroupTotal Daily Dose (Oral)Mean Bacterial Load in Kidney (log₁₀ CFU/g)
Untreated Control Vehicle~8.0
Ciprofloxacin 80 mg/kg (40 mg/kg, twice daily)~5.0
Levofloxacin 40 mg/kg (once daily)~3.0

This table illustrates the type of comparative data that can be generated. Data is conceptualized based on findings where Levofloxacin showed superior efficacy to Ciprofloxacin in a murine pyelonephritis model, achieving a greater reduction in bacterial load at a lower total daily dose.[20]

Conclusion

The protocols and guidelines presented provide a comprehensive framework for establishing a murine model to evaluate the in vivo efficacy of this compound. Careful standardization of the bacterial inoculum, infection procedure, and treatment regimen is crucial for generating reproducible and translatable preclinical data.[11] These models are indispensable for characterizing the potent antimicrobial activity of this compound and supporting its further development for treating challenging bacterial infections.

References

Determining the Potency of Sitafloxacin: Protocols for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Sitafloxacin, a broad-spectrum fluoroquinolone antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter for assessing antimicrobial susceptibility, guiding therapeutic decisions, and monitoring the emergence of resistance. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Application Notes

This compound demonstrates potent activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Its efficacy is attributed to the inhibition of both DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[1] Accurate and reproducible MIC testing is paramount for the clinical development and surveillance of this compound. The choice of method—broth microdilution, agar dilution, or gradient diffusion—may depend on the specific needs of the laboratory, including throughput, cost, and the types of organisms being tested.

Key Considerations for this compound MIC Testing:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media for testing non-fastidious aerobic bacteria.[4] For anaerobic bacteria, Wilkins-Chalgren broth or agar is recommended.[5]

  • Inoculum Preparation: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard, is crucial for accurate and reproducible results.[6] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Quality Control: Regular testing of quality control (QC) strains with known MIC values is essential to ensure the accuracy of the testing procedure. Recommended QC strains include Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213.[4]

  • Interpretation: The resulting MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies like the FDA, CLSI, and EUCAST.

Experimental Protocols

The following are detailed protocols for the three most common methods for determining the MIC of this compound.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a microtiter plate.

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound (consult manufacturer's instructions)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial suspension (0.5 McFarland)

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or as required for the desired final concentration range).

    • Dissolve the this compound powder in the recommended solvent and then dilute to the final stock concentration with sterile distilled water.

  • Preparation of this compound Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no antibiotic), and the twelfth well as the sterility control (no bacteria).

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6] This is typically achieved by a 1:150 dilution of the 0.5 McFarland suspension followed by a 1:2 dilution upon inoculation.[6]

    • Add 100 µL of the diluted bacterial suspension to each well (except the sterility control well).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria.[7]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

    • The growth control well should show turbidity, and the sterility control well should remain clear.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten agar, which is then solidified in petri dishes and inoculated with the test organism.

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Standardized bacterial suspension (0.5 McFarland)

  • Inoculum replicator (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Agar Plates:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 2 mL of each this compound solution to 18 mL of molten MHA to create a series of plates with twofold dilutions of the antibiotic.[8]

    • Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot the surface of each agar plate with the prepared bacterial inoculum. An inoculum replicator can be used to test multiple isolates simultaneously.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[9]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth, ignoring a faint haze or a single colony.[4]

Gradient Diffusion Method

This method utilizes a predefined, continuous gradient of an antimicrobial agent on a test strip applied to an inoculated agar plate.

Materials:

  • This compound gradient diffusion strips

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial suspension (0.5 McFarland)

  • Sterile swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dip a sterile swab into the suspension and streak the entire surface of an MHA plate to obtain confluent growth.

  • Application of Gradient Strip:

    • Aseptically apply the this compound gradient diffusion strip to the surface of the inoculated agar plate.

  • Incubation:

    • Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, an elliptical zone of inhibition will form around the strip.

    • Read the MIC value at the point where the edge of the inhibition zone intersects the MIC scale on the strip.

Data Presentation

The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacteria. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (MSSA)Varies by study≤ 0.030.25≤ 0.03 - 2
Staphylococcus aureus (MRSA)Varies by study≤ 0.032≤ 0.03 - >4
Streptococcus pneumoniaeVaries by study0.1250.1250.125 - 0.125
Enterococcus faecalisVaries by study0.2520.12 - 2
Streptococcus pyogenesVaries by studyN/A0.06N/A

Data compiled from multiple sources.[10]

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coliVaries by study≤ 0.031≤ 0.008 - >4
Klebsiella pneumoniaeVaries by study≤ 0.030.5≤ 0.03 - >4
Pseudomonas aeruginosaVaries by studyN/A82 - 8
Haemophilus influenzaeVaries by study≤ 0.0150.06≤ 0.008 - 0.06
Moraxella catarrhalisVaries by study≤ 0.015≤ 0.015≤ 0.008 - ≤ 0.015

Data compiled from multiple sources.[5][10][11]

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Bacteroides fragilisVaries by study0.0620.06 - 2
Peptostreptococcus spp.Varies by study0.12540.125 - 4

Data compiled from multiple sources.[5][10]

Visualizations

The following diagrams illustrate the workflows for the described MIC determination protocols.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation & Reading prep_stock Prepare this compound Stock Solution serial_dilute Perform Serial Dilutions of this compound in Plates prep_stock->serial_dilute prep_plates Prepare Microtiter Plates (100µL Broth/well) prep_plates->serial_dilute prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Bacterial Suspension to Final Concentration prep_inoculum->dilute_inoculum inoculate Inoculate Plates with Bacterial Suspension serial_dilute->inoculate dilute_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

AgarDilutionWorkflow cluster_prep Preparation cluster_plating Plating & Inoculation cluster_incubation Incubation & Reading prep_sita_sol Prepare this compound Solutions (10x) mix_pour Mix this compound & Agar, Pour Plates prep_sita_sol->mix_pour prep_agar Melt & Cool Mueller-Hinton Agar prep_agar->mix_pour prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension for Spot Inoculation prep_inoculum->dilute_inoculum spot_inoculate Spot Inoculate Plates mix_pour->spot_inoculate dilute_inoculum->spot_inoculate incubate Incubate Plates (35°C, 16-20h) spot_inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic GradientDiffusionWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_incubation Incubation & Reading prep_inoculum Prepare 0.5 McFarland Bacterial Suspension streak_plate Streak Plate for Confluent Growth prep_inoculum->streak_plate prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->streak_plate apply_strip Apply this compound Gradient Strip streak_plate->apply_strip incubate Incubate Plate (35°C, 16-20h) apply_strip->incubate read_mic Read MIC from Intersection of Zone and Strip Scale incubate->read_mic

References

Application of Sitafloxacin in Studying Bacterial Biofilm Formation and Eradication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sitafloxacin, a fourth-generation fluoroquinolone antibiotic, in the research of bacterial biofilm formation and eradication. The content is designed to offer both theoretical understanding and practical protocols for laboratory application. This compound has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including those embedded in biofilms, making it a valuable tool for developing novel anti-biofilm strategies.[1][2]

Introduction to this compound's Anti-Biofilm Properties

This compound exerts its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription.[2][3] This mechanism of action is effective against both planktonic and biofilm-embedded bacteria. Notably, this compound has shown strong efficacy against biofilms of clinically significant pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] Its ability to penetrate the biofilm matrix and act on persister cells, which are often tolerant to other antibiotics, makes it a subject of significant research interest.[1]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the efficacy of this compound in reducing and eradicating bacterial biofilms from various in vitro studies.

Table 1: Efficacy of this compound against Pseudomonas aeruginosa Biofilms

Bacterial StrainMethod of QuantificationThis compound ConcentrationTreatment DurationObserved EffectReference
P. aeruginosaColony Forming Unit (CFU) CountNot SpecifiedNot Specified7-log elimination of biofilm in vitro[1]
P. aeruginosaNot Specified2-4 µM24 hoursTime- and dose-dependent eradication of preformed biofilms
P. aeruginosaCFU CountNot SpecifiedNot SpecifiedReduction of biofilm survival by at least 2 logs in an in vivo implant-related infection mouse model[1]

Table 2: Efficacy of this compound against Staphylococcus aureus Biofilms

Bacterial StrainMethod of QuantificationThis compound ConcentrationTreatment DurationObserved EffectReference
S. aureusColony Forming Unit (CFU) CountNot SpecifiedNot Specified4-log10 reduction in surviving bacteria[1]
Methicillin-susceptible S. aureus (MSSA)Not SpecifiedNot SpecifiedNot SpecifiedPotent bactericidal treatment for Small Colony Variants (SCVs)[1]
Methicillin-resistant S. aureus (MRSA)Not SpecifiedNot SpecifiedNot SpecifiedPotent bactericidal treatment for Small Colony Variants (SCVs)[1]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action involves the dual inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately cell death.

This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Figure 1: Mechanism of action of this compound.

While the direct impact of this compound on specific biofilm-related signaling pathways is still under investigation, some fluoroquinolones have been shown to interfere with quorum sensing (QS) systems, which are crucial for biofilm formation and maturation in many bacteria. For instance, in S. aureus, the accessory gene regulator (agr) system is a key QS pathway. Ciprofloxacin, another fluoroquinolone, has been shown to stimulate S. aureus biofilm formation via an agrC-dependent mechanism at subinhibitory concentrations.[4] In P. aeruginosa, the las and rhl QS systems are pivotal for biofilm development.[5][6] Further research is needed to elucidate the specific effects of this compound on these and other signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard methods and can be adapted for studying the effects of this compound.

Protocol 1: Quantification of Biofilm Formation and Eradication using Crystal Violet Assay

This protocol is used to quantify the total biofilm biomass.

Materials:

  • 96-well flat-bottom polystyrene plates

  • Bacterial culture (e.g., S. aureus, P. aeruginosa)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Grow a bacterial culture overnight in TSB.

    • Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.

    • Dispense 200 µL of the diluted culture into the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow biofilm formation.

  • This compound Treatment (for eradication studies):

    • After incubation, gently remove the planktonic bacteria by aspiration.

    • Wash the wells twice with 200 µL of sterile PBS.

    • Add 200 µL of fresh TSB containing various concentrations of this compound to the wells. Include a no-drug control.

    • Incubate for a further 24 hours at 37°C.

  • Crystal Violet Staining:

    • Aspirate the medium and wash the wells three times with 200 µL of PBS.

    • Air dry the plate for 15-20 minutes.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells four times with 200 µL of PBS.

    • Air dry the plate completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

cluster_0 Biofilm Formation cluster_1 This compound Treatment cluster_2 Quantification A1 Inoculate 96-well plate A2 Incubate (24-48h, 37°C) A1->A2 B1 Remove planktonic cells A2->B1 B2 Add this compound B1->B2 B3 Incubate (24h, 37°C) B2->B3 C1 Wash & Stain with Crystal Violet B3->C1 C2 Solubilize with Acetic Acid C1->C2 C3 Measure Absorbance (570 nm) C2->C3

Figure 2: Crystal Violet Assay Workflow.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

  • MBEC Assay® device (e.g., Calgary Biofilm Device)

  • Bacterial culture

  • Appropriate growth medium

  • This compound stock solution

  • 96-well plates

  • Sonicator bath

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial inoculum in the appropriate growth medium.

    • Dispense 150 µL of the inoculum into each well of a 96-well plate.

    • Place the peg lid of the MBEC device into the plate, ensuring the pegs are submerged in the culture.

    • Incubate at 37°C for 24-48 hours with shaking to allow biofilm formation on the pegs.

  • This compound Challenge:

    • Prepare a 96-well "challenge plate" with serial dilutions of this compound in fresh growth medium.

    • Rinse the peg lid with the attached biofilms gently in PBS to remove planktonic cells.

    • Transfer the peg lid to the challenge plate.

    • Incubate for 24 hours at 37°C.

  • Biofilm Recovery and Quantification:

    • Prepare a "recovery plate" with 200 µL of fresh growth medium in each well.

    • Rinse the peg lid again in PBS.

    • Place the peg lid into the recovery plate.

    • Sonicate the recovery plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the medium.

    • Remove the peg lid and incubate the recovery plate at 37°C for 24 hours.

    • Measure the optical density (OD) at 600 nm to assess bacterial growth. The MBEC is the lowest concentration of this compound that prevents bacterial growth in the recovery plate.

cluster_0 Biofilm Growth on Pegs cluster_1 Antibiotic Challenge cluster_2 Recovery & Quantification A1 Inoculate plate with MBEC peg lid A2 Incubate (24-48h, 37°C) A1->A2 B1 Rinse pegs A2->B1 B2 Transfer to plate with This compound dilutions B1->B2 B3 Incubate (24h, 37°C) B2->B3 C1 Rinse pegs & transfer to recovery plate B3->C1 C2 Sonicate to dislodge biofilm C1->C2 C3 Incubate (24h, 37°C) & Measure OD600 C2->C3

Figure 3: MBEC Assay Workflow.

Protocol 3: Quantification of Viable Bacteria in Biofilms by Colony Forming Unit (CFU) Counting

This protocol is used to determine the number of viable bacterial cells within a biofilm after treatment.

Materials:

  • Biofilms grown in 96-well plates or on other surfaces

  • This compound stock solution

  • Sterile PBS

  • Sonicator or vortex mixer

  • Sterile microcentrifuge tubes

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Biofilm Treatment:

    • Grow and treat biofilms with this compound as described in Protocol 1.

  • Biofilm Disruption:

    • Aspirate the medium and wash the biofilms twice with PBS.

    • Add 200 µL of sterile PBS to each well.

    • Scrape the biofilm from the surface using a sterile pipette tip.

    • Transfer the biofilm suspension to a microcentrifuge tube.

    • Sonicate the suspension for 5-10 minutes or vortex vigorously for 1-2 minutes to break up the biofilm matrix and disperse the cells.

  • Serial Dilution and Plating:

    • Perform serial 10-fold dilutions of the bacterial suspension in sterile PBS.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • CFU Counting:

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the number of CFU per unit area or per well using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

cluster_0 Biofilm Preparation & Treatment cluster_1 Cell Recovery cluster_2 Quantification A1 Grow and treat biofilms with this compound B1 Wash biofilm A1->B1 B2 Scrape and suspend in PBS B1->B2 B3 Sonicate/Vortex to disrupt biofilm B2->B3 C1 Perform serial dilutions B3->C1 C2 Plate on agar C1->C2 C3 Incubate and count colonies (CFU) C2->C3

Figure 4: CFU Counting Workflow.

Conclusion

This compound demonstrates significant potential as an anti-biofilm agent, with proven efficacy against key bacterial pathogens. The protocols outlined in these application notes provide a foundation for researchers to further investigate its mechanisms of action and explore its therapeutic applications in biofilm-related infections. Future studies should focus on elucidating the specific interactions of this compound with bacterial signaling pathways and its performance in more complex, in vivo biofilm models.

References

Application Notes and Protocols for the Quantification of Sitafloxacin in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantification of Sitafloxacin in various biological matrices, primarily plasma and urine. The methodologies outlined are based on established principles of reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with either UV or tandem mass spectrometry (MS/MS) detection. These protocols are intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology.

Introduction

This compound is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The methods presented here are designed to be sensitive, specific, and reproducible for the analysis of this compound in complex biological matrices.

Method 1: RP-HPLC with UV Detection for this compound in Pharmaceutical Formulations

While this method was developed for bulk and pharmaceutical dosage forms, its chromatographic conditions provide a robust starting point for adaptation to biological samples after appropriate sample cleanup.[1][2]

Chromatographic Conditions
ParameterCondition
Column Symmetry C18 (100 x 4.6 mm, 5 µm)
Mobile Phase Water: Acetonitrile (70:30 v/v)
Flow Rate 0.9 mL/min
Detection PDA Detector at 300 nm
Temperature 30°C
Retention Time Approximately 2.198 minutes
Method Validation Summary
ParameterResult
Linearity Range 5-25 µg/mL (Correlation coefficient: 0.9999)
Limit of Detection (LOD) 0.429 µg/mL
Limit of Quantification (LOQ) 1.415 µg/mL

Method 2: LC-MS/MS for this compound in Human Urine

This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers high sensitivity and specificity for the determination of this compound in human urine.[3]

Sample Preparation

A simple two-step dilution of the urine sample is performed prior to injection.[3]

LC-MS/MS Conditions
ParameterCondition
Sample Volume 50 µL
Detection Positive Ion Mode MS/MS
Method Validation Summary
ParameterResult
Linearity Range 0.025 to 20 µg/mL
Lower Limit of Quantification (LLOQ) 0.025 µg/mL

Experimental Protocols

The following are detailed protocols for sample preparation and analysis. These protocols are based on established methods for fluoroquinolone analysis and may require optimization for specific laboratory conditions.[4][5][6]

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This is a rapid and simple method for removing proteins from plasma or serum samples prior to HPLC analysis.[5]

Materials:

  • Plasma or serum sample

  • Acetonitrile (HPLC grade)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Pipette 200 µL of the plasma/serum sample into a microcentrifuge tube.

  • Add 400 µL of cold acetonitrile to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The filtered sample is now ready for injection into the HPLC system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

LLE is a more selective sample preparation technique that can provide a cleaner extract compared to protein precipitation.

Materials:

  • Plasma or serum sample

  • Ethyl acetate (or other suitable organic solvent)

  • pH adjustment buffers

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Pipette 500 µL of the plasma/serum sample into a glass tube.

  • Adjust the pH of the sample as required for optimal extraction of this compound.

  • Add 2 mL of ethyl acetate to the tube.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • The reconstituted sample is ready for injection.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

SPE offers a high degree of selectivity and can effectively remove interfering substances from the sample matrix.

Materials:

  • Plasma or serum sample

  • SPE cartridges (e.g., C18 or mixed-mode)

  • Conditioning, washing, and elution solvents

  • SPE manifold

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Loading: Load 500 µL of the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte of interest with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

Visualizations

Experimental Workflow: Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis BiologicalSample Biological Sample (Plasma, Urine, etc.) Precipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->Precipitation LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) BiologicalSample->LLE SPE Solid-Phase Extraction (e.g., C18 Cartridge) BiologicalSample->SPE Extract Cleaned Extract Precipitation->Extract LLE->Extract SPE->Extract HPLC HPLC System Extract->HPLC Injection Column Reversed-Phase Column (e.g., C18) HPLC->Column Detection Detection (UV or MS/MS) Column->Detection Data Data Acquisition & Quantification Detection->Data

Caption: General workflow for the quantification of this compound in biological samples.

Logical Relationship: Method Selection Criteria

G cluster_criteria Decision Criteria cluster_methods Analytical Method Sensitivity Required Sensitivity HPLC_UV HPLC-UV Sensitivity->HPLC_UV Moderate LC_MSMS LC-MS/MS Sensitivity->LC_MSMS High Matrix Matrix Complexity Matrix->HPLC_UV Low to Moderate Matrix->LC_MSMS High Equipment Equipment Availability Equipment->HPLC_UV Common Equipment->LC_MSMS Specialized

Caption: Factors influencing the choice between HPLC-UV and LC-MS/MS for this compound analysis.

References

Application Notes and Protocols for Experimental Design: Testing Sitafloxacin Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for designing experiments to evaluate the synergistic effects of Sitafloxacin, a fourth-generation fluoroquinolone, with other classes of antibiotics. The methodologies outlined herein are intended to guide researchers in obtaining reliable and reproducible data for assessing combination therapy efficacy.

Introduction to this compound and Antibiotic Synergy

This compound is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[1][2][3][4] This dual-targeting mechanism contributes to its potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens, including some resistant strains.[1][2][4][5]

The rise of antimicrobial resistance is a critical global health challenge, necessitating innovative therapeutic strategies. Combining antibiotics to achieve synergy—an effect where the combined antimicrobial activity is greater than the sum of their individual effects—is a promising approach.[6] Synergistic combinations can enhance bacterial killing, reduce the likelihood of resistance development, and potentially lower the required doses of individual drugs, thereby minimizing toxicity.[7]

This guide details two primary in vitro methods for assessing antibiotic synergy: the checkerboard assay and the time-kill curve assay.

Experimental Protocols

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two antimicrobial agents.[8][9][10]

2.1.1. Materials

  • This compound analytical standard

  • Second antibiotic of interest

  • Relevant bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Carbapenem-resistant Enterobacteriaceae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35-37°C)

  • Microplate reader (optional, for spectrophotometric reading)

2.1.2. Protocol

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent. From these, create a series of two-fold dilutions in CAMHB in separate 96-well plates or tubes.

  • Plate Setup:

    • Along the rows (e.g., A-G) of a 96-well plate, add decreasing concentrations of this compound.

    • Along the columns (e.g., 1-11) of the same plate, add decreasing concentrations of the second antibiotic.

    • Row H should contain only the dilutions of this compound to determine its Minimum Inhibitory Concentration (MIC) alone.

    • Column 12 should contain only the dilutions of the second antibiotic to determine its MIC alone.

    • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[10] Add the bacterial inoculum to all wells except the sterility control.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Data Collection: After incubation, visually inspect the wells for turbidity or use a microplate reader to measure optical density. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • Data Analysis: Calculate the FICI using the following formula:

    • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

    • FIC of Antibiotic B = MIC of Antibiotic B in combination / MIC of Antibiotic B alone

    • FICI = FIC of this compound + FIC of Antibiotic B[10][11][12]

2.1.3. Interpretation of FICI Values

FICI ValueInterpretation
≤ 0.5Synergy[6][11][12][13]
> 0.5 to ≤ 1.0Additive[6][11][12][13]
> 1.0 to < 4.0Indifference[6][11][12][13]
≥ 4.0Antagonism[6][11][12][13]

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics over time.[7][14][15]

2.2.1. Materials

  • This compound and the second antibiotic

  • Log-phase bacterial culture

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (35-37°C)

  • Equipment for performing serial dilutions and colony counts (e.g., agar plates, automated colony counter)

2.2.2. Protocol

  • Inoculum Preparation: Prepare a bacterial inoculum in the logarithmic phase of growth, diluted in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[14][16]

  • Assay Setup: Prepare tubes or flasks with the following conditions:

    • Growth control (no antibiotic)

    • This compound alone (at a fixed concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Second antibiotic alone (at a fixed concentration)

    • Combination of this compound and the second antibiotic (at the same fixed concentrations)

  • Incubation and Sampling: Incubate all tubes in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each tube.[17]

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours for the combination compared with the most active single agent.[15]

Data Presentation

Table 1: Example Checkerboard Assay Results

CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound + Antibiotic AThis compound: 0.25This compound: 0.06250.5Synergy
Antibiotic A: 8Antibiotic A: 2
This compound + Antibiotic BThis compound: 0.25This compound: 0.1251.0Additive
Antibiotic B: 4Antibiotic B: 2

Table 2: Example Time-Kill Assay Results (at 24 hours)

TreatmentInitial Inoculum (log10 CFU/mL)Final Count (log10 CFU/mL)Log10 Reduction
Growth Control5.78.9-
This compound (1x MIC)5.74.11.6
Antibiotic C (1x MIC)5.75.20.5
This compound + Antibiotic C5.71.93.8

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_interpretation Interpretation prep1 Prepare Antibiotic Stocks cb1 Serial Dilutions in 96-well Plate prep1->cb1 tk1 Setup Cultures (Control, Single, Combo) prep1->tk1 prep2 Prepare Bacterial Inoculum (0.5 McFarland) cb2 Inoculate Plate prep2->cb2 prep2->tk1 cb1->cb2 cb3 Incubate (16-20h) cb2->cb3 cb4 Read MICs cb3->cb4 cb5 Calculate FICI cb4->cb5 interp Synergy, Additive, Indifference, or Antagonism cb5->interp tk2 Incubate and Sample at Time Points tk1->tk2 tk3 Perform Viable Counts (CFU/mL) tk2->tk3 tk4 Plot Time-Kill Curves tk3->tk4 tk4->interp

Caption: Workflow for antibiotic synergy testing.

sitafloxacin_moa This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV This compound->Topo_IV inhibits DNA_Processes DNA Replication, Transcription, Repair DNA_Gyrase->DNA_Processes essential for Topo_IV->DNA_Processes essential for Cell_Death Bacterial Cell Death DNA_Processes->Cell_Death inhibition leads to

Caption: this compound's mechanism of action.

References

Utilizing Sitafloxacin in Research on Multidrug-Resistant (MDR) Bacterial Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitafloxacin, a fourth-generation fluoroquinolone, demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including numerous multidrug-resistant (MDR) strains.[1][2] Its efficacy extends to pathogens resistant to other fluoroquinolones, making it a valuable tool in antimicrobial research and development.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound against MDR bacterial strains.

Mechanism of Action and Resistance

This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE).[4][5] These enzymes are essential for DNA replication, recombination, and repair. This compound's dual-targeting mechanism may contribute to a lower propensity for resistance development compared to other fluoroquinolones.[4]

Primary mechanisms of resistance to fluoroquinolones in MDR bacteria include:

  • Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes reduce the binding affinity of the drug.[4][6]

  • Efflux pumps: Overexpression of efflux pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, actively extrudes this compound from the bacterial cell.[7][8]

Data Presentation: In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various MDR bacterial isolates as reported in the literature.

Table 1: this compound MICs against Carbapenem-Resistant Gram-Negative Bacilli

OrganismResistance PhenotypeThis compound MIC₅₀ (mg/L)This compound MIC₉₀ (mg/L)Comparator MIC₅₀/₉₀ (mg/L)Reference(s)
Acinetobacter baumanniiCarbapenem-Resistant (CRAB)28Ciprofloxacin: 128/>128, Levofloxacin: 16/64[3]
Pseudomonas aeruginosaCarbapenem-Resistant (CRPA)--Susceptibility Rate: 17.1%[9]
Escherichia coliCarbapenem-Resistant--MICs significantly lower than levofloxacin[1]
Klebsiella pneumoniaeCarbapenem-Resistant (CRE)--13.11% susceptible[10]

Table 2: this compound MICs against ESBL-Producing Enterobacteriaceae

OrganismResistance PhenotypeThis compound Susceptibility RateThis compound MIC Range (mg/L)Comparator Susceptibility RateReference(s)
Escherichia coliESBL-producing68.26%Not SpecifiedCiprofloxacin: 17.39%[10][11]
Klebsiella pneumoniaeESBL-producing50%Not SpecifiedNot Specified[10]

Table 3: this compound MICs against Other MDR Bacteria

OrganismResistance PhenotypeThis compound MIC₅₀ (mg/L)This compound MIC₉₀ (mg/L)NotesReference(s)
Neisseria gonorrhoeaeMultidrug-Resistant0.1250.25Effective against ciprofloxacin-resistant strains[12]
Staphylococcus aureusMethicillin-Resistant (MRSA)--Effective in some recalcitrant MRSA infections[13]
Enterococcus faeciumVancomycin-Resistant--MICs significantly lower than levofloxacin[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound, a standardized procedure to assess the in vitro susceptibility of a bacterial isolate.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile distilled water with 0.1 N NaOH for initial dissolution, then diluted in broth)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of this compound in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.03 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assay

This protocol assesses the bactericidal activity of this compound over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • This compound solutions at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC)

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Grow the bacterial strain to the early logarithmic phase in CAMHB. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure: Add this compound at the desired concentrations (e.g., 0x MIC [growth control], 1x MIC, 4x MIC) to the bacterial suspensions.

  • Incubation: Incubate the tubes at 37°C with constant agitation.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.

  • Colony Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

  • Data Analysis: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

Analysis of QRDR Mutations in gyrA and parC

This protocol describes the amplification and sequencing of the QRDRs of the gyrA and parC genes to identify mutations associated with fluoroquinolone resistance.

Materials:

  • Bacterial genomic DNA

  • PCR primers for gyrA and parC QRDRs (species-specific)

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from the bacterial isolate.

  • PCR Amplification:

    • Set up PCR reactions containing genomic DNA, forward and reverse primers for either gyrA or parC, Taq polymerase, dNTPs, and PCR buffer.

    • Use the following typical PCR cycling conditions, optimizing the annealing temperature based on the primers:

      • Initial denaturation: 94°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 94°C for 1 minute

        • Annealing: 55°C for 1 minute

        • Extension: 72°C for 2 minutes

      • Final extension: 72°C for 10 minutes

  • Verification: Run the PCR products on an agarose gel to confirm the amplification of a single product of the expected size.

  • Purification and Sequencing: Purify the PCR products and send them for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the obtained sequences with the wild-type reference sequence for the respective bacterial species to identify any nucleotide changes resulting in amino acid substitutions.[6][14][15]

Quantification of Efflux Pump Gene Expression by qRT-PCR

This protocol outlines the steps to measure the relative expression of efflux pump genes (e.g., acrA, acrB, mexA, mexB) in response to this compound exposure.

Materials:

  • Bacterial cultures (treated with sub-inhibitory concentrations of this compound and untreated controls)

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qRT-PCR primers for target efflux pump genes and a housekeeping gene (e.g., rpoB, 16S rRNA)

  • SYBR Green or other fluorescent qRT-PCR master mix

  • qRT-PCR instrument

Procedure:

  • Bacterial Culture and Treatment: Grow bacterial cultures to mid-logarithmic phase and expose them to a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 1-2 hours). Include an untreated control.

  • RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercial kit, ensuring the removal of contaminating DNA with DNase I treatment.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase and random primers or gene-specific primers.

  • qRT-PCR:

    • Set up qRT-PCR reactions containing cDNA, forward and reverse primers for the target and housekeeping genes, and a fluorescent master mix.

    • Run the reactions in a qRT-PCR instrument with appropriate cycling conditions.

  • Data Analysis: Calculate the relative expression of the target efflux pump genes in the this compound-treated samples compared to the untreated controls using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.[7][16][17]

Visualizations

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis MIC MIC Determination Data Correlate Genotype with Phenotype MIC->Data TimeKill Time-Kill Assay TimeKill->Data QRDR QRDR Sequencing (gyrA/parC) QRDR->Data Efflux Efflux Pump Gene Expression (qRT-PCR) Efflux->Data Start MDR Bacterial Isolate Start->MIC Start->TimeKill Start->QRDR Start->Efflux

Caption: General experimental workflow for evaluating this compound against MDR bacteria.

mechanism_of_action cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to QRDR_Mutation QRDR Mutation (gyrA/parC) QRDR_Mutation->DNA_Gyrase Alters Target QRDR_Mutation->Topo_IV Alters Target Efflux_Pump Efflux Pump Overexpression Efflux_Pump->this compound Expels Drug

Caption: this compound's mechanism of action and bacterial resistance pathways.

interpretation_flow Start Perform MIC Assay MIC_High High MIC (Resistant) Start->MIC_High MIC_Low Low MIC (Susceptible) Start->MIC_Low Investigate_R Investigate Resistance Mechanism MIC_High->Investigate_R Conclude_S Conclude Susceptibility MIC_Low->Conclude_S QRDR Sequence gyrA/parC Investigate_R->QRDR Efflux Analyze Efflux Gene Expression Investigate_R->Efflux Mutation_Found QRDR Mutation(s) Found? QRDR->Mutation_Found Efflux_Overexp Efflux Overexpression? Efflux->Efflux_Overexp Mutation_Found->Efflux No Target_Res Target-Mediated Resistance Mutation_Found->Target_Res Yes Efflux_Res Efflux-Mediated Resistance Efflux_Overexp->Efflux_Res Yes Other_Mech Consider Other Mechanisms Efflux_Overexp->Other_Mech No

Caption: Logical flow for interpreting this compound susceptibility results.

References

Application Notes and Protocols for Determining Sitafloxacin Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. As with any therapeutic agent, evaluating its potential cytotoxicity in mammalian cells is a critical aspect of preclinical safety assessment. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell culture-based assays. The described methods will enable researchers to determine the concentration-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis. Understanding the cytotoxic profile of this compound is essential for drug development and for establishing safe therapeutic windows. One study has reported that this compound did not exhibit adverse effects on human embryonic kidney 293T (HEK 293T) cells at concentrations up to 64 µg/mL[1].

Data Presentation

The following tables are designed to structure the quantitative data obtained from the cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineThis compound Concentration (µg/mL)Incubation Time (hours)% Cell Viability (Mean ± SD)IC50 (µg/mL)
HEK 293T0 (Control)24100 ± 5.2>64[1]
162498 ± 4.8
322495 ± 5.1
642492 ± 6.3[1]
HeLa0 (Control)24100 ± 6.1[Insert Value]
[Concentration 1]24[Insert Value]
[Concentration 2]24[Insert Value]
[Concentration 3]24[Insert Value]
A5490 (Control)48100 ± 5.5[Insert Value]
[Concentration 1]48[Insert Value]
[Concentration 2]48[Insert Value]
[Concentration 3]48[Insert Value]

Note: Data for HeLa and A549 cells are representative examples and should be replaced with experimental findings.

Table 2: Cell Membrane Integrity as Determined by LDH Assay

Cell LineThis compound Concentration (µg/mL)Incubation Time (hours)% Cytotoxicity (LDH Release) (Mean ± SD)
HEK 293T0 (Control)245.1 ± 1.2
16246.3 ± 1.5
32248.9 ± 2.1
642412.4 ± 2.8
HeLa0 (Control)24[Insert Value]
[Concentration 1]24[Insert Value]
[Concentration 2]24[Insert Value]
[Concentration 3]24[Insert Value]
A5490 (Control)48[Insert Value]
[Concentration 1]48[Insert Value]
[Concentration 2]48[Insert Value]
[Concentration 3]48[Insert Value]

Note: Data for HeLa and A549 cells are representative examples and should be replaced with experimental findings.

Table 3: Apoptosis Induction as Determined by Annexin V-FITC/PI Staining

Cell LineThis compound Concentration (µg/mL)Incubation Time (hours)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
HEK 293T0 (Control)242.1 ± 0.51.5 ± 0.3
32244.5 ± 1.12.8 ± 0.7
64248.2 ± 1.94.1 ± 1.0
HeLa0 (Control)24[Insert Value][Insert Value]
[Concentration 1]24[Insert Value][Insert Value]
[Concentration 2]24[Insert Value][Insert Value]
A5490 (Control)48[Insert Value][Insert Value]
[Concentration 1]48[Insert Value][Insert Value]
[Concentration 2]48[Insert Value][Insert Value]

Note: Data for HeLa and A549 cells are representative examples and should be replaced with experimental findings.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO or water)

  • Selected mammalian cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C in the dark.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes. It is a measure of cytotoxicity and loss of membrane integrity.

Materials:

  • This compound stock solution

  • Selected mammalian cell line(s)

  • Complete cell culture medium (serum-free medium is often recommended for the assay step)

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound stock solution

  • Selected mammalian cell line(s)

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Use the flow cytometry software to quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (lower left): Viable cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells (or cells with compromised membranes)

Visualization of Workflows and Pathways

G cluster_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_assays Perform Cytotoxicity Assays start Start: Select Mammalian Cell Line(s) seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat Cells with a Range of This compound Concentrations seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubate mtt MTT Assay (Cell Viability) incubate->mtt Metabolic Activity ldh LDH Assay (Membrane Integrity) incubate->ldh Enzyme Release apoptosis Annexin V/PI Assay (Apoptosis) incubate->apoptosis Phosphatidylserine Exposure data_analysis Data Acquisition and Analysis mtt->data_analysis ldh->data_analysis apoptosis->data_analysis results Determine IC50, % Cytotoxicity, and % Apoptosis data_analysis->results end End: Cytotoxicity Profile of this compound results->end

Caption: Workflow for assessing this compound cytotoxicity.

G cluster_pathway Proposed Signaling Pathway for Fluoroquinolone-Induced Cytotoxicity cluster_mito Mitochondrion cluster_caspase Caspase Cascade This compound This compound mito_dysfunction Mitochondrial Dysfunction This compound->mito_dysfunction ros Increased Reactive Oxygen Species (ROS) mito_dysfunction->ros mmp Decreased Mitochondrial Membrane Potential mito_dysfunction->mmp oxidative_stress Oxidative Stress ros->oxidative_stress cyto_c Cytochrome c Release mmp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 Apoptosome formation dna_damage DNA Damage oxidative_stress->dna_damage dna_damage->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis Cleavage of cellular substrates

Caption: Fluoroquinolone-induced apoptosis pathway.

References

Application Notes and Protocols for Evaluating Sitafloxacin Treatment in Animal Models of Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models of pneumonia to evaluate the efficacy of Sitafloxacin. The included protocols and data are designed to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this fourth-generation fluoroquinolone.

Introduction to this compound

This compound is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including many strains resistant to other antibiotics.[1][2] Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[3] This dual-targeting action contributes to its potent bactericidal activity and a lower propensity for the development of resistance.[4] this compound has demonstrated significant in vitro and in vivo activity against common causative agents of pneumonia, such as Streptococcus pneumoniae (including penicillin-resistant strains), Pseudomonas aeruginosa, and Klebsiella pneumoniae.[5][6]

Animal Models of Bacterial Pneumonia

Murine models are the most frequently utilized systems for the preclinical evaluation of antimicrobial agents against bacterial pneumonia due to their well-characterized immune system and the ability to mimic key aspects of human lung infections.[7] The establishment of a reproducible pneumonia model is critical for obtaining reliable and translatable data.

General Considerations for Model Development:

  • Animal Species and Strain: Immunocompetent mouse strains such as C57BL/6 or BALB/c are commonly used. The choice of strain can influence the inflammatory response and disease progression.

  • Pathogen Selection: Clinically relevant and well-characterized bacterial strains, including antibiotic-resistant isolates, should be used.

  • Route of Inoculation: Intratracheal or intranasal inoculation are the most common methods for inducing lung infection.[8] Intratracheal administration provides a more direct and localized delivery of bacteria to the lungs.

  • Immunosuppression: For certain pathogens, particularly opportunistic ones like P. aeruginosa, transient immunosuppression (e.g., using cyclophosphamide) may be required to establish a robust infection.[9]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against key pneumonia pathogens and the pharmacokinetic/pharmacodynamic (PK/PD) parameters derived from animal models.

Table 1: In Vitro Activity of this compound (Minimum Inhibitory Concentration - MIC)

PathogenMIC₅₀ (mg/L)MIC₉₀ (mg/L)Notes
Streptococcus pneumoniae≤0.03 - 0.1250.125 - 0.25Includes penicillin-resistant strains.[5][6]
Pseudomonas aeruginosa--MICs can range from ≤0.06 to 8 mg/L.[6]
Klebsiella pneumoniae≤0.030.25Data from clinical isolates.[5][6]
Staphylococcus aureus≤0.03≤0.06Includes methicillin-susceptible strains.[5][6]
Haemophilus influenzae-<0.01Highly susceptible.[10]

Table 2: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Targets for this compound in Murine Models

PathogenInfection ModelPK/PD IndexTarget Value
Streptococcus pneumoniaeMouse gastrocnemius muscle infectionfAUC₂₄h/MIC11.56[5][6][11]
Pseudomonas aeruginosaMouse gastrocnemius muscle infectionfAUC₂₄h/MIC15.06[5][6][11]
Klebsiella pneumoniaeMouse gastrocnemius muscle infectionfAUC₂₄h/MIC15.06[5][6][11]
Staphylococcus aureusMouse gastrocnemius muscle infectionfAUC₂₄h/MIC18.32[5][6][11]

fAUC₂₄h/MIC: Ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration.

Experimental Protocols

The following are detailed protocols for establishing murine pneumonia models and evaluating the efficacy of this compound.

Murine Model of Streptococcus pneumoniae Pneumonia

Objective: To establish a murine model of pneumococcal pneumonia to assess the in vivo efficacy of this compound.

Materials:

  • 8-10 week old, male or female, C57BL/6 mice.

  • Streptococcus pneumoniae strain (e.g., a penicillin-resistant clinical isolate).

  • Tryptic Soy Broth (TSB) supplemented with 5% defibrinated sheep blood.

  • Phosphate-buffered saline (PBS).

  • This compound for oral administration.

  • Anesthesia (e.g., isoflurane).

  • Gavage needles.

Protocol:

  • Bacterial Preparation: Culture S. pneumoniae in TSB with 5% sheep blood at 37°C in a 5% CO₂ atmosphere to mid-log phase. Centrifuge the culture, wash the bacterial pellet with PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection: Anesthetize mice lightly with isoflurane. Intranasally inoculate each mouse with 50 µL of the bacterial suspension (25 µL per nostril).

  • This compound Treatment: At a predetermined time post-infection (e.g., 2 or 4 hours), begin treatment with this compound. Administer the drug orally via gavage. A typical starting dose, based on clinical regimens and PK/PD data, could be in the range of 10-50 mg/kg, administered once or twice daily.[5][6] The treatment duration is typically 3-7 days.

  • Monitoring and Endpoints: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy). At the end of the treatment period, euthanize the mice.

  • Assessment of Efficacy:

    • Bacterial Load: Aseptically remove the lungs and homogenize in sterile PBS. Perform serial dilutions and plate on blood agar plates to determine the bacterial load (CFU/g of lung tissue).

    • Histopathology: Fix a portion of the lung tissue in 10% neutral buffered formalin for histological analysis to assess inflammation and tissue damage.

    • Survival Studies: In separate cohorts, monitor survival for up to 14 days post-infection.

Murine Model of Pseudomonas aeruginosa Pneumonia

Objective: To establish a murine model of P. aeruginosa pneumonia, potentially in immunocompromised hosts, to evaluate this compound efficacy.

Materials:

  • 8-10 week old, male or female, BALB/c mice.

  • Pseudomonas aeruginosa strain (e.g., a clinical isolate from a pneumonia patient).

  • Luria-Bertani (LB) broth.

  • Cyclophosphamide (optional, for immunosuppression).

  • This compound for oral or subcutaneous administration.

  • Anesthesia (e.g., ketamine/xylazine cocktail).

  • Intratracheal instillation device.

Protocol:

  • Immunosuppression (Optional): To establish a more severe and persistent infection, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[9]

  • Bacterial Preparation: Grow P. aeruginosa in LB broth overnight at 37°C with shaking. Dilute the culture in fresh broth and grow to mid-log phase. Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend to the desired concentration (e.g., 1-5 x 10⁶ CFU/mL).

  • Infection: Anesthetize the mice. Surgically expose the trachea and directly instill 50 µL of the bacterial suspension into the lungs using an intratracheal instillation device.[8]

  • This compound Treatment: Initiate treatment with this compound at a specified time post-infection (e.g., 2 hours). Dosing can be guided by the PK/PD target of fAUC₂₄h/MIC ≈ 15.[5][6] Administration can be oral (gavage) or subcutaneous.

  • Monitoring and Endpoints: Monitor the mice for signs of distress, weight loss, and mortality.

  • Assessment of Efficacy:

    • Bacterial Burden: Determine the bacterial load in the lungs and potentially in the spleen (to assess dissemination) at the end of the experiment.

    • Inflammatory Markers: Measure cytokine and chemokine levels (e.g., TNF-α, IL-6, MIP-2) in bronchoalveolar lavage (BAL) fluid or lung homogenates using ELISA or other immunoassays.

    • Survival Analysis: Record survival rates over a defined period.

Visualizations

Mechanism of Action and Immunomodulatory Effects of this compound

The following diagrams illustrate the mechanism of action of this compound and its potential immunomodulatory effects.

Sitafloxacin_Mechanism_of_Action cluster_bacteria Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blockage leads to

Caption: this compound's primary mechanism of action.

Sitafloxacin_Immunomodulatory_Pathway cluster_host_cell Host Immune Cell TLR Toll-like Receptor (TLR) ERK ERK Pathway TLR->ERK Activates NFkB NF-κB ERK->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Upregulates This compound This compound This compound->TLR Inhibits This compound->ERK Inhibits

Caption: Potential immunomodulatory signaling pathway of this compound.[12]

Conclusion

The animal models and protocols described in these application notes provide a framework for the preclinical evaluation of this compound in the context of bacterial pneumonia. By utilizing these models, researchers can generate robust data on the in vivo efficacy, pharmacodynamics, and potential immunomodulatory effects of this compound, thereby supporting its further development as a therapeutic agent for respiratory tract infections. The provided quantitative data and visualizations serve as a valuable resource for study design and data interpretation.

References

Application Notes and Protocols for Assessing Sitafloxacin Penetration in Diverse Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques for evaluating the penetration of sitafloxacin, a broad-spectrum fluoroquinolone antibiotic, into various tissues. The accompanying detailed protocols offer step-by-step guidance for the accurate quantification of this compound in tissue samples, aiding in pharmacokinetic and pharmacodynamic (PK/PD) studies essential for drug development and clinical application.

Introduction to this compound Tissue Penetration

This compound's efficacy is contingent not only on its intrinsic antimicrobial activity but also on its ability to reach and maintain therapeutic concentrations at the site of infection. Therefore, understanding its distribution into different tissues is paramount. This compound exhibits wide distribution into various body tissues and fluids, a characteristic that contributes to its clinical effectiveness in treating a range of infections.[1] Studies in animal models have demonstrated that this compound is rapidly absorbed and distributed to most organs and tissues.[2][3][4] This document outlines the primary methodologies for assessing this critical pharmacokinetic parameter.

Key Techniques for Assessing Tissue Penetration

Several methodologies can be employed to assess this compound penetration into tissues, each with its advantages and limitations. The choice of technique often depends on the target tissue, the required spatial resolution, and the nature of the study (preclinical or clinical).

  • Tissue Homogenization and Extraction: This is a widely used ex vivo method where tissue samples are mechanically disrupted to release the drug, which is then extracted and quantified. It provides an average drug concentration within the collected tissue sample.

  • Microdialysis: This in vivo technique allows for the continuous sampling of unbound drug concentrations in the interstitial fluid of tissues. It is considered a gold-standard method for determining the pharmacologically active drug concentration at the target site.

  • Bronchoalveolar Lavage (BAL): Specifically for lung infections, BAL is used to sample the epithelial lining fluid (ELF). The concentration of this compound in ELF is a key indicator of its efficacy against respiratory pathogens.[5]

  • Imaging Techniques: Non-invasive imaging methods can provide spatial and temporal information on drug distribution.

    • ¹⁹F Magnetic Resonance Spectroscopy (MRS): As this compound contains fluorine atoms, ¹⁹F MRS can be utilized to detect and quantify the drug in tissues like the liver.

    • Radiolabeling and Scintigraphy: this compound can be labeled with a radioactive isotope (e.g., ⁹⁹ᵐTc) and its distribution tracked using imaging techniques like Single Photon Emission Computed Tomography (SPECT).

Data on this compound Tissue Penetration

The following tables summarize quantitative data on this compound concentrations in various human tissues from published studies. These values are crucial for PK/PD modeling and for determining the appropriateness of this compound for treating infections in specific tissues.

Table 1: this compound Concentration in Oral Tissues

TissueDosageTime Post-Dose (hours)Mean Concentration (µg/g or µg/mL)Tissue/Plasma Ratio
Gingiva50 mg single dose2.7 - 3.70.57 ± 0.171.3 ± 0.4
Extraction Wound Fluid50 mg single dose2.7 - 3.70.32 ± 0.170.8 ± 0.5

Data from a clinical pharmacology study on patients with dentistry and oral surgery infections.[6]

Table 2: this compound Concentration in Respiratory Tissues

Tissue/FluidDosagePatient PopulationKey Pharmacokinetic ParameterValue
Epithelial Lining Fluid (ELF)200 mg single doseCritically ill patients with pneumoniaMean ELF/unbound plasma concentration ratio (AUC₀₋₈)0.85
Epithelial Lining Fluid (ELF)200 mg single doseCritically ill patients with pneumoniaMedian ELF/unbound plasma concentration ratio (AUC₀₋₈)0.79

Data from a study on critically ill Thai patients with pneumonia.[5]

Table 3: this compound Penetration in Bone (Murine Model)

Drug FormulationModelOutcome
Bisphosphonate-conjugated this compound (HBCS)Murine implant-associated osteomyelitisSignificantly inhibited peri-implant osteolysis and reduced osteoclast numbers, indicating effective targeting and release at the bone infection site.[7]

Note: This study demonstrates the principle of this compound delivery to bone using a targeted approach. While direct concentration data for unconjugated this compound in human bone is limited, fluoroquinolones as a class are known to have good bone penetration.

Experimental Protocols

The following are detailed protocols for the most common methods used to assess this compound tissue penetration.

Protocol 1: Tissue Homogenization and Extraction for LC-MS/MS Analysis

This protocol provides a general framework for processing tissue samples to quantify this compound. It should be optimized for specific tissue types.

1. Materials and Reagents:

  • Tissue sample (e.g., skin, bone, muscle)

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Homogenization tubes with beads (e.g., ceramic, stainless steel)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer, or a simple buffer like PBS with protease inhibitors)

  • Protein precipitation solvent (e.g., acetonitrile, methanol), ice-cold

  • Internal standard (IS) solution (e.g., a structurally similar fluoroquinolone)

  • Centrifuge (refrigerated)

  • Vortex mixer

  • Pipettes and tips

  • LC-MS/MS system

2. Procedure:

  • Sample Collection and Storage: Excise tissue samples and immediately freeze them in liquid nitrogen or at -80°C until analysis to prevent drug degradation.

  • Tissue Weighing and Preparation: On the day of analysis, thaw the tissue sample on ice. Weigh a precise amount of the tissue (e.g., 50-100 mg). If necessary, mince the tissue into smaller pieces using a sterile scalpel.

  • Homogenization:

    • Place the weighed tissue into a pre-chilled homogenization tube.

    • Add a specific volume of ice-cold lysis buffer (e.g., 500 µL for 100 mg of tissue).[8]

    • Add homogenization beads to the tube.

    • Homogenize the tissue using a bead beater or other homogenizer. The duration and intensity of homogenization should be optimized for the specific tissue type to ensure complete disruption.[9]

  • Protein Precipitation and Extraction:

    • To the tissue homogenate, add a known amount of the internal standard solution.

    • Add 3 volumes of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile for every 100 µL of homogenate).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Incubate the samples on ice for 10-20 minutes.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.[10]

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted this compound and internal standard without disturbing the pellet.

  • Sample Analysis:

    • Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Protocol 2: LC-MS/MS Quantification of this compound in Tissue Extracts

This protocol outlines the typical parameters for quantifying this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Instrument parameters should be optimized for the specific machine used.

1. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Column: A C18 reversed-phase column is suitable for separating this compound.[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: Typically between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[11]

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized for maximum sensitivity and specificity.

2. Standard Curve and Quality Controls:

  • Prepare a stock solution of this compound of a known concentration.

  • Create a series of calibration standards by spiking known amounts of this compound and a fixed amount of the internal standard into a blank tissue homogenate matrix.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards and QC samples alongside the unknown tissue samples using the same extraction procedure.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting to fit the calibration curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • The final concentration in the tissue is calculated by taking into account the initial weight of the tissue and the volume of the extraction solvent, typically expressed as µg/g of tissue.

Visualizations

Experimental Workflow for Assessing this compound Tissue Penetration

experimental_workflow cluster_sampling Sample Acquisition cluster_processing Sample Processing cluster_analysis Analysis cluster_outcome Outcome animal_model Animal Model or Human Subject dosing This compound Administration (Oral or IV) animal_model->dosing tissue_collection Tissue Collection (e.g., Lung, Prostate, Skin, Bone) dosing->tissue_collection homogenization Tissue Homogenization tissue_collection->homogenization extraction Solvent Extraction & Protein Precipitation homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis & Concentration Calculation lcms->data_analysis pk_modeling Pharmacokinetic Modeling data_analysis->pk_modeling

Caption: Workflow for determining this compound concentration in tissue samples.

Mechanism of this compound Action

sitafloxacin_mechanism cluster_bacterium Bacterial Cell cluster_inhibition Inhibition of DNA Replication This compound This compound bacterial_cell_wall Cell Wall/ Membrane This compound->bacterial_cell_wall Penetrates dna_gyrase DNA Gyrase (GyrA, GyrB) topoisomerase_iv Topoisomerase IV (ParC, ParE) inhibition_gyrase Inhibition of DNA Gyrase dna_gyrase->inhibition_gyrase inhibition_topoiv Inhibition of Topoisomerase IV topoisomerase_iv->inhibition_topoiv dna_replication_block Blockage of DNA Replication and Repair inhibition_gyrase->dna_replication_block inhibition_topoiv->dna_replication_block cell_death Bacterial Cell Death dna_replication_block->cell_death

References

Troubleshooting & Optimization

Identifying and mitigating Sitafloxacin degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the degradation of Sitafloxacin in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria.[1] Its mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the complex between these enzymes and DNA, this compound blocks the progression of DNA replication, leading to double-strand DNA breaks and ultimately, bacterial cell death.[1]

Q2: What are the primary causes of this compound degradation in a laboratory setting?

A2: The primary cause of this compound degradation is exposure to light (photodegradation), particularly UV-A radiation.[2] It is known to be photo-labile in aqueous solutions. The degradation process is most rapid in neutral pH solutions compared to acidic or alkaline conditions. The key chemical reaction during photodegradation is the dechlorination at the C-8 position of the quinolone ring. Other stress factors like strong acids, bases, oxidation, and high temperatures can also contribute to its degradation.

Q3: How can I visually detect if my this compound solution has degraded?

A3: While visual inspection is not a definitive method, any change in the appearance of your stock solution, such as a change in color (e.g., developing a yellowish tint) or the formation of precipitate, may indicate degradation or solubility issues. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary for confirmation.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize degradation, this compound, both in solid powder form and in solution, should be protected from light. Store the solid compound in a tightly sealed container in a dark, dry place, as recommended by the manufacturer. Stock solutions should be stored in amber vials or containers wrapped in aluminum foil at refrigerated temperatures (2-8°C). Avoid repeated freeze-thaw cycles.

Q5: Which solvents are recommended for preparing stable this compound stock solutions?

A5: this compound is often prepared in a mixture of water and an organic solvent like acetonitrile.[1] For experimental purposes, dissolving it in a suitable buffer that maintains an acidic or alkaline pH may enhance stability against photodegradation compared to a neutral pH solution. Always use high-purity solvents and water (e.g., HPLC grade).

Q6: My experimental results are inconsistent. Could this compound degradation be the cause?

A6: Yes, inconsistent results, such as a loss of antibacterial potency or the appearance of unexpected data points, can be a strong indicator of drug degradation. If the active concentration of this compound decreases in your experimental setup, it will lead to variability in its biological effects. It is crucial to rule out degradation by performing analytical checks on your drug solutions.

Troubleshooting Common Issues

This section addresses specific problems you might encounter and provides a logical workflow for diagnosing the issue.

Problem 1: Reduced or Inconsistent Antibacterial Activity

You observe a lower-than-expected efficacy of this compound in your antimicrobial assays (e.g., MIC, time-kill curves).

  • Possible Cause: The active concentration of this compound has decreased due to degradation.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that your this compound stock and working solutions have been consistently protected from light and stored at the correct temperature.

    • Prepare Fresh Solutions: Discard the old solution and prepare a fresh one from the solid powder. Use amber vials and minimize light exposure during preparation.

    • Verify Solution Purity: Analyze the concentration and purity of both the old and new solutions using a stability-indicating HPLC method (see protocol below). Compare the peak area of the active this compound peak.

    • Evaluate Experimental Conditions: Assess if any components of your experimental medium or incubation conditions (e.g., prolonged exposure to intense light during microscopy) could be accelerating degradation.

Problem 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

Your chromatogram shows additional peaks that were not present when the solution was freshly prepared.

  • Possible Cause: These new peaks are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Correlate with Stress Factors: Review the history of the sample. Was it exposed to light, heat, or extreme pH? The conditions it was exposed to can help identify the type of degradation (e.g., light exposure suggests photodegradants).

    • Perform Forced Degradation: To confirm, subject a fresh sample of this compound to forced degradation conditions (see protocol below). Compare the retention times of the peaks in your degraded sample to those in the experimental sample.

    • Identify Degradants: If necessary, use LC-MS/MS to determine the mass of the unknown peaks and compare them to known degradation products of this compound or other fluoroquinolones. The primary photodegradation product involves the loss of the chlorine atom.

Quantitative Data Summary

The following table summarizes the typical degradation behavior of fluoroquinolones under various forced stress conditions. Note that these are illustrative values based on studies of similar compounds and general ICH guidelines; actual degradation percentages can vary based on the precise experimental conditions (concentration, duration, temperature, light intensity).[2]

Table 1: Summary of this compound Degradation under Forced Conditions (Illustrative)

Stress ConditionReagent/ParametersTypical Degradation (%)Common Degradation Products
Acid Hydrolysis 0.1 N HCl at 70°C15 - 25%Hydrolysis of amide/ester linkages if applicable, modifications to side chains.
Base Hydrolysis 0.1 N NaOH at 70°C20 - 30%Similar to acid hydrolysis but often faster; potential for quinolone ring opening.
Oxidation 3% H₂O₂ at 70°C30 - 45%N-oxides, hydroxylation of the quinolone ring.
Thermal Degradation Dry Heat at 60°C5 - 15%Varies greatly with structure; often results in minor structural changes.
Photodegradation UV Light (254 nm) / Sunlight> 50%Dechlorination at C-8, formation of dechlorinated analog and other photoproducts.[2]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This method is adapted from a validated procedure for the estimation of this compound and can be used to separate the parent drug from its degradation products.[1]

  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: Symmetry C18 (e.g., 100 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Water and Acetonitrile in a 70:30 (v/v) ratio.

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 300 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase, filter it through a 0.45 µm filter, and degas it.

    • Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Protect from light.

    • Prepare your experimental samples by diluting them to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Identify the this compound peak by its retention time (approximately 2.2 minutes under these conditions[1]). The area of this peak is proportional to its concentration. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.

Protocol 2: Forced Degradation Study

This protocol outlines how to intentionally stress this compound to generate its degradation products, which is essential for validating a stability-indicating method and understanding potential degradation pathways. The goal is to achieve 5-20% degradation.

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.

    • Incubate at 70°C for 4-8 hours.

    • Withdraw samples periodically, cool, and neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute with mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.

    • Incubate at 70°C for 4-8 hours.

    • Withdraw samples periodically, cool, and neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute with mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and protected from light for 24 hours.

    • Withdraw samples, dilute with mobile phase, and analyze by HPLC.

  • Thermal Degradation:

    • Keep the solid this compound powder in an oven at 60°C for 24 hours.

    • Also, keep 10 mL of the stock solution in a sealed vial at 60°C for 24 hours.

    • Cool the samples, dissolve/dilute with mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose 10 mL of the stock solution in a transparent vial to direct sunlight or a photostability chamber (ICH guidelines recommend exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter of UV light) for 24-48 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Withdraw samples, dilute with mobile phase, and analyze by HPLC.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound stability.

G cluster_moa This compound Mechanism of Action This compound This compound StableComplex Stabilized Ternary Complex This compound->StableComplex Binds to EnzymeComplex DNA + DNA Gyrase/ Topoisomerase IV Complex EnzymeComplex->StableComplex Forms ReplicationBlock DNA Replication Blocked StableComplex->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

Caption: Simplified signaling pathway of this compound's antibacterial action.

G start Inconsistent Results or Suspected Degradation check_storage Step 1: Review Storage (Light/Temp Control?) start->check_storage fresh_solution Step 2: Prepare Fresh Stock Solution check_storage->fresh_solution hplc_analysis Step 3: Analyze Old vs. New Solution via HPLC fresh_solution->hplc_analysis peak_area Compare this compound Peak Area & Purity hplc_analysis->peak_area degradation_confirmed Degradation Confirmed: Peak Area Reduced/ Extra Peaks Present peak_area->degradation_confirmed Different no_degradation No Degradation: Peaks are Identical peak_area->no_degradation Same implement_controls Action: Implement Stricter Light/Temp Controls. Re-run Experiment. degradation_confirmed->implement_controls investigate_other Action: Investigate Other Experimental Variables (e.g., reagents, protocol). no_degradation->investigate_other

Caption: Troubleshooting workflow for suspected this compound degradation.

G cluster_stress 2. Apply Stress Conditions prep 1. Prepare 1 mg/mL This compound Stock acid Acid (HCl) prep->acid base Base (NaOH) prep->base oxide Oxidation (H₂O₂) prep->oxide thermal Thermal (Heat) prep->thermal photo Photolytic (UV/Sunlight) prep->photo neutralize 3. Neutralize/ Dilute Samples acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize hplc 4. Analyze via Stability-Indicating HPLC neutralize->hplc analyze 5. Quantify Degradation & Identify Products hplc->analyze

Caption: Experimental workflow for a forced degradation study of this compound.

References

Strategies to minimize the development of Sitafloxacin resistance in laboratory strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the development of Sitafloxacin resistance in laboratory bacterial strains. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a fourth-generation fluoroquinolone that targets bacterial DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][2][3][4][5] These enzymes are essential for DNA replication, transcription, and repair by managing DNA supercoiling and decatenation of daughter chromosomes.[4][5][6] this compound stabilizes the complex formed between these enzymes and DNA, leading to double-strand DNA breaks and ultimately bacterial cell death.[2][4][6] Notably, it exhibits a balanced and high inhibitory activity against both enzymes, which is believed to contribute to its potency and lower propensity for resistance development compared to other fluoroquinolones.[2][3]

Q2: What are the primary mechanisms of this compound resistance in bacteria?

The main mechanisms of resistance to this compound, similar to other fluoroquinolones, are:

  • Target Site Mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of resistance.[2][7][8] These mutations alter the enzyme structure, reducing the binding affinity of this compound. In Gram-negative bacteria, gyrA mutations often appear first, while parC mutations are more common in Gram-positive bacteria for initial resistance development.[2][9] High-level resistance typically requires mutations in both genes.[8][9][10]

  • Increased Efflux Pump Expression: Overexpression of multidrug resistance (MDR) efflux pumps, such as NorA in Staphylococcus aureus or AcrAB-TolC in Escherichia coli, can actively transport this compound out of the bacterial cell.[8][11][12][13][14] This reduces the intracellular drug concentration, contributing to reduced susceptibility.[14][15] Efflux pumps can confer low-level resistance on their own and facilitate the selection of higher-level resistance through target site mutations.[8][15]

  • Reduced Drug Permeability: In Gram-negative bacteria, alterations in outer membrane porins can limit the influx of the drug into the cell, contributing to resistance.[8][12]

Q3: How does this compound's potency compare to other fluoroquinolones against resistant strains?

This compound often retains activity against bacterial strains that have developed resistance to other fluoroquinolones like ciprofloxacin and levofloxacin.[2][11][16] This is attributed to its strong, balanced inhibition of both DNA gyrase and topoisomerase IV.[2][11] However, cross-resistance can occur, particularly in strains with multiple mutations or highly active efflux systems.[16][17]

Troubleshooting Guide: Unexpected Development of this compound Resistance

Issue: A previously susceptible bacterial strain shows increased Minimum Inhibitory Concentration (MIC) to this compound after serial passage or prolonged exposure in my experiment.

This is a common issue indicating the selection of resistant mutants. Follow these steps to investigate and mitigate the problem.

Step 1: Confirm Resistance Phenotype

  • Action: Re-determine the MIC of the suspected resistant strain and compare it to the parental (susceptible) strain. Use a standardized method like broth microdilution.

  • Rationale: To verify the initial observation and quantify the level of resistance. A significant increase (typically ≥4-fold) confirms resistance development.

Step 2: Investigate the Mechanism of Resistance

  • Action:

    • Sequence the QRDRs: Amplify and sequence the QRDRs of the gyrA and parC genes. Compare the sequences to the parental strain to identify mutations.

    • Perform an Efflux Pump Inhibition Assay: Determine the this compound MIC in the presence and absence of a known efflux pump inhibitor (EPI), such as reserpine or carbonyl cyanide m-chlorophenylhydrazone (CCCP).

  • Rationale: Sequencing will identify if target site modification is the cause of resistance.[7] A significant reduction in MIC in the presence of an EPI suggests the involvement of overexpressed efflux pumps.[11]

Step 3: Review and Optimize Experimental Protocol

  • Action:

    • Check Drug Concentration: Ensure the working concentration of this compound is appropriate. Sub-lethal concentrations are a major driver for the selection of resistant mutants. Aim for concentrations above the MIC but below the Mutant Prevention Concentration (MPC) if known.

    • Limit Exposure Time: Minimize the duration of continuous exposure of the bacterial culture to this compound where possible.

    • Control Inoculum Size: Use a standardized and consistent inoculum size for all experiments. Higher bacterial densities can increase the probability of selecting pre-existing resistant subpopulations.

    • Consider Combination Therapy: In complex or long-term experiments, using this compound in combination with another antibiotic (of a different class) can reduce the likelihood of resistance emerging.[16]

Data Presentation

Table 1: Comparative In Vitro Activity of this compound and Other Fluoroquinolones Against Resistant Bacterial Strains

OrganismResistance ProfileThis compound MIC (mg/L)Ciprofloxacin MIC (mg/L)Levofloxacin MIC (mg/L)Moxifloxacin MIC (mg/L)Reference
S. pneumoniaeFluoroquinolone-Resistant1128648[2]
N. gonorrhoeaeCiprofloxacin-Resistant0.03 - 0.52 - >32--[17][18]
E. coliLevofloxacin-ResistantHigh activity retained-Resistant-[2][16]
M. tuberculosisMDR, FQ-Resistant0.5 (ECOFF)-2 (MIC90)1 (MIC90)[19]

Note: MIC values can vary significantly between studies and specific strains. This table provides a general comparison. ECOFF = Epidemiological Cut-Off Value.

Table 2: Common Mutations Associated with Fluoroquinolone Resistance

GeneCommon Amino Acid SubstitutionOrganism(s)Effect on SusceptibilityReference
gyrAS83L, D87NE. coliReduced susceptibility[7]
gyrAS81F/YS. oralisHigh-level resistance (with ParC mutation)[9]
parCS80I, E84G/VE. coliReduced susceptibility[7]
parCS79F/IS. mitis, S. oralisLow to high-level resistance[9]
parCS83IM. genitaliumAssociated with treatment failure[20][21]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder and appropriate solvent (e.g., 0.1 N NaOH)

  • Bacterial strain(s) of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound. Sterilize by filtration.

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, covering the desired concentration range. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is now 100 µL.

  • Incubation: Incubate the plate at 35°C for 18-24 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Selection of Resistant Mutants by Serial Passage

Materials:

  • Culture tubes with CAMHB

  • This compound stock solution

  • Susceptible bacterial strain

  • Incubator with shaking capability

  • Spectrophotometer

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of the susceptible parental strain for this compound using Protocol 1.

  • Day 1 - Initial Exposure:

    • Inoculate a tube of CAMHB containing this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) with the parental strain.

    • Inoculate a control tube (no drug).

    • Incubate at 37°C with shaking until growth is observed in the drug-containing tube.

  • Subsequent Days - Serial Passage:

    • Each day, determine the turbidity of the culture grown at the highest drug concentration.

    • Use this culture to inoculate a new series of tubes containing increasing concentrations of this compound (e.g., 1x, 2x, 4x, 8x the previous day's highest concentration).

    • Continue this serial passage for a defined period (e.g., 14-30 days).

  • Confirmation and Characterization:

    • After the final passage, streak the culture from the tube with the highest this compound concentration onto a drug-free agar plate to isolate single colonies.

    • Confirm the MIC of the isolated colonies to verify the resistance phenotype.

    • Characterize the resistance mechanism(s) using sequencing and efflux pump inhibition assays as described in the troubleshooting guide.

Visualizations

Sitafloxacin_Mechanism cluster_cell Bacterial Cell cluster_replication DNA Replication & Transcription Sitafloxacin_ext This compound (Extracellular) Porin Porin Channel Sitafloxacin_ext->Porin Enters cell Sitafloxacin_int This compound (Intracellular) Porin->Sitafloxacin_int DNA_Gyrase DNA Gyrase (GyrA/GyrB) Sitafloxacin_int->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) Sitafloxacin_int->Topo_IV Inhibits DSB Double-Strand Breaks DNA_Gyrase->DSB Topo_IV->DSB DNA Bacterial DNA DNA->DNA_Gyrase Relaxes supercoils DNA->Topo_IV Decatenates chromosomes Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action for this compound.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_targets Drug Targets Sitafloxacin_ext This compound (Extracellular) Sitafloxacin_int This compound (Intracellular) Sitafloxacin_ext->Sitafloxacin_int Enters cell DNA_Gyrase Mutated DNA Gyrase Sitafloxacin_int->DNA_Gyrase Reduced Binding Topo_IV Mutated Topoisomerase IV Sitafloxacin_int->Topo_IV Reduced Binding Efflux_Pump Efflux Pump (Overexpressed) Sitafloxacin_int->Efflux_Pump Substrate Reduced_Efficacy Reduced Efficacy / Resistance DNA_Gyrase->Reduced_Efficacy Topo_IV->Reduced_Efficacy Efflux_Pump->Sitafloxacin_ext Expulsion Efflux_Pump->Reduced_Efficacy

Caption: Primary mechanisms of this compound resistance.

Experimental_Workflow cluster_analysis Mechanism Analysis start Start: Susceptible Strain passage Serial Passage with Sub-MIC this compound start->passage isolate Isolate Colonies on Drug-Free Agar passage->isolate confirm_mic Confirm Resistance: Determine MIC of Isolates isolate->confirm_mic confirm_mic->start Susceptible sequence_genes Sequence gyrA/parC QRDRs confirm_mic->sequence_genes Resistant epi_assay Perform Efflux Pump Inhibition (EPI) Assay confirm_mic->epi_assay Resistant result Characterize Resistance Profile sequence_genes->result epi_assay->result

Caption: Workflow for selecting and analyzing resistant mutants.

References

Managing off-target effects of Sitafloxacin in cell-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the off-target effects of Sitafloxacin in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a fourth-generation fluoroquinolone antibiotic.[1][2][3] Its primary mechanism of action is the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][4][5] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1][4] By stabilizing the enzyme-DNA complex, this compound introduces double-strand breaks in the bacterial DNA, leading to cell death.[1][3] this compound exhibits a balanced, potent inhibition of both target enzymes.[1]

Q2: Can this compound affect mammalian cells?

Yes, while this compound is highly selective for bacterial enzymes, it can affect mammalian cells at concentrations higher than those required for antibacterial activity.[6] The primary off-target effects observed for the fluoroquinolone class include mitochondrial toxicity and inhibition of mammalian topoisomerase II.[7][8][9][10]

Q3: What are the primary off-target concerns for fluoroquinolones in cell-based assays?

The main off-target concerns for fluoroquinolones like this compound in mammalian cells are:

  • Mitochondrial Toxicity : Fluoroquinolones can impair mitochondrial function by inhibiting mitochondrial DNA (mtDNA) replication (due to effects on topoisomerase II-like activity in mitochondria), disrupting the electron transport chain, increasing oxidative stress, and causing damage to the mitochondrial membrane.[7][8][9][11]

  • Inhibition of Mammalian Topoisomerase II : Although significantly less potent against the human enzyme, this compound can inhibit human topoisomerase II at high concentrations.[6] This can lead to DNA damage and cytotoxicity in eukaryotic cells.[6][12]

  • Epigenetic Alterations : Some fluoroquinolones act as iron chelators and can inhibit Fe(II)-dependent dioxygenases, potentially leading to epigenetic changes like DNA and histone hypermethylation.[13][14]

Troubleshooting Guide

Q4: I am observing unexpected cytotoxicity in my cell line at concentrations of this compound that should be non-toxic. What could be the cause?

This is a common issue and may be attributable to off-target effects.

  • Possible Cause 1: Mitochondrial Toxicity. Your cell line may be particularly sensitive to mitochondrial dysfunction. Cells that rely heavily on oxidative phosphorylation are more susceptible to mitochondrial toxins. The cytotoxicity could stem from a collapse of the mitochondrial membrane potential, increased reactive oxygen species (ROS), or depletion of ATP.[9][11]

  • Possible Cause 2: Inhibition of Human Topoisomerase II. While this compound is much more selective for bacterial topoisomerases, the concentrations used in some in vitro experiments might be high enough to inhibit the human counterpart, leading to cell cycle arrest and apoptosis.[6] this compound has been shown to have the lowest activity against human type II topoisomerase compared to its potent activity against bacterial targets, providing a high selectivity index.[6]

Q5: My experimental results show altered cellular metabolism (e.g., increased lactate production, decreased oxygen consumption). Is this related to this compound?

Yes, this phenotype strongly suggests mitochondrial impairment.

  • Explanation: A decrease in oxygen consumption is a direct indicator of compromised mitochondrial respiration.[15][16][17] To compensate for the reduced ATP production from oxidative phosphorylation, cells may upregulate glycolysis, resulting in increased lactate production (a phenomenon known as the Crabtree effect).[18][19] This metabolic shift is a classic sign of mitochondrial toxicity induced by a test compound.

Q6: How can I confirm if the observed effects in my experiment are off-target?

To differentiate between the intended effects (if any, in a eukaryotic system) and off-target effects, you should design experiments with appropriate controls.

  • Use a Negative Control: If available, use an inactive analogue of this compound. Alternatively, use an antibiotic from a different class with a distinct mechanism of action (e.g., a beta-lactam) that is not known to cause mitochondrial or topoisomerase II toxicity.

  • Use a Positive Control: To confirm a specific off-target effect, use a known inhibitor. For mitochondrial toxicity, use a compound like FCCP (an uncoupler of oxidative phosphorylation).[19] For topoisomerase II inhibition, use a drug like Etoposide.[12]

  • Vary Culture Conditions: To unmask mitochondrial toxicity, culture cells in media where glucose is replaced with galactose. This forces cells to rely on oxidative phosphorylation, making them more sensitive to mitochondrial toxicants.[18][19]

Quantitative Data: Target Selectivity of this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary bacterial targets versus a key human off-target. This data highlights the drug's selectivity.

Target EnzymeOrganism/SourceIC50 (µg/mL)Target TypeReference
DNA GyraseEscherichia coli0.13Primary[6]
Topoisomerase IVStaphylococcus aureus0.28Primary[6]
Topoisomerase IIHuman Placenta>100Off-Target[6]

Note: A lower IC50 value indicates greater potency. The data clearly shows that this compound is substantially more potent against its bacterial targets than the human topoisomerase II enzyme.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (MMP)

This protocol allows for the detection of mitochondrial depolarization, a key indicator of mitochondrial toxicity. It uses the cationic dye JC-10.

Principle: In healthy cells with high mitochondrial membrane potential, JC-10 forms aggregates that emit red/orange fluorescence. If the potential collapses, the dye remains in its monomeric form and emits green fluorescence.[18][19] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • Cell line of interest seeded in a 96-well black, clear-bottom plate.

  • This compound (and other test compounds).

  • FCCP (positive control for depolarization).

  • JC-10 dye solution.

  • Fluorescence plate reader with filters for green (e.g., 490/525 nm Ex/Em) and red/orange (e.g., 540/590 nm Ex/Em) fluorescence.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24 hours). Include wells for untreated cells (negative control) and cells treated with FCCP (e.g., 10 µM for 30 minutes at the end of the experiment).

  • Dye Loading: Prepare the JC-10 loading solution according to the manufacturer's instructions. Remove the compound-containing media from the wells and add the JC-10 solution.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Using a fluorescence plate reader, measure the fluorescence intensity at both the green and red emission wavelengths.

  • Data Analysis: Calculate the ratio of red/orange fluorescence to green fluorescence for each well. A dose-dependent decrease in this ratio for this compound-treated cells indicates mitochondrial depolarization.

Visualizations: Diagrams and Workflows

G cluster_mito Mitochondrial Toxicity Pathway cluster_topo Topoisomerase II Pathway start Start: Unexpected Phenotype (e.g., Cytotoxicity, ↓Proliferation) q1 Is the this compound concentration in the high µM range? start->q1 mito_test ASSAY 1: Measure Mitochondrial Membrane Potential (e.g., JC-10) q1->mito_test  Yes topo_test ASSAY 3: Assess DNA Damage (e.g., γH2AX staining) q1->topo_test  Yes end_other Consider other mechanisms or experimental artifacts q1->end_other  No ocr_test ASSAY 2: Measure Oxygen Consumption Rate (OCR) mito_test->ocr_test galactose CONTROL EXP: Culture cells in galactose medium to unmask mitochondrial dependence ocr_test->galactose end_mito Conclusion: Phenotype likely due to Mitochondrial Toxicity galactose->end_mito control_exp CONTROL EXP: Compare with known Topo II inhibitor (e.g., Etoposide) topo_test->control_exp end_topo Conclusion: Phenotype likely due to Topoisomerase II Inhibition control_exp->end_topo

Caption: Troubleshooting workflow for unexpected experimental results.

G cluster_mito Mitochondrial Off-Target Effects This compound This compound (High Concentration) mtDNA Inhibition of mtDNA Replication/Transcription This compound->mtDNA etc Disruption of Electron Transport Chain (ETC) This compound->etc mmp ↓ Mitochondrial Membrane Potential mtDNA->mmp etc->mmp ros ↑ Reactive Oxygen Species (ROS) mmp->ros atp ↓ ATP Production mmp->atp apoptosis Apoptosis / Cytotoxicity ros->apoptosis atp->apoptosis

Caption: Pathway of fluoroquinolone-induced mitochondrial toxicity.

G This compound This compound gyrase Bacterial DNA Gyrase This compound->gyrase High Potency (Primary Target) topoIV Bacterial Topoisomerase IV This compound->topoIV High Potency (Primary Target) human_topoII Human Topoisomerase II This compound->human_topoII Low Potency (Off-Target) mitochondria Mitochondria This compound->mitochondria Indirect Effects (Off-Target)

Caption: Target selectivity profile of this compound.

References

Technical Support Center: Stabilizing Sitafloxacin Stock Solutions for Enhanced Research Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sitafloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions. Ensuring the stability of your this compound stock is critical for the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[1][2] While this compound hydrate has some solubility in water, it is generally low.[1] For applications requiring the absence of DMSO, the use of an acidic aqueous solution (e.g., 0.1N HCl) can be considered, as fluoroquinolones tend to be more soluble at a lower pH.

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

A2: For long-term storage, this compound powder should be stored at -20°C, protected from light.[3][4][5] Once dissolved, stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for long-term stability (up to one year).[4] For short-term storage (up to 2 weeks), -20°C is acceptable.[1] Always protect solutions from light to prevent photodegradation.[6]

Q3: How long can I expect my this compound stock solution to be stable?

A3: When stored properly at -80°C in a suitable solvent like DMSO and protected from light, this compound stock solutions can be stable for at least 6 months to a year.[4][7] However, stability is dependent on the solvent, concentration, and handling. It is best practice to qualify the stability of your stock solutions for the duration of your planned experiments, especially for long-term studies.

Q4: What is the primary mechanism of this compound degradation?

A4: A key degradation pathway for this compound, particularly in aqueous solutions, is photodegradation.[6] This process involves dechlorination, which alters the chemical structure and can lead to a loss of antibacterial activity.[6] Therefore, protecting all solutions containing this compound from light is critical.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation in stock solution upon thawing 1. Concentration exceeds solubility at that temperature.2. Repeated freeze-thaw cycles.3. Introduction of water into DMSO stock (moisture-absorbing DMSO reduces solubility).[2]1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a new stock at a lower concentration.2. Always prepare single-use aliquots to avoid multiple freeze-thaw cycles.3. Use fresh, anhydrous DMSO for stock solution preparation.[2]
Cloudiness or precipitation when diluting in aqueous media 1. The final concentration in the aqueous buffer or media exceeds the solubility of this compound at the working pH.2. Incompatibility with components in the media.1. Ensure the final concentration is within the solubility limit in your specific medium. The solubility of fluoroquinolones can be pH-dependent; they are generally less soluble at neutral pH.2. Perform a small-scale compatibility test before preparing a large volume.
Inconsistent or lower-than-expected experimental results 1. Degradation of this compound due to improper storage (e.g., exposure to light, extended storage at -20°C).2. Loss of potency from repeated freeze-thaw cycles.3. Inaccurate initial concentration of the stock solution.1. Prepare fresh stock solutions from powder stored under recommended conditions. Always protect solutions from light.2. Use a fresh aliquot for each experiment.3. Verify the concentration of your stock solution using a validated analytical method such as HPLC.
Appearance of new peaks in HPLC analysis 1. Formation of degradation products.2. Contamination of the sample.1. This is indicative of compound degradation. Review storage and handling procedures. The primary photodegradation products are dechlorinated forms of this compound.[6]2. Ensure proper aseptic techniques during solution preparation and handling.

Quantitative Data Summary

The stability of a this compound stock solution is critical for experimental success. Below is a summary of solubility and recommended storage conditions. Researchers are encouraged to perform their own stability studies for long-term experiments.

Parameter Condition Value/Recommendation Reference(s)
Solubility in DMSO Room Temperature≥6.6 mg/mL[8]
Solubility in Water Room Temperature~1.0 mg/mL[1]
Storage (Powder) Long-term-20°C, protected from light[3][4][5]
Storage (in DMSO) Short-term (≤ 2 weeks)-20°C, in aliquots, protected from light[1]
Storage (in DMSO) Long-term (≥ 6 months)-80°C, in aliquots, protected from light[4][7]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 409.81 g/mol for anhydrous form; adjust for hydrate forms)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tubes (e.g., 15 mL)

  • Sterile, microcentrifuge tubes for aliquots

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization if needed for cell culture)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 4.098 mg of anhydrous this compound for every 1 mL of DMSO. Adjust the mass based on the molecular weight of the specific hydrate form you are using.

  • Weighing: Accurately weigh the required amount of this compound powder and transfer it to a sterile conical tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the conical tube.

  • Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming to 37°C may be used to aid dissolution if necessary.

  • Sterilization (if required): For applications such as cell culture, the stock solution can be filter-sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. Note that compounds dissolved in 100% DMSO do not typically require filter sterilization if aseptic techniques are used.

  • Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Storage: Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage.

Protocol for Assessing the Stability of this compound Stock Solutions using HPLC

This protocol outlines a stability-indicating HPLC method to quantify this compound and detect its degradation products. This is based on a published method for this compound estimation.[4][9]

1. Preparation of Stability Samples:

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Dispense aliquots of this solution into appropriate vials for storage under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature, with and without light exposure).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition for analysis.

2. HPLC Method Parameters:

Parameter Condition
Column Symmetry C18 (5 µm, 100 x 4.6 mm)
Mobile Phase Water: Acetonitrile (70:30 v/v)
Flow Rate 0.9 mL/min
Detector PDA Detector at 300 nm
Column Temperature 30°C
Injection Volume 20 µL

3. Analysis:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 5-25 µg/mL) by diluting the stock solution with the mobile phase.[4][9] Inject these standards to generate a calibration curve.

  • Sample Preparation: On the day of analysis, thaw the stability sample and dilute it to a concentration within the linear range of the calibration curve using the mobile phase.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis:

    • Quantify the peak area of this compound at its characteristic retention time (approximately 2.2 minutes under these conditions).[4][9]

    • Calculate the concentration of this compound in the sample using the calibration curve.

    • Express the stability as a percentage of the initial concentration at time zero.

    • Monitor the chromatogram for the appearance of any new peaks, which would indicate degradation products.

Visualizations

experimental_workflow Workflow for this compound Stock Solution Stability Assessment prep Prepare this compound Stock Solution aliquot Create Aliquots for Each Storage Condition prep->aliquot store Store at Different Conditions (-80°C, -20°C, 4°C, RT, Light/Dark) aliquot->store timepoint Collect Samples at Defined Time Points store->timepoint hplc Analyze by Stability-Indicating HPLC Method timepoint->hplc data Quantify Purity and Detect Degradants hplc->data report Report % Stability vs. Initial Concentration data->report

Caption: Workflow for assessing the stability of this compound stock solutions.

mechanism_of_action This compound Mechanism of Action This compound This compound dna_gyrase Bacterial DNA Gyrase (Gram-Negative) This compound->dna_gyrase inhibits topo_iv Bacterial Topoisomerase IV (Gram-Positive) This compound->topo_iv inhibits dna_replication Inhibition of DNA Replication & Repair dna_gyrase->dna_replication leads to topo_iv->dna_replication leads to bacterial_death Bacterial Cell Death dna_replication->bacterial_death

References

Addressing challenges in measuring Sitafloxacin concentrations in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Sitafloxacin in complex biological matrices. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for extracting this compound from plasma? A1: Protein precipitation (PPT) is the most widely used method for extracting this compound from plasma due to its simplicity, speed, and high-throughput suitability. Acetonitrile or methanol are common precipitation solvents. A study involving a bioequivalence analysis of this compound reported excellent extraction efficiencies between 87.1% and 95.4% using a protein precipitation method.[1]

Q2: What are "matrix effects" and how can they impact my this compound measurement? A2: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting endogenous components from the biological sample (e.g., phospholipids, salts).[2] This interference can lead to inaccurate quantification, poor precision, and reduced sensitivity.[2] Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3]

Q3: How can I minimize or compensate for matrix effects? A3: To mitigate matrix effects, several strategies can be employed:

  • Optimize Sample Cleanup: Improve the sample preparation procedure to more effectively remove interfering components.

  • Chromatographic Separation: Adjust the HPLC/UPLC method to chromatographically separate this compound from the interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach. A SIL-IS, such as this compound-d4, co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction and accurate quantification.[1][4]

Q4: What are the typical stability concerns for this compound in biological samples? A4: Like many analytes, this compound stability must be evaluated to ensure accurate results. Key stability tests include:

  • Freeze-Thaw Stability: Assesses degradation after repeated cycles of freezing (e.g., -20°C or -70°C) and thawing to room temperature.[5]

  • Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration equivalent to the expected sample handling time.

  • Long-Term Stability: Determines stability when stored frozen for an extended period.

  • Post-Preparative (Autosampler) Stability: Checks for degradation in the processed sample while it awaits injection in the autosampler. For related fluoroquinolones, stability has been demonstrated under these conditions, but it must be empirically validated for this compound in your specific matrix and storage conditions.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low/No Analyte Signal 1. Instrument issue (MS/MS or LC).2. Incorrect MS/MS transitions.3. Poor extraction recovery.4. Analyte degradation.1. Check system suitability by injecting a pure standard solution.2. Verify the precursor and product ions for this compound (e.g., 410.1 → 392.2).[1]3. Optimize the protein precipitation protocol (e.g., solvent-to-plasma ratio).4. Check sample collection, storage, and handling procedures. Perform stability tests.
High Signal Variability / Poor Precision 1. Inconsistent sample preparation.2. Significant or variable matrix effects.3. Carryover from a previous injection.1. Ensure precise and consistent pipetting during extraction. Use an automated liquid handler if possible.2. Use a stable isotope-labeled internal standard (this compound-d4).[1] Improve sample cleanup.3. Optimize the LC wash method between injections. Inject a blank sample after a high-concentration sample to check for carryover.
Low Analyte Recovery 1. Inefficient protein precipitation.2. Analyte co-precipitation with proteins.3. Adsorption to plasticware/glassware.1. Ensure the ratio of organic solvent to plasma is sufficient (typically 3:1 or greater).2. Adjust the pH of the sample before adding the precipitation solvent.3. Use low-binding microcentrifuge tubes.
Peak Tailing or Splitting 1. Column degradation or contamination.2. Incompatible sample solvent with mobile phase.3. pH of mobile phase is too close to analyte pKa.1. Flush the column with a strong solvent or replace it if necessary. Use a guard column.2. Ensure the final sample solvent is as similar as possible to the initial mobile phase.3. Adjust the mobile phase pH (e.g., with formic acid) to ensure consistent ionization of this compound.

Quantitative Data Summary

The following tables summarize key validation parameters for this compound quantification from published literature.

Table 1: LC-MS/MS Method Parameters for this compound in Human Plasma

Parameter Reported Value Reference
Lower Limit of Quantification (LLOQ) 2.0 ng/mL [1]
Linearity Range 2.0 - 1000 ng/mL [1]
Extraction Method Protein Precipitation [1]
Extraction Recovery 87.1% - 95.4% [1]
Intra-assay Precision (%CV) 2.9% - 3.7% [1]
Inter-assay Precision (%CV) 3.4% - 5.6% [1]

| Internal Standard | this compound-d4 |[1] |

Table 2: LC-MS/MS Method Parameters for this compound in Human Urine

Parameter Reported Value Reference
Lower Limit of Quantification (LLOQ) 0.025 µg/mL (25 ng/mL) [7]
Linearity Range 0.025 - 20 µg/mL [7]
Sample Volume 50 µL [7]

| Extraction Method | Two-step dilution |[7] |

Experimental Protocols & Visualizations

Protocol 1: this compound Quantification in Human Plasma

This protocol is a representative method based on published literature for LC-MS/MS analysis.[1]

1. Materials and Reagents:

  • This compound and this compound-d4 reference standards.

  • HPLC-grade methanol and water.

  • Formic acid and ammonium acetate.

  • Human plasma (with K2-EDTA anticoagulant).

2. Sample Preparation (Protein Precipitation):

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Spike 100 µL of blank plasma with working standards or QC solutions. For unknown samples, use 100 µL of plasma.

  • Add 10 µL of internal standard working solution (this compound-d4) to all tubes (except blanks) and vortex briefly.

  • Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system capable of binary gradient.

  • Column: C18 analytical column (e.g., Ultimate XB-C18, 3 µm, 2.1 x 50 mm).[1]

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[1]

  • Mobile Phase B: Methanol with 0.1% formic acid.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Gradient: Establish a suitable gradient to ensure separation from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: 410.1 → 392.2[1]

    • This compound-d4: 416.2 → 398.2[1]

Visual Workflow for Plasma Sample Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound-d4) Sample->Add_IS Add_Solvent Add Precipitation Solvent (Methanol, 300 µL) Add_IS->Add_Solvent Vortex Vortex (1 min) Add_Solvent->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

Caption: General workflow for this compound analysis in plasma.

Troubleshooting Decision Tree: Low Recovery

G Start Start: Low Analyte Recovery Check_PPT Is Protein Precipitation Complete? Start->Check_PPT Check_Ratio Increase Solvent:Plasma Ratio (e.g., from 3:1 to 4:1). Re-evaluate. Check_PPT->Check_Ratio No Check_Solvent Is Solvent Type Optimal? Check_PPT->Check_Solvent Yes Check_Ratio->Check_Solvent Try_ACN Test Acetonitrile vs. Methanol as PPT solvent. Check_Solvent->Try_ACN Maybe Check_pH Is Analyte Co-Precipitating? Check_Solvent->Check_pH Yes Try_ACN->Check_pH Adjust_pH Adjust sample pH with dilute acid/base before adding solvent. Check_pH->Adjust_pH Possible End Problem Resolved Check_pH->End Unlikely Adjust_pH->End

Caption: Decision tree for troubleshooting low this compound recovery.

References

Refining experimental protocols to enhance the reproducibility of Sitafloxacin studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to refining experimental protocols for Sitafloxacin studies, with a focus on enhancing reproducibility. Below, you will find detailed troubleshooting guides in a question-and-answer format, in-depth experimental protocols, and curated data to support your research and development efforts.

Troubleshooting Guides and FAQs

This section addresses specific issues that can arise during in vitro and in vivo studies of this compound, providing actionable solutions to improve experimental consistency.

Minimum Inhibitory Concentration (MIC) Assays

Question 1: Why am I observing significant variability in my this compound MIC results for the same bacterial strain?

Answer: Variability in MIC assays can stem from several factors. Here are the most common culprits and how to address them:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too dense can lead to falsely elevated MICs, while a sparse inoculum can result in artificially low MICs.

    • Troubleshooting: Always standardize your inoculum to a 0.5 McFarland standard. Prepare fresh standards regularly and use a spectrophotometer to verify the optical density.

  • Media Composition: The composition of the Mueller-Hinton Broth (MHB) can influence the activity of fluoroquinolones. Cation concentrations, particularly Mg2+ and Ca2+, can affect drug potency.

    • Troubleshooting: Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Ensure lot-to-lot consistency by testing quality control strains with each new batch.

  • This compound Stock Solution: Improper preparation or storage of the this compound stock solution can lead to degradation and inaccurate concentrations.

    • Troubleshooting: Prepare stock solutions in the recommended solvent and store them in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

  • Incubation Conditions: Variations in incubation time, temperature, and CO2 levels can affect bacterial growth rates and, consequently, MIC values.

    • Troubleshooting: Strictly adhere to standardized incubation conditions (e.g., 35°C ± 2°C for 16-20 hours in ambient air for most non-fastidious organisms).

Question 2: My MIC results for this compound against Streptococcus pneumoniae are inconsistent. What could be the cause?

Answer: Streptococcus pneumoniae is a fastidious organism that requires specific growth conditions. In addition to the general troubleshooting steps for MIC assays, consider the following:

  • Media Supplementation: Standard MHB may not support the robust growth of S. pneumoniae.

    • Troubleshooting: Supplement your MHB with 2-5% lysed horse blood to ensure adequate growth.

  • Incubation Atmosphere: S. pneumoniae grows best in an enriched CO2 environment.

    • Troubleshooting: Incubate your microtiter plates in an atmosphere of 5% CO2.

Time-Kill Curve Assays

Question 3: In my time-kill curve experiments, I'm observing bacterial regrowth after an initial decline in viable counts. What does this indicate?

Answer: Regrowth in a time-kill assay can be indicative of several phenomena:

  • Selection of Resistant Subpopulations: The initial antibiotic concentration may have eliminated the susceptible population, allowing a small, pre-existing resistant subpopulation to proliferate.

    • Troubleshooting: At the end of the experiment, plate the cultures showing regrowth onto antibiotic-free agar. Perform MIC testing on the resulting colonies to check for an increase in the this compound MIC.[1]

  • Drug Degradation: this compound may not be stable over the entire 24-hour incubation period at 37°C in the broth medium.

    • Troubleshooting: Review the stability data for this compound under your experimental conditions. If degradation is a concern, consider using a dynamic in vitro model, such as a hollow fiber infection model, which allows for drug replenishment.[1]

  • High Initial Inoculum: A very high starting bacterial density can overwhelm the activity of the antibiotic.[1]

    • Troubleshooting: Ensure your starting inoculum is within the recommended range (typically around 5 x 10^5 CFU/mL). Verify the inoculum concentration by plating a sample at the 0-hour time point.[1]

Question 4: My time-kill curve results show a high degree of variability between replicates. How can I improve the precision?

Answer: High variability in time-kill assays often points to technical inconsistencies. Here’s how to improve precision:

  • Homogeneous Bacterial Suspension: Clumping of bacteria can lead to inaccurate sampling and plating.

    • Troubleshooting: Vortex the bacterial suspension thoroughly before each sampling. Consider adding a non-inhibitory concentration of a surfactant like Tween 80 to the culture medium to minimize clumping.[1]

  • Accurate Pipetting: Small volume errors during serial dilutions and plating can be magnified in the final colony counts.

    • Troubleshooting: Use calibrated pipettes and proper pipetting techniques. For plating, consider using a spiral plater for more accurate and reproducible results.

  • Consistent Sampling Times: Deviations from the planned sampling time points can affect the shape of the kill curve.

    • Troubleshooting: Adhere strictly to the predetermined sampling schedule.

Animal Infection Models

Question 5: I am seeing significant variability in the outcomes of my this compound efficacy studies using a murine pneumonia model. What are the likely sources of this variability?

Answer: Animal infection models are inherently complex, and variability can arise from multiple sources. Key areas to focus on for a murine pneumonia model include:

  • Infection Route and Inoculum: The method of inducing pneumonia (e.g., intranasal, intratracheal, or aerosol inhalation) and the precise volume and concentration of the bacterial inoculum can significantly impact the initial bacterial load and the course of infection.

    • Troubleshooting: Standardize the infection protocol meticulously. Ensure all personnel are thoroughly trained in the chosen technique to minimize inter-operator variability. Validate the inoculum dose to achieve a consistent and reproducible infection level.

  • Animal Health and Genetics: The age, weight, sex, and genetic background of the mice can influence their immune response and drug metabolism.

    • Troubleshooting: Use animals from a reputable supplier with a well-defined genetic background. Ensure animals are of a consistent age and weight range. House animals under standardized conditions with controlled light-dark cycles, temperature, and humidity.

  • Pharmacokinetics of this compound: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between individual animals.

    • Troubleshooting: Conduct preliminary pharmacokinetic studies in your specific animal model to determine key parameters like peak serum concentration (Cmax), time to peak concentration (Tmax), and area under the concentration-time curve (AUC).[2] This will help in designing a dosing regimen that achieves the desired drug exposure.

  • Endpoint Measurement: The timing and method of assessing treatment efficacy (e.g., bacterial load in the lungs, survival) are critical for consistent results.

    • Troubleshooting: Clearly define the primary and secondary endpoints before starting the study. Ensure that the methods for quantifying bacterial load (e.g., CFU counting from lung homogenates) are validated and performed consistently.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to facilitate comparison and experimental design.

Table 1: Comparative MIC90 Values (μg/mL) of this compound and Other Fluoroquinolones Against Key Pathogens

Bacterial SpeciesThis compoundCiprofloxacinLevofloxacinMoxifloxacin
Streptococcus pneumoniae0.125[3]2[4]1[4]0.25[4]
Staphylococcus aureus (MSSA)≤ 0.03[3]0.5[4]0.5[4]0.12[4]
Staphylococcus aureus (MRSA)2[3]>128[2]32[2]8[2]
Escherichia coli≤ 0.03/1[3]0.06/>8[4]0.12/>32[4]0.12/>32[4]
Klebsiella pneumoniae≤ 0.03/0.5[3]0.12/>32[4]0.25/>32[4]0.5/>32[4]
Pseudomonas aeruginosa0.5[5]1[4]2[4]8[4]
Haemophilus influenzae0.06[3]0.03[4]0.03[4]0.03[4]
Bacteroides fragilis2[3]8[4]2[4]2[4]

*Values represent Ciprofloxacin-susceptible/resistant or non-ESBL-producing/ESBL-producing strains, respectively.

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound

ParameterValueOrganism(s)ModelReference
fAUC/MIC for Efficacy ≥ 30Streptococcus pneumoniaeHuman Clinical Study[6]
fAUC/MIC for Efficacy 11.56Streptococcus pneumoniaeAnimal Infection Model[7]
fCmax/MIC for Efficacy ≥ 2Streptococcus pneumoniaeHuman Clinical Study[6]
Bioavailability (Oral) ~89%HumansClinical Study[6]
Protein Binding ~50%Humans-[8]

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Appropriate solvent for this compound (e.g., 0.1 N NaOH)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 μg/mL).

    • Further dilute the stock solution in CAMHB to prepare a working solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Add 50 μL of CAMHB to all wells of a 96-well plate.

    • Add 50 μL of the working this compound solution to the wells in the first column.

    • Perform serial twofold dilutions by transferring 50 μL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 μL from the tenth column.

    • The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 μL of the final bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 μL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or using a microplate reader.

Protocol 2: Time-Kill Curve Assay

Materials:

  • Sterile culture tubes or flasks

  • CAMHB

  • This compound stock solution

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline or PBS

  • Spectrophotometer

  • Sterile agar plates

  • Incubator and shaker

Procedure:

  • Preparation of Cultures:

    • Prepare a bacterial inoculum in CAMHB adjusted to a starting density of approximately 5 x 10^5 CFU/mL.

    • Prepare tubes or flasks containing CAMHB with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control tube without any antibiotic.

  • Initiation of the Assay:

    • Inoculate each tube with the prepared bacterial suspension.

    • Immediately after inoculation (time 0), remove an aliquot from each tube for viable cell counting.

  • Sampling and Plating:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 μL) of the appropriate dilutions onto sterile agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration and the growth control.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Sitafloxacin_Mechanism cluster_targets Intracellular Targets This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Transcription Transcription DNA_Gyrase->Transcription Required for DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Leads to Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Required for Topoisomerase_IV->DNA_Breaks Leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Transcription->Cell_Death Inhibition leads to Chromosome_Segregation->Cell_Death Inhibition leads to DNA_Breaks->Cell_Death Induces

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plates Prepare this compound Dilutions in 96-Well Plate Start->Prep_Plates Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plates->Inoculate Incubate Incubate Plate (16-20h, 35°C) Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationships in Troubleshooting Time-Kill Assays

TimeKill_Troubleshooting Issue Issue Bacterial Regrowth High Variability Causes Potential Causes Resistant Subpopulation Drug Degradation High Inoculum Bacterial Clumping Pipetting Inaccuracy Issue:regrowth->Causes:res could be due to Issue:regrowth->Causes:deg could be due to Issue:regrowth->Causes:inoc could be due to Issue:variability->Causes:clump could be due to Issue:variability->Causes:pipet could be due to Solutions Solutions Post-test MIC Use Dynamic Model Verify Inoculum Vortex/Use Surfactant Calibrate Pipettes Causes:res->Solutions:mic_test address with Causes:deg->Solutions:dynamic address with Causes:inoc->Solutions:verify_inoc address with Causes:clump->Solutions:vortex address with Causes:pipet->Solutions:calibrate address with

Caption: Troubleshooting logic for time-kill curve assays.

References

Best practices for handling and disposal of Sitafloxacin in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sitafloxacin Handling and Disposal

This guide provides best practices, troubleshooting, and frequently asked questions for the safe handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

General Information and Safety Precautions

Q1: What is this compound and what are its primary hazards in a laboratory setting?

This compound is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against a wide range of bacteria.[1] In a laboratory setting, the primary hazards associated with this compound (specifically this compound Sesquihydrate) include:

  • Acute Oral Toxicity: It is harmful if swallowed.[2][3]

  • Skin and Eye Irritation: It can cause skin irritation and serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]

It is classified as a member of the quinolone and fluoroquinolone antibiotic groups.[4] While some safety data sheets (SDS) do not classify it as a hazardous substance under Regulation (EC) No. 1272/2008 due to unavailable toxicological information, it is prudent to handle it with care based on classifications from other sources.[5]

Q2: What are the basic safety precautions I should take before working with this compound?

Before beginning any work, ensure you have read and understood the Safety Data Sheet (SDS). Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[5][6] Use good occupational work practices, which include not eating, drinking, or smoking in the work area.[3]

Summary of Hazard Information
Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral), Category 4Harmful if swallowed.[2][3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][3]
Skin Corrosion/Irritation, Category 2Causes skin irritation.[3]Wear protective gloves and clothing. Avoid contact with skin.[3][6]
Serious Eye Damage/Irritation, Category 2Causes serious eye irritation.[3]Wear safety goggles with side-shields.[6][7]
STOT - Single Exposure, Category 3May cause respiratory irritation.[3]Avoid breathing dust. Use only in a well-ventilated area.[3][5]

Handling, Storage, and Experimental Protocols

Q3: What personal protective equipment (PPE) is required when handling this compound?

Appropriate PPE is crucial to minimize exposure. The recommended PPE includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][7]

  • Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use) and wear protective clothing.[6][7] A lab coat is standard. For significant exposure risks, fire/flame resistant and impervious clothing may be necessary.[7]

  • Respiratory Protection: If engineering controls are insufficient or if irritation is experienced, use a full-face particle respirator (e.g., type N100 (US) or P3 (EN 143)).[5][7]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution from solid this compound powder.

  • Pre-Experiment Setup:

    • Don all required PPE (lab coat, gloves, safety goggles).

    • Perform the entire procedure within a certified chemical fume hood or a ventilated balance enclosure.

    • Prepare all necessary materials: this compound powder, appropriate solvent (e.g., DMSO, water), sterile containers, and weighing equipment.

    • Decontaminate the work surface before and after the procedure.

  • Weighing the Powder:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid generating dust.[6]

    • Record the exact weight.

  • Solubilization:

    • Transfer the weighed powder into an appropriate sterile container (e.g., a conical tube).

    • Add the desired volume of solvent to the container to achieve the target concentration.

    • Secure the cap tightly and mix by vortexing or gentle agitation until the solid is completely dissolved.

  • Storage and Labeling:

    • Store the resulting stock solution in a tightly closed container.[6] For stability, it is often recommended to store solutions at -20°C or -80°C.[8]

    • Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

  • Post-Procedure Cleanup:

    • Dispose of the weigh boat and any other contaminated disposable materials as hazardous chemical waste.[9]

    • Wipe down the spatula and work surface with an appropriate cleaning agent.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Q4: How should I properly store this compound powder and solutions?

  • Powder: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Some suppliers recommend freezer storage and under an inert atmosphere to maintain product quality.[2] Keep it away from incompatible materials like strong oxidizing agents.[2]

  • Solutions: For long-term stability, store this compound solutions at -20°C for up to 3 years or at -80°C for up to one year in a solvent.[8] Always refer to the supplier's specific recommendations.

Spill Management

Q5: What is the correct procedure for cleaning up a this compound powder spill?

In case of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[6] Remove all sources of ignition.[6]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the powder.

  • Wear PPE: Don appropriate PPE, including a respirator, gloves, safety goggles, and protective clothing.[3][5]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[6]

  • Cleanup:

    • Use dry cleanup procedures to avoid generating dust.[3]

    • Carefully sweep up or vacuum the spilled material using an explosion-proof vacuum designed for hazardous materials.[3]

    • Collect the material and place it into a suitable, closed, and clearly labeled container for disposal.[2][6]

  • Decontamination: After removing the powder, decontaminate the area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste.

  • First Aid: If contact occurs, follow first aid measures immediately (see Q6).

Logical Diagram: Spill Response Workflow

SpillResponse start_node Spill Occurs process_node process_node decision_node decision_node end_node Resume Work ppe_node Don Appropriate PPE (Respirator, Gloves, Goggles) spill This compound Spill (Powder or Liquid) evacuate Evacuate Area & Alert Personnel spill->evacuate assess Assess Spill Size & Risk evacuate->assess is_major Major Spill? assess->is_major contact_ehs Contact EHS/ Safety Officer is_major->contact_ehs Yes ppe Don Full PPE (Respirator, Gloves, Goggles, Protective Clothing) is_major->ppe No contact_ehs->ppe contain Contain Spill (Prevent Spread) ppe->contain cleanup Clean Up Spill (Dry method for powder) contain->cleanup package Package Waste in Sealed, Labeled Container cleanup->package decontaminate Decontaminate Area & Equipment package->decontaminate dispose Dispose of as Hazardous Chemical Waste decontaminate->dispose resume Resume Operations dispose->resume

Caption: Workflow for responding to a this compound spill.

Q6: What are the first-aid measures in case of accidental exposure?

Follow these first-aid measures and seek medical attention if symptoms persist.[2]

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a doctor immediately.[6][7]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2][6]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][7]

Disposal Procedures

Q7: How should I dispose of pure this compound waste and contaminated materials?

All this compound waste, including unused stock solutions and contaminated labware (e.g., pipette tips, tubes, gloves), is considered hazardous chemical waste.[9]

  • Collection: Collect all waste in a suitable, leak-proof, and closed container that is clearly labeled as hazardous chemical waste.[6][9] Ensure the container material is compatible with the waste.[10]

  • Disposal Route: The material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Prohibitions: Do not discharge this compound waste into sewer systems, drains, or contaminate water, foodstuffs, or feed.[6] Discharge into the environment must be avoided.[6]

Q8: Can I dispose of cell culture media containing this compound down the drain after autoclaving?

No. While autoclaving can destroy pathogens, it does not reliably degrade all antibiotics.[9] Fluoroquinolones like this compound are known to be relatively stable. Therefore, media containing this compound must be treated as chemical waste.[9]

  • Liquid Waste: Collect liquid antibiotic waste in a leak-proof, sealable container labeled "Antibiotic-containing solution".[11] This waste should be sent for chemical destruction.[11]

  • Infectious Material: If the media also contains potentially infectious material (e.g., non-inactivated cells), it must be handled as biohazardous and chemical waste, following the strictest applicable institutional guidelines.[11]

Workflow Diagram: this compound Waste Disposal

DisposalWorkflow start_node Generate this compound Waste process_node process_node decision_node decision_node waste_cat_node waste_cat_node disposal_node disposal_node start Generate this compound Waste what_type What is the waste type? start->what_type solid_waste Solid Waste (Gloves, tips, empty vials) what_type->solid_waste Solid liquid_waste Liquid Waste (Stock solutions, used media) what_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed hazardous waste bag or container solid_waste->collect_solid collect_liquid Collect in a compatible, leak-proof, labeled hazardous waste container liquid_waste->collect_liquid store Store securely in designated Chemical Waste Area collect_solid->store collect_liquid->store dispose Arrange for pickup by licensed hazardous waste disposal service store->dispose

Caption: Decision workflow for proper this compound waste segregation and disposal.

Troubleshooting and FAQs

Q9: I noticed the this compound powder has changed color. Is it still usable?

A change in color or appearance can indicate degradation or contamination. This compound is known to be photo-labile, meaning it can degrade upon exposure to light, especially in aqueous solutions.[12] Do not use the product if its physical appearance has changed. It is best to discard it as hazardous chemical waste and use a fresh, properly stored supply for your experiment to ensure data integrity.

Q10: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the issue?

While this compound is an antibiotic, it can be toxic to eukaryotic cell lines at certain concentrations. If you observe unexpected toxicity:

  • Verify Concentration: Double-check your calculations and the dilution series for your stock solution. An error in calculation is a common source of incorrect final concentrations.

  • Perform a Dose-Response Test: If you haven't already, run a dose-response or cytotoxicity assay to determine the specific toxic concentration for your cell line.[13] This involves culturing cells with a range of antibiotic concentrations and observing for signs of toxicity like sloughing, rounding, or decreased confluency.[13]

  • Check for Contamination: Ensure your stock solution or media has not become contaminated with other substances.

  • Consider Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells.

Workflow Diagram: Troubleshooting Cell Toxicity

ToxicityTroubleshooting start_node Start problem_node Unexpected Cell Toxicity Observed check_node check_node decision_node decision_node action_node action_node end_node Problem Resolved start Unexpected Cell Toxicity with this compound check_calc Verify all calculations (dilutions, stock conc.) start->check_calc is_error Calculation Error Found? check_calc->is_error correct_calc Correct Calculations & Repeat Experiment is_error->correct_calc Yes check_solvent Check final solvent concentration in media is_error->check_solvent No resolved Problem Identified/ Resolved correct_calc->resolved is_solvent_high Solvent Too High? check_solvent->is_solvent_high adjust_solvent Adjust Dilution Scheme to Lower Solvent % is_solvent_high->adjust_solvent Yes run_dose_response Perform Dose-Response Assay to find true IC50/ toxic level for cell line is_solvent_high->run_dose_response No adjust_solvent->resolved use_new_stock Prepare fresh stock from a new vial run_dose_response->use_new_stock use_new_stock->resolved

Caption: A logical workflow for troubleshooting unexpected cell toxicity.

References

Validation & Comparative

Comparative analysis of Sitafloxacin versus Moxifloxacin against resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The rise of drug-resistant Streptococcus pneumoniae poses a significant global health threat, demanding a critical evaluation of existing and novel antimicrobial agents. This guide provides a detailed comparative analysis of two later-generation fluoroquinolones, sitafloxacin and moxifloxacin, against resistant strains of this formidable pathogen. By examining key experimental data, we aim to equip researchers, scientists, and drug development professionals with the objective information needed to inform their work in combating pneumococcal infections.

In Vitro Efficacy: A Tale of Two Quinolones

The in vitro activity of an antimicrobial agent is a cornerstone of its potential clinical utility. Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) are two critical parameters in this assessment. MIC represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while MPC is the concentration required to prevent the growth of the least susceptible single-step mutant. A lower MPC suggests a reduced likelihood of resistance development.

Minimum Inhibitory Concentration (MIC)

Both this compound and moxifloxacin have demonstrated potent activity against Streptococcus pneumoniae. However, studies consistently show this compound to possess superior in vitro potency, particularly against strains with reduced susceptibility to other fluoroquinolones.

A study evaluating a large number of clinical bacterial isolates found that this compound was the most active agent against Streptococcus pneumoniae with a MIC90 (the concentration required to inhibit 90% of isolates) ranging from 0.03 to 0.12 μg/ml.[1] This study also highlighted that this compound's activity was followed by other fluoroquinolones including moxifloxacin.[1] Another study focusing on levofloxacin-resistant S. pneumoniae isolates, which often harbor mutations in the quinolone resistance-determining regions (QRDRs), reported that the MIC range for this compound was 0.016-0.5 mg/L, with an MIC80 value of 0.25 mg/L.[2] This demonstrates this compound's retained activity against strains that have developed resistance to other fluoroquinolones.

AntibioticStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound S. pneumoniae (General)≤0.030.125[3]
This compound Levofloxacin-Resistant S. pneumoniae-0.25 (MIC80)[2]
Moxifloxacin S. pneumoniae (General)0.54[4]
Moxifloxacin Penicillin-, Macrolide-, and Multidrug-Resistant S. pneumoniae-0.25[5]

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Mutant Prevention Concentration (MPC)

A comparative study of moxifloxacin, levofloxacin, and gemifloxacin against 100 clinical S. pneumoniae isolates found that moxifloxacin had the lowest number of strains with MPCs above the susceptibility breakpoint.[6] The MPC50 and MPC90 for moxifloxacin were 1 µg/mL and 16 µg/mL, respectively.[4] For levofloxacin, these values were 4 µg/mL and 64 µg/mL, highlighting moxifloxacin's superior ability to restrict the selection of resistant mutants compared to levofloxacin.[4]

AntibioticMPC50 (µg/mL)MPC90 (µg/mL)Reference
Moxifloxacin 116[4]
Levofloxacin 464[4]
Gemifloxacin 0.54[4]

Mechanism of Action and Resistance

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). These enzymes are critical for DNA replication, repair, and recombination. Resistance to fluoroquinolones in S. pneumoniae primarily arises from stepwise mutations in the QRDRs of the genes encoding these enzymes.

This compound is characterized by a balanced inhibition of both DNA gyrase and topoisomerase IV.[7] This dual-targeting mechanism is believed to contribute to its high potency and lower propensity for resistance development. In contrast, while moxifloxacin also targets both enzymes, some evidence suggests a less balanced inhibition profile compared to this compound.[7] Mutations in parC are often the first step in the development of fluoroquinolone resistance in S. pneumoniae, followed by mutations in gyrA which confer higher levels of resistance.[8] this compound's potent activity against isolates with mutations in both gyrA and parC underscores its potential utility against highly resistant strains.[2][7]

Fluoroquinolone_Mechanism_and_Resistance cluster_drug Fluoroquinolones cluster_target Bacterial Targets cluster_effect Bactericidal Effect cluster_resistance Resistance Mechanism This compound This compound DNA_gyrase DNA Gyrase (gyrA, gyrB) This compound->DNA_gyrase Balanced Inhibition Topo_IV Topoisomerase IV (parC, parE) This compound->Topo_IV Balanced Inhibition Moxifloxacin Moxifloxacin Moxifloxacin->DNA_gyrase Moxifloxacin->Topo_IV Inhibition Inhibition of DNA Replication DNA_gyrase->Inhibition gyrA_mutation gyrA Mutation (2nd step) DNA_gyrase->gyrA_mutation leads to Topo_IV->Inhibition parC_mutation parC Mutation (1st step) Topo_IV->parC_mutation leads to Cell_Death Bacterial Cell Death Inhibition->Cell_Death parC_mutation->gyrA_mutation High_Resistance High-Level Resistance gyrA_mutation->High_Resistance

Fluoroquinolone mechanism of action and resistance development in S. pneumoniae.

Clinical Evidence

A randomized, controlled, multicenter clinical trial in adult patients with community-acquired pneumonia (CAP) directly compared the efficacy and safety of oral this compound with oral moxifloxacin.[4][9] The study found that this compound (at both 100 mg once daily and 100 mg twice daily) was non-inferior to moxifloxacin (400 mg once daily) in terms of clinical cure rates.[9]

Treatment GroupClinical Cure Rate (Per-Protocol Set)Microbiological Success Rate (Microbiologically Evaluable Set)Reference
This compound (100 mg once daily)94.8%97.0%[9]
This compound (100 mg twice daily)96.8%97.1%[9]
Moxifloxacin (400 mg once daily)95.0%94.9%[9]

While this trial provides valuable head-to-head clinical data, it is important to note that it was not specifically designed to evaluate efficacy against infections caused by confirmed resistant S. pneumoniae. However, the high microbiological success rates for both drugs suggest their effectiveness in a real-world setting where resistant strains may be present. A pooled analysis of six prospective trials on moxifloxacin in CAP demonstrated excellent clinical and bacteriological cure rates against penicillin-, macrolide-, and multidrug-resistant S. pneumoniae.[5]

Experimental Protocols

The determination of in vitro susceptibility is a critical component of antimicrobial drug evaluation. The following outlines a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents against Streptococcus pneumoniae.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of This compound & Moxifloxacin in Microtiter Plate serial_dilution->inoculate incubate Incubate at 35-37°C for 20-24 hours in 5% CO2 inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End read_results->end

Experimental workflow for MIC determination by broth microdilution.

Materials:

  • Streptococcus pneumoniae isolates

  • Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood

  • 96-well microtiter plates

  • This compound and Moxifloxacin analytical grade powders

  • 0.5 McFarland turbidity standard

  • Incubator with 5% CO2 atmosphere

Procedure:

  • Inoculum Preparation: A pure culture of S. pneumoniae is suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter wells.

  • Drug Dilution: A two-fold serial dilution of each antibiotic is prepared in CAMHB with lysed horse blood directly in the microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 20-24 hours in a 5% CO2 atmosphere.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Conclusion

Both this compound and moxifloxacin are potent fluoroquinolones with significant activity against Streptococcus pneumoniae. The available in vitro data suggests that this compound possesses superior potency, particularly against strains with existing fluoroquinolone resistance mutations. This is likely attributable to its balanced inhibition of both DNA gyrase and topoisomerase IV. While clinical trial data in community-acquired pneumonia shows non-inferiority between the two agents, the strong in vitro profile of this compound, especially its activity against resistant isolates, warrants further investigation in clinical settings specifically focused on infections caused by drug-resistant S. pneumoniae. For researchers and drug development professionals, the data presented here underscores the importance of considering not only the immediate bactericidal activity (MIC) but also the potential for resistance development (MPC) and the specific mechanisms of action when evaluating and developing new strategies to combat this evolving pathogen.

References

Validating the efficacy of Sitafloxacin against clinical isolates of Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of Sitafloxacin against clinical isolates of Pseudomonas aeruginosa, benchmarked against other commonly used anti-pseudomonal antibiotics. The data presented is compiled from multiple studies to offer a broad and objective overview for researchers, scientists, and professionals involved in drug development.

Comparative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other fluoroquinolones against clinical isolates of Pseudomonas aeruginosa. A lower MIC value indicates greater potency.

AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound 0.03–16 0.12 4
Ciprofloxacin0.03–>160.25>16
Levofloxacin0.12–>160.5>16
Moxifloxacin0.12–>162>16
Gatifloxacin0.06–>161>16
Clinafloxacin0.03–160.124

Data compiled from a study involving 615 clinical isolates of Pseudomonas aeruginosa.[1]

In a separate study, the susceptibility percentages of P. aeruginosa to various antibiotics were determined. This compound demonstrated a higher susceptibility percentage compared to other fluoroquinolones.[2]

AntibioticSusceptibility (%)
This compound 60.66%
CiprofloxacinNot specified, but lower than this compound
LevofloxacinNot specified, but lower than this compound

Data from a study with 366 clinical isolates of P. aeruginosa.[2]

Furthermore, a study on carbapenem-resistant P. aeruginosa (CRPA) showed the following susceptibility rates:

AntibioticSusceptibility of CRPA Isolates (%)
This compound 17.1%
Ciprofloxacin12.2%
Piperacillin/tazobactam12.2%
Cefoperazone/sulbactam9.8%
Colistin100%

Data from a study involving 41 clinical isolates of CRPA.[3]

Experimental Protocols

The data presented in this guide is primarily derived from two standard antimicrobial susceptibility testing methods: Broth Microdilution and Disk Diffusion, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antibiotic, which is the lowest concentration that prevents visible growth of a bacterium.

  • Preparation of Inoculum: A standardized inoculum of P. aeruginosa is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Each well of a microtiter plate, containing a specific concentration of an antibiotic, is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Preparation of Inoculum: A bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks containing a defined concentration of this compound or a comparator antibiotic are placed on the agar surface.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The susceptibility or resistance of the isolate is determined by comparing the zone diameter to established clinical breakpoints. For this compound, an inhibition zone diameter of ≥16 mm is generally considered susceptible for urinary tract isolates, while ≥18 mm is suggested for isolates from other sites.[4][5]

Visualizing Experimental and Resistance Pathways

To further elucidate the methodologies and biological mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_prep Inoculum Preparation cluster_mic Broth Microdilution cluster_disk Disk Diffusion Isolate P. aeruginosa Isolate Culture Overnight Culture Isolate->Culture McFarland 0.5 McFarland Suspension Culture->McFarland Inoculation_MIC Inoculate Microtiter Plate McFarland->Inoculation_MIC Agar_Inoculation Inoculate Mueller-Hinton Agar McFarland->Agar_Inoculation Serial_Dilution Serial Dilution of Antibiotics Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate 16-20h at 35°C Inoculation_MIC->Incubation_MIC Reading_MIC Read MIC values Incubation_MIC->Reading_MIC Disk_Placement Place Antibiotic Disks Agar_Inoculation->Disk_Placement Incubation_Disk Incubate 16-20h at 35°C Disk_Placement->Incubation_Disk Reading_Disk Measure Inhibition Zones Incubation_Disk->Reading_Disk

Caption: Workflow for Antimicrobial Susceptibility Testing.

resistance_pathway cluster_exposure Bacterial Cell cluster_mechanisms Resistance Mechanisms This compound This compound Target DNA Gyrase & Topoisomerase IV This compound->Target Inhibition Target_Mutation Target Site Mutation (gyrA, parC) Target->Target_Mutation Resistance Reduced Efficacy of this compound Target_Mutation->Resistance Efflux_Pump Efflux Pump Overexpression Efflux_Pump->this compound Expulsion Efflux_Pump->Resistance

References

Cross-resistance studies between Sitafloxacin and other fluoroquinolones like Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of sitafloxacin and ciprofloxacin, focusing on the critical issue of cross-resistance in various bacterial pathogens. The following sections present quantitative data from in vitro studies, detail the experimental protocols used to derive this data, and illustrate the underlying mechanisms of action and resistance.

Overview of Fluoroquinolone Action and Resistance

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). These enzymes are critical for DNA replication, repair, and recombination. Resistance to fluoroquinolones primarily arises from specific point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[1][2][3] These mutations alter the enzyme structure, reducing the binding affinity of the fluoroquinolone and thereby diminishing its inhibitory effect.[1][2]

This compound, a newer generation fluoroquinolone, has demonstrated a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[4] Notably, it often retains potency against strains that have developed resistance to older fluoroquinolones like ciprofloxacin.[4][5][6] This is attributed to its strong inhibitory activity against both DNA gyrase and topoisomerase IV, making it less susceptible to the effects of single-point mutations in the QRDRs.[5]

Fluoroquinolone_Mechanism_and_Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms FQ Fluoroquinolone (this compound, Ciprofloxacin) Gyrase DNA Gyrase (gyrA/gyrB) FQ->Gyrase Inhibits TopoIV Topoisomerase IV (parC/parE) FQ->TopoIV Inhibits DNA_Rep DNA Replication & Supercoiling Gyrase->DNA_Rep Enables TopoIV->DNA_Rep Enables Cell_Death Bacterial Cell Death DNA_Rep->Cell_Death Inhibition leads to gyrA_mut gyrA QRDR Mutation gyrA_mut->Gyrase Alters Target Resistance Reduced Susceptibility/ Resistance gyrA_mut->Resistance parC_mut parC QRDR Mutation parC_mut->TopoIV Alters Target parC_mut->Resistance Efflux Efflux Pumps Efflux->FQ Reduces Concentration Efflux->Resistance

Caption: Mechanism of fluoroquinolone action and resistance.

Comparative In Vitro Activity and Cross-Resistance Data

Numerous studies have demonstrated that this compound maintains superior activity against ciprofloxacin-resistant isolates across a range of bacterial species. For ciprofloxacin-resistant strains, the Minimum Inhibitory Concentrations (MICs) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates are consistently lower for this compound compared to ciprofloxacin.[4]

Gram-Negative Bacteria

Against ciprofloxacin-resistant Enterobacteriaceae, the MIC₅₀ and MIC₉₀ of this compound have been reported to be at least three dilution steps lower than those of ciprofloxacin.[4] Studies on Neisseria gonorrhoeae show that even in strains with high-level ciprofloxacin resistance (MICs from 2 to 32 mg/L) due to mutations in gyrA and parC, this compound MICs remain relatively low, ranging from 0.03 to 0.5 mg/L.[7][8][9]

Table 1: Comparative MICs (mg/L) for Ciprofloxacin-Resistant Gram-Negative Isolates

Organism Antibiotic MIC₅₀ MIC₉₀
E. coli (Cipro-R) Ciprofloxacin >32 >32
This compound 1 4
K. pneumoniae (Cipro-R) Ciprofloxacin 16 >32
This compound 0.5 2
N. gonorrhoeae (Cipro-R) Ciprofloxacin 4 8
This compound 0.125 0.5

(Data synthesized from multiple sources for illustrative purposes)[4][5]

A study on clinical isolates in Thailand found that 68.62% of all ciprofloxacin-resistant E. coli were susceptible to this compound.[10]

Gram-Positive Bacteria

This compound is also highly active against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA).[7][11] Against MRSA, this compound has shown activity at least eight times greater than other quinolones.[7]

Table 2: Comparative MIC₉₀s (mg/L) for Selected Gram-Positive Isolates

Organism Ciprofloxacin This compound
S. aureus (MRSA) 16 2
S. pneumoniae 2 0.125
E. faecalis 4 0.25

(Data synthesized from multiple sources for illustrative purposes)[7][11]

Other Pathogens

Studies on Mycobacterium tuberculosis have also highlighted this compound's potency. In one study, all tested multidrug-resistant (MDR), pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) strains were susceptible to this compound, which showed greater activity than levofloxacin, moxifloxacin, and gatifloxacin against these resistant strains.[12]

Experimental Protocols

The data presented in this guide are derived from standardized antimicrobial susceptibility testing methods, primarily broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[4][8][13]

Minimum Inhibitory Concentration (MIC) Determination

The workflow for determining and comparing MIC values to assess cross-resistance is a standardized process in microbiology laboratories.

MIC_Workflow cluster_0 MIC Testing start Bacterial Isolate (e.g., Clinical Specimen) identification Isolate Identification (e.g., VITEK, API) start->identification stock Prepare Standardized Inoculum (0.5 McFarland) identification->stock plate_prep Prepare Plates/Tubes with Serial Dilutions of Antibiotics (this compound & Ciprofloxacin) stock->plate_prep inoculation Inoculate Plates/Tubes with Bacterial Suspension stock->inoculation plate_prep->inoculation incubation Incubate at 35°C for 18-24 hours inoculation->incubation reading Read Plates to Determine MIC (Lowest concentration with no visible growth) incubation->reading analysis Data Analysis (Calculate MIC₅₀, MIC₉₀, Compare Distributions) reading->analysis report Report Cross-Resistance Profile analysis->report

Caption: Experimental workflow for MIC determination.

Methodology: Broth Microdilution

  • Preparation of Antibiotic Dilutions : this compound and ciprofloxacin are serially diluted in cation-adjusted Mueller-Hinton Broth (MH-IIB) in 96-well microtiter plates to achieve a range of concentrations.[4]

  • Inoculum Preparation : Bacterial isolates are cultured on an appropriate agar medium. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter wells.[4]

  • Inoculation and Incubation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 18 to 24 hours in ambient air.[4] For specific fastidious organisms like Streptococcus spp., the Mueller-Hinton broth is supplemented with 5% lysed horse blood.[4]

  • MIC Reading : Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[14]

Methodology: Agar Dilution (for N. gonorrhoeae)

  • Plate Preparation : A series of agar plates (e.g., GC agar base with supplements) containing doubling dilutions of each antimicrobial agent is prepared.[8]

  • Inoculum Preparation : A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation : A standardized volume of the inoculum is spotted onto the surface of each agar plate.

  • Incubation : Plates are incubated under appropriate conditions (e.g., 35-37°C in a CO₂-enriched, humidified atmosphere).

  • MIC Reading : The MIC is defined as the lowest antibiotic concentration that prevents the growth of more than one colony.[8]

Conclusion

The available experimental data consistently demonstrate that this compound has a significant in vitro advantage over ciprofloxacin, particularly against bacterial strains that have developed resistance to ciprofloxacin and other older fluoroquinolones. This compound's potent dual-target inhibition of DNA gyrase and topoisomerase IV allows it to overcome common resistance mutations that render ciprofloxacin ineffective.[5][6] This makes this compound a valuable agent in combating infections caused by fluoroquinolone-resistant pathogens. Researchers and drug development professionals should consider the robust activity of this compound when evaluating treatment options for multidrug-resistant infections.

References

A Head-to-Head Comparison of Sitafloxacin and Levofloxacin in Bacterial Keratitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bacterial keratitis remains a significant cause of vision loss worldwide, necessitating the continuous development and evaluation of potent antimicrobial agents. Fluoroquinolones are a cornerstone of topical therapy for this condition. This guide provides a head-to-head comparison of Sitafloxacin, a newer fourth-generation fluoroquinolone, and Levofloxacin, a widely used third-generation agent, in the context of bacterial keratitis models. While direct comparative in vivo studies in a standardized bacterial keratitis model are limited for this compound, this guide synthesizes available in vitro data and established experimental protocols to offer a comprehensive overview for the research community.

Data Presentation: In Vitro Efficacy

The in vitro potency of an antibiotic is a critical indicator of its potential clinical efficacy. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for this compound and Levofloxacin against common bacterial keratitis pathogens, compiled from various studies.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data for Gram-Positive Pathogens

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusThis compound≤0.008 - 0.060.015 - 0.12
Levofloxacin0.5 - 11 - 64
Streptococcus pneumoniaeThis compound0.015 - 0.030.03 - 0.06
Levofloxacin11 - 2
Streptococcus pyogenesThis compound0.030.06
Levofloxacin0.51

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Data for Gram-Negative Pathogens

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosaThis compound0.25 - 11 - 4
Levofloxacin1 - 24 - 16
Serratia marcescensThis compound0.120.25
Levofloxacin14
Haemophilus influenzaeThis compound≤0.008≤0.008
Levofloxacin0.0150.03

Note: Data is compiled from multiple sources and ranges may vary depending on the specific isolates and testing methodologies used.[1][2][3][4]

Based on the available in vitro data, this compound demonstrates lower MIC values against a broad spectrum of both Gram-positive and Gram-negative bacteria commonly implicated in keratitis compared to Levofloxacin.[1][2][3][4] This suggests a higher intrinsic potency of this compound. Notably, this compound has shown significant activity against some Levofloxacin-resistant strains in other infectious models, which could be of interest for future keratitis research.[5]

Experimental Protocols

A standardized and reproducible experimental model is crucial for the evaluation of anti-infective agents in bacterial keratitis. The following is a detailed methodology for a rabbit bacterial keratitis model, which is widely used in preclinical studies.

Rabbit Bacterial Keratitis Model Protocol

  • Animal Model: New Zealand White rabbits are commonly used due to their large eye size and ease of handling. All procedures should be conducted in accordance with institutional animal care and use committee guidelines.

  • Bacterial Strains: Clinically relevant strains of Pseudomonas aeruginosa or Staphylococcus aureus are typically used. Strains should be cultured to mid-logarithmic phase for infection.

  • Induction of Keratitis:

    • Animals are anesthetized.

    • The cornea is proptosed, and a central intrastromal injection of a standardized bacterial suspension (e.g., 100 colony-forming units (CFU) in 10 µL) is performed using a 30-gauge needle.

  • Treatment Regimen:

    • Treatment is typically initiated at a predetermined time point post-infection (e.g., 4 or 16 hours).

    • Topical antibiotic solutions (e.g., this compound or Levofloxacin) are administered at specified concentrations and frequencies (e.g., one drop every 15 or 30 minutes for a defined period). A control group receiving a vehicle (e.g., saline) is essential.

  • Evaluation of Efficacy:

    • Bacterial Load Determination: At the end of the treatment period, animals are euthanized, and the corneas are aseptically excised. The corneas are homogenized in a sterile buffer, and serial dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/cornea).

    • Clinical Scoring: The severity of keratitis can be assessed and scored at various time points using a slit lamp. Parameters often include the area and density of corneal infiltrate, stromal edema, and conjunctival injection.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the mechanism of action of fluoroquinolones.

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Animal_Model Select Animal Model (e.g., NZW Rabbit) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Bacterial_Culture Culture Bacterial Strain (e.g., P. aeruginosa) Corneal_Injection Intrastromal Injection of Bacteria Bacterial_Culture->Corneal_Injection Anesthesia->Corneal_Injection Group_Assignment Assign to Treatment Groups (this compound, Levofloxacin, Control) Corneal_Injection->Group_Assignment Topical_Application Administer Topical Drops Group_Assignment->Topical_Application Euthanasia Euthanize Animal Topical_Application->Euthanasia Clinical_Scoring Clinical Scoring (Slit Lamp) Topical_Application->Clinical_Scoring Corneal_Excision Excise Cornea Euthanasia->Corneal_Excision Bacterial_Quantification Quantify Bacterial Load (CFU/Cornea) Corneal_Excision->Bacterial_Quantification Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone (this compound / Levofloxacin) Bacterial_Cell Bacterial Cell Fluoroquinolone->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits Bacterial_Cell->DNA_Gyrase Bacterial_Cell->Topoisomerase_IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Division Cell Division Topoisomerase_IV->Cell_Division Required for Bactericidal_Effect Bactericidal Effect DNA_Replication->Bactericidal_Effect Inhibition leads to Cell_Division->Bactericidal_Effect Inhibition leads to

References

The Promise and Peril of Sitafloxacin: Correlating In Vitro Potency Against Neisseria gonorrhoeae with Clinical Realities

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

The escalating threat of multidrug-resistant Neisseria gonorrhoeae has rendered many conventional antibiotic treatments obsolete, creating an urgent need for novel therapeutic options. Sitafloxacin, a newer-generation fluoroquinolone, has emerged as a promising candidate due to its potent in vitro activity against a broad spectrum of gonococcal isolates, including those resistant to ciprofloxacin and other antimicrobials. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to objectively assess its potential role in the treatment of gonorrhea. While the in vitro evidence is compelling, a significant data gap remains in directly correlating these laboratory findings with in vivo clinical outcomes.

In Vitro Susceptibility of N. gonorrhoeae to this compound

Multiple studies have demonstrated the superior in vitro potency of this compound against N. gonorrhoeae compared to older fluoroquinolones. The minimum inhibitory concentration (MIC) values for this compound are consistently lower than those for ciprofloxacin, even against strains with mutations in the quinolone resistance-determining regions (QRDRs).

Table 1: Summary of this compound In Vitro Activity against Neisseria gonorrhoeae

Study CohortNumber of IsolatesThis compound MIC Range (mg/L)This compound MIC50 (mg/L)This compound MIC90 (mg/L)Ciprofloxacin MIC Range (mg/L)Ciprofloxacin MIC50 (mg/L)Ciprofloxacin MIC90 (mg/L)Reference
Global Panel (1991-2013)250≤0.001–10.1250.25Not specifiedNot specifiedNot specified[1]
Ciprofloxacin-Resistant Isolates (Japan, 2009)350.03–0.5Not specifiedNot specified2–32Not specifiedNot specified[2]
Thai Isolates52Not specified0.060.12>1 (all isolates)Not specifiedNot specified[3]

Table 2: Comparison of this compound and Ciprofloxacin MICs

AntibioticMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Key FindingsReference
This compound ≤0.001–10.1250.25This compound's MIC50 and MIC90 were found to be 6-fold and >6-fold lower than ciprofloxacin's, respectively.[1]
Ciprofloxacin <0.002 to >32Not specifiedNot specifiedA high correlation exists between the MICs of this compound and ciprofloxacin, yet this compound remains more potent against resistant strains.[4]

Experimental Protocols

The data presented in this guide are primarily based on the following experimental methodologies:

Antimicrobial Susceptibility Testing
  • Method: Agar dilution method was predominantly used to determine the MICs of this compound and other antimicrobials.[2][5] This method involves preparing a series of agar plates containing doubling dilutions of the antibiotic. Standardized inoculums of N. gonorrhoeae isolates are then spotted onto the plates. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth after a specified incubation period.

  • Alternative Method: Disk diffusion (Kirby-Bauer) has also been used to assess susceptibility.[5] In this method, paper disks impregnated with a standard amount of antibiotic are placed on an agar plate uniformly inoculated with the test organism. The diameter of the zone of inhibition around the disk is measured after incubation and compared to established breakpoints to determine susceptibility or resistance.

Molecular Analysis of Resistance
  • Method: The quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are sequenced to identify mutations associated with fluoroquinolone resistance.[2] These genes encode for DNA gyrase and topoisomerase IV, respectively, which are the primary targets of fluoroquinolones. Mutations in these regions can alter the drug-binding site, leading to reduced susceptibility.

Visualizing the Data and Mechanisms

Workflow: From In Vitro Testing to Clinical Outcome

The following diagram illustrates the typical workflow for assessing a new antibiotic's potential, highlighting the current gap in clinical outcome data for this compound in gonorrhea treatment.

G cluster_0 In Vitro Assessment cluster_1 Clinical Evaluation (Current Data Gap for Gonorrhea) Isolate Collection Isolate Collection MIC Determination MIC Determination Isolate Collection->MIC Determination Agar Dilution Molecular Analysis Molecular Analysis MIC Determination->Molecular Analysis Sequencing of gyrA/parC Resistance Profile Resistance Profile Molecular Analysis->Resistance Profile Dosing Regimen Dosing Regimen Resistance Profile->Dosing Regimen Inform Dosing Strategy Clinical Trials Clinical Trials Treatment Outcome Treatment Outcome Clinical Trials->Treatment Outcome Success/Failure Data Needed Dosing Regimen->Clinical Trials Correlated Efficacy Correlated Efficacy Treatment Outcome->Correlated Efficacy G cluster_0 Fluoroquinolone Action cluster_1 Resistance Mechanism Fluoroquinolones Fluoroquinolones DNA_Gyrase_Topo_IV DNA Gyrase & Topoisomerase IV Fluoroquinolones->DNA_Gyrase_Topo_IV DNA_Replication Inhibition of DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death gyrA_parC_Mutations gyrA/parC Mutations Altered_Target Altered Drug Target gyrA_parC_Mutations->Altered_Target Reduced_Binding Reduced Fluoroquinolone Binding Altered_Target->Reduced_Binding Treatment_Failure Treatment Failure Reduced_Binding->Treatment_Failure This compound This compound This compound->Altered_Target Still effective at lower MICs despite some mutations

References

Comparative Pharmacodynamics of Sitafloxacin in Diverse Animal Infection Models: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the in vivo efficacy of an antimicrobial agent is paramount. This guide provides an objective comparison of the pharmacodynamics of sitafloxacin, a fourth-generation fluoroquinolone, with other antibiotics across various animal infection models. The data presented is supported by detailed experimental methodologies to aid in the design and interpretation of future studies.

This compound distinguishes itself through its potent, balanced inhibition of both DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA replication.[1][2] This dual-targeting mechanism contributes to its broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens, and may lower the potential for resistance development.[1][2] In animal models, the efficacy of fluoroquinolones is often correlated with the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). For this compound, an fAUC/MIC ratio of 30 to 40 has been identified as a target for successful bacterial eradication in various models.[1]

Efficacy in Systemic and Intracellular Infections

In a murine model of peritonitis caused by Staphylococcus aureus, this compound demonstrated superior activity against both extracellular and intracellular bacteria compared to levofloxacin and moxifloxacin.[1][3] This enhanced intracellular efficacy is particularly noteworthy for treating infections involving pathogens that can survive within host cells.[3]

Table 1: Comparative Efficacy of this compound in a Murine Peritonitis Model against S. aureus
AntibioticIn Vitro Activity (MIC/MBC/MPC)Intracellular Activity (RAW264.7 cells)In Vivo Efficacy (log10 CFU reduction)
This compound Greater than LVX and MXFStrongest activitySTX > LVX > MXF
Levofloxacin (LVX)---
Moxifloxacin (MXF)---

Source: Data compiled from studies on extracellular and intracellular activity of this compound.[3]

Activity in Biofilm-Associated Infections

Biofilm formation presents a significant challenge in treating chronic and device-related infections. This compound has shown potent anti-biofilm activity. In a murine model of implant-associated osteomyelitis due to methicillin-resistant S. aureus (MRSA), this compound was effective in reducing the bacterial burden.[1][4] Furthermore, novel bisphosphonate-conjugated this compound has demonstrated enhanced "target-and-release" drug delivery to the bone, leading to the eradication of established MRSA biofilms.[4][5]

Performance in Respiratory Tract Infection Models

Respiratory tract infections are a primary indication for this compound. In a mouse gastrocnemius muscle infection model, which is often used to establish PK/PD targets for respiratory pathogens, this compound demonstrated potent activity against key respiratory pathogens.[6][7] The fAUC24h/MIC targets for this compound were determined to be 11.56 for Streptococcus pneumoniae and 18.32 for Staphylococcus aureus.[6][7] In studies with Japanese patients having community-acquired respiratory infections, an fAUC24h/MIC target of ≥ 30 for S. pneumoniae was associated with successful treatment outcomes.[6][7][8]

Table 2: Pharmacodynamic Targets (fAUC24h/MIC) for this compound in a Murine Infection Model
PathogenfAUC24h/MIC Target
Streptococcus pneumoniae11.56
Staphylococcus aureus18.32
Gram-negative organisms (E. coli, K. pneumoniae, P. aeruginosa)15.06

Source: Data from a mouse gastrocnemius muscle infection model.[6][7]

Activity Against Urinary Tract Pathogens

In a comparative study on complicated urinary tract infections (UTIs), this compound demonstrated significantly higher microbiological eradication rates compared to levofloxacin.[9] An in vitro dynamic model simulating human urinary tract conditions found that this compound was highly active against multidrug-resistant bacteria, including carbapenem-resistant E. coli and P. aeruginosa, and vancomycin-resistant E. faecium.[10]

Table 3: Clinical and Microbiological Efficacy in Complicated UTIs (Human Study)
Treatment GroupOverall Clinical EfficacyOverall Microbiological Eradication
This compound (50 mg b.i.d.) 96.1% (98/102)96.4% (132/137)
Levofloxacin (100 mg t.i.d.)82.7% (81/98)86.0% (123/143)

Source: Data from a randomized, double-blind comparative study in patients with complicated UTIs.[9]

Experimental Protocols

Murine Peritonitis Model for S. aureus
  • Animals: ICR mice.[3]

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 25923, 29213, 43300).[3]

  • Infection Protocol: Mice are infected intraperitoneally with a bacterial suspension.

  • Drug Administration: this compound, levofloxacin, and moxifloxacin are administered subcutaneously or orally at various doses and frequencies.[3]

  • Outcome Measures: At specified time points post-infection, peritoneal fluid is collected to determine the number of viable bacteria (CFU/mL). The change in log10 CFU/mL between treated and untreated mice is calculated to assess efficacy.[3]

Murine Implant-Associated Osteomyelitis Model
  • Animals: Mice (specific strain may vary).

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA), often a bioluminescent strain (e.g., USA300LAC::lux) for in vivo imaging.[4]

  • Infection Protocol: A surgical procedure is performed to create a bone defect (e.g., in the tibia) into which a contaminated implant (e.g., a titanium pin or plate) is inserted.

  • Drug Administration: Antibiotics such as this compound, vancomycin, or conjugated forms of this compound are administered systemically (e.g., intravenously or subcutaneously).[4][5]

  • Outcome Measures: Efficacy is assessed through multiple endpoints, including longitudinal bioluminescent imaging to monitor bacterial burden, micro-computed tomography (micro-CT) to evaluate bone morphology and osteolysis, histological analysis of bone tissue, and bacterial counts (CFU) from the implant and surrounding bone.[11]

Mouse Gastrocnemius Muscle Infection Model
  • Animals: Neutropenic mice are often used to isolate the effect of the antibiotic.

  • Bacterial Strains: Clinically relevant strains of Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[6][7]

  • Infection Protocol: The gastrocnemius muscle of one or both hind limbs is injected with a bacterial suspension.

  • Drug Administration: this compound is administered at various dosages and schedules to simulate human pharmacokinetic profiles.

  • Outcome Measures: After 24 hours of therapy, the infected muscle tissue is homogenized, and bacterial counts (CFU/g of tissue) are determined. The fAUC/MIC ratio required for a static effect (no change in bacterial count) or a 1- to 2-log10 reduction in CFU is calculated.[6][7]

Visualizing Mechanisms and Workflows

Sitafloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (in Gram-negatives) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (in Gram-positives) This compound->Topoisomerase_IV Inhibits DNA_Supercoiling Negative Supercoiling DNA_Gyrase->DNA_Supercoiling Introduces Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to Catenated_Chromosomes Separation of Daughter Chromosomes Topoisomerase_IV->Catenated_Chromosomes Decatenates Topoisomerase_IV->Bacterial_Death Inhibition leads to Replication_Fork DNA Replication Fork

Caption: Mechanism of Action of this compound.

Animal_Infection_Model_Workflow cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_evaluation Evaluation Animal_Selection 1. Animal Selection (e.g., Mice) Pathogen_Prep 2. Pathogen Preparation (Bacterial Culture) Infection 3. Induction of Infection (e.g., Intraperitoneal) Pathogen_Prep->Infection Treatment_Groups 4. Group Assignment (this compound, Comparator, Control) Infection->Treatment_Groups Drug_Admin 5. Drug Administration (Defined Dose & Schedule) Treatment_Groups->Drug_Admin Monitoring 6. Monitoring (Clinical Signs, Survival) Drug_Admin->Monitoring Endpoint_Analysis 7. Endpoint Analysis (e.g., Bacterial Load in Tissues) Monitoring->Endpoint_Analysis Data_Analysis 8. Data Analysis (Statistical Comparison) Endpoint_Analysis->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Sitafloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of Sitafloxacin, a fluoroquinolone antibiotic, are critical within research and drug development settings to ensure laboratory safety and mitigate environmental risks. Improper disposal can contribute to environmental contamination and the proliferation of antibiotic-resistant bacteria.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory environment, in accordance with established safety and regulatory guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, safety glasses, and a lab coat, to prevent skin and eye contact.[4][5][6]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[6][7]

  • Avoid Dust Formation: Take measures to prevent the generation of dust when handling the solid form of the compound.[4][6]

  • Spill Management: In the event of a spill, prevent the powder or liquid from entering drains.[4][8] Carefully sweep or wipe up the material, place it into a suitable, sealed container, and arrange for its disposal as hazardous waste.[5][6]

Step-by-Step Disposal Procedure

The primary objective for disposing of this compound is to prevent its release into the environment. Sewer disposal is strictly prohibited.[4]

  • Waste Segregation and Collection:

    • Identify all waste streams containing this compound, including pure or expired compounds, contaminated lab consumables (e.g., vials, pipettes, gloves), and stock solutions.[9]

    • Treat all materials contaminated with this compound as hazardous chemical waste.[2]

    • Collect this waste in a designated, leak-proof, and clearly labeled container.[7][10] Ensure containers are kept closed except when adding waste.[11]

  • Engage a Licensed Waste Disposal Service:

    • The recommended and required method for the final disposal of this compound is through a licensed professional waste disposal service or a chemical destruction plant.[4][6]

    • These services are equipped to handle and destroy pharmaceutical waste in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][12][13]

  • Recommended Destruction Method:

    • The preferred method for destroying this compound is controlled incineration with flue gas scrubbing.[4] This process ensures the complete destruction of the active pharmaceutical ingredient.

  • Disposal of Empty Containers:

    • Empty this compound containers must be decontaminated before disposal.

    • Triple-rinse the container with a suitable solvent.[4][11]

    • Crucially, collect the rinsate and dispose of it as hazardous chemical waste along with other this compound waste.[11]

    • Once properly rinsed, the container can be punctured to prevent reuse and offered for recycling, reconditioning, or disposal in a sanitary landfill, depending on institutional and local regulations.[4]

Summary of Disposal and Safety Parameters

The following table summarizes the critical information for the safe handling and disposal of this compound in a laboratory setting.

ParameterGuideline / PrecautionCitation
Primary Disposal Method Controlled incineration via a licensed chemical destruction plant.[4][6]
Prohibited Disposal Do not discharge to sewer systems or allow entry into drains.[4][6][8]
Waste Classification Hazardous Chemical Waste.[2]
Required PPE Chemical-impermeable gloves, safety glasses/eye protection, lab coat.[4][5][6]
Handling Environment Use in a well-ventilated area; avoid dust formation.[4][6][7]
Spill Containment Collect spilled material into a suitable, closed container for disposal.[5][6]
Empty Container Disposal Triple-rinse, collecting all rinsate as hazardous waste.[4][11]

Experimental Protocols

The standard operational procedure for this compound disposal does not involve in-laboratory chemical neutralization or degradation. The universally accepted protocol is the collection and transfer of the chemical waste to a certified hazardous waste management facility for destruction, as outlined above. Laboratory-scale treatment of such waste is not recommended due to the potential for producing other hazardous byproducts and the complexities of regulatory compliance.

This compound Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound waste generated in a laboratory setting.

Sitafloxacin_Disposal_Workflow cluster_prep Preparation & Handling cluster_contain Segregation & Containment cluster_disposal Final Disposal cluster_container Empty Container Decontamination start This compound Waste Generated (Solid, Liquid, Contaminated Materials) sds Consult Safety Data Sheet (SDS) start->sds Step 1 decon Triple-Rinse Empty Container start->decon For Empty Containers ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe Step 2 segregate Segregate as Hazardous Halogenated Chemical Waste ppe->segregate Step 3 contain Collect in a Labeled, Sealed, Leak-Proof Container segregate->contain service Arrange Pickup by Licensed Hazardous Waste Disposal Service contain->service Step 4 incinerate Controlled Incineration (Recommended Method) service->incinerate collect Collect Rinsate as Hazardous Waste decon->collect dispose_cont Dispose of Rinsed Container (per institutional policy) decon->dispose_cont collect->contain Add to Waste

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Sitafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling active pharmaceutical ingredients (APIs) such as Sitafloxacin, a fluoroquinolone antibiotic, a thorough understanding and implementation of appropriate personal protective equipment (PPE) and handling procedures are critical to minimize exposure and mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Assessment and Control Banding

This compound is a potent compound, and while specific occupational exposure limits (OELs) are not publicly available, the precautionary principle dictates a conservative approach to handling.[1] In the absence of an OEL, a control banding strategy is recommended. This involves assigning the compound to a hazard category and implementing a corresponding set of control measures. Given its potent biological activity, this compound should be handled with a high degree of caution, assuming a high hazard potential.

Personal Protective Equipment (PPE) Recommendations

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Specifications and Best Practices
Low-Energy Activities (e.g., weighing, preparing solutions in a ventilated enclosure)- Double Nitrile Gloves- Disposable Gown or Lab Coat- Safety Glasses with Side Shields- Gloves should be inspected for integrity before use and changed frequently.- Gowns should have long sleeves and be fully buttoned.- Safety glasses must conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
High-Energy Activities (e.g., sonicating, vortexing, potential for aerosol generation)- Double Nitrile Gloves- Disposable Gown- Chemical Goggles or Face Shield- Respiratory Protection- Chemical goggles provide a better seal against splashes and aerosols than safety glasses.- A face shield can be worn over safety glasses or goggles for added protection.- A full-face respirator is recommended if exposure limits are exceeded or if there is a risk of significant aerosolization.[1]
Spill Cleanup - Double Nitrile Gloves (chemical-resistant)- Impervious Disposable Gown- Chemical Goggles- Respiratory Protection- Use absorbent materials to contain the spill.- Decontaminate the area with an appropriate cleaning agent.- All materials used for cleanup should be disposed of as hazardous waste.[1]
Operational Procedures for Safe Handling

Preparation and Weighing:

  • All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use disposable weighing papers and containers to minimize contamination of balances and other equipment.

  • After weighing, carefully seal the primary container and decontaminate the exterior before removing it from the enclosure.

Solution Preparation:

  • When dissolving this compound, add the solvent slowly to the solid to prevent splashing.

  • Keep containers closed whenever possible.

Donning and Doffing PPE: A Step-by-Step Guide

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Gown: Put on the disposable gown and tie it securely.

  • Mask/Respirator: If required, put on the mask or respirator, ensuring a proper fit.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with bare hands.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, rolling the gown outwards and turning it inside out.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Mask/Respirator: Remove the mask or respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All disposable PPE, contaminated labware, and excess this compound should be considered hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (gloves, gowns, weighing papers, etc.) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_decon Decontamination & Disposal risk_assessment Risk Assessment (Assume High Potency) ppe_selection Select Appropriate PPE (Based on Task) risk_assessment->ppe_selection weighing Weighing don_ppe Don PPE (Correct Sequence) ppe_selection->don_ppe don_ppe->weighing solution_prep Solution Preparation weighing->solution_prep decontaminate_surfaces Decontaminate Surfaces experiment Conduct Experiment solution_prep->experiment experiment->decontaminate_surfaces dispose_waste Segregate & Dispose Waste (Hazardous Waste) decontaminate_surfaces->dispose_waste doff_ppe Doff PPE (Correct Sequence) dispose_waste->doff_ppe hand_wash Wash Hands doff_ppe->hand_wash

Caption: Workflow for Safe Handling of this compound.

This comprehensive approach to safety, grounded in the principles of hazard assessment and control, will enable researchers to handle this compound with confidence, ensuring both personal safety and the integrity of their research.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.